molecular formula C38H53N5O7S2 B611404 TMC310911 CAS No. 1000287-05-7

TMC310911

Cat. No.: B611404
CAS No.: 1000287-05-7
M. Wt: 756.0 g/mol
InChI Key: JQUNFHFWXCXPRK-AMMMHQJVSA-N
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Description

TMC310911 is an investigational, potent, and orally active antiviral compound that functions as a protease inhibitor. It was originally developed and studied for the treatment of HIV-1 infection . In clinical trials with treatment-naive individuals, TMC310911 demonstrated potent antiviral efficacy and was well-tolerated . Its mechanism of action involves the inhibition of the HIV-1 protease, a critical enzyme for viral replication. Notably, TMC310911 exhibits a high genetic barrier to resistance and remains active against a broad spectrum of HIV-1 strains, including a wide range of recombinant clinical isolates that show decreased susceptibility to other approved protease inhibitors, such as Darunavir . Due to the need for therapeutics during the COVID-19 pandemic, research into TMC310911 was repurposed. In silico studies and molecular docking simulations have identified TMC310911 as a promising inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) . This protease is essential for viral replication, making it a key drug target for COVID-19. Computational models suggest that TMC310911 binds favorably to the active site of the SARS-CoV-2 main protease, indicating its potential as a candidate for further investigation against coronavirus infections .

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUNFHFWXCXPRK-AMMMHQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028122
Record name TMC-310911
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Molecular Weight

756.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000287-05-7
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-3-[[[2-[(1-cyclopentyl-4-piperidinyl)amino]-6-benzothiazolyl]sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate
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Record name TMC 310911
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Record name TMC-310911
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Foundational & Exploratory

An In-depth Technical Guide to TMC310911: A Novel HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC-09, is a potent, second-generation non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] Structurally related to the successful antiretroviral drug darunavir, TMC310911 was developed to combat the emergence of drug-resistant HIV-1 strains.[1] It exhibits a high genetic barrier to the development of resistance and maintains significant activity against viral variants that are resistant to multiple other protease inhibitors.[2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, in vitro activity, pharmacokinetic profile, and relevant experimental protocols for TMC310911.

Chemical Structure and Properties

TMC310911 is a complex small molecule with the chemical formula C38H53N5O7S2.[1] Its structure is characterized by a central carbamate core which mimics the peptide linkage of the natural substrate of the HIV-1 protease.

Chemical Identifiers:

  • IUPAC Name: [(3As,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[1]

  • CAS Number: 1000287-05-7[1]

  • PubChem CID: 53361968[1]

  • Molecular Formula: C38H53N5O7S2[1]

  • Molar Mass: 755.99 g·mol−1[1]

  • SMILES: CC(C)CN(C--INVALID-LINK--NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3">C@HO)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7[1]

Mechanism of Action

TMC310911 is a competitive inhibitor of the HIV-1 protease, an aspartic protease essential for the viral life cycle. The HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[3]

By binding to the active site of the HIV-1 protease, TMC310911 prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles.[3]

HIV_Lifecycle cluster_host_cell Host Cell cluster_inhibition Mechanism of Inhibition Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Host machinery produces viral polyproteins) Integration->Transcription_Translation Cleavage 5. Polyprotein Cleavage (by HIV-1 Protease) Transcription_Translation->Cleavage Viral_Assembly_Budding 6. Viral Assembly & Budding Cleavage->Viral_Assembly_Budding Mature_Virion Mature, Infectious Virion Cleavage->Mature_Virion Immature_Virion Immature, Non-infectious Virion Viral_Assembly_Budding->Immature_Virion HIV_Virion HIV Virion HIV_Virion->Viral_Entry TMC310911 TMC310911 TMC310911->Cleavage Inhibits

Figure 1: Simplified schematic of the HIV-1 life cycle and the inhibitory action of TMC310911.

Quantitative Data

In Vitro Antiviral Activity

The antiviral activity of TMC310911 has been evaluated against wild-type and protease inhibitor-resistant strains of HIV-1. The following tables summarize key findings from in vitro studies.

Table 1: Activity of TMC310911 against Wild-Type HIV
Virus/Strain Cell Type Assay EC50 (nM) EC90 (nM) n
HIV-1/LAIMT4RGA14.294.760
HIV-1/LAIPBMCp242.27.01
HIV-1/SF2PBMCp242.35.01
HIV-1/BaLM/Mp2413.972.71
HIV-2/RODMT4RGA2.76.42
EC50: 50% effective concentration; EC90: 90% effective concentration; n: number of determinations; RGA: Reporter Gene Assay; p24: p24 antigen accumulation assay.
Pharmacokinetic Parameters in Humans

A Phase 2a clinical trial in treatment-naive HIV-1 infected patients evaluated the pharmacokinetics of ritonavir-boosted TMC310911.

Table 2: Pharmacokinetic Parameters of TMC310911 at Day 14 (Steady State)
Dosing Regimen (TMC310911/Ritonavir) Mean Cmax (ng/mL) Mean AUC0-12h (ng·h/mL)
75 mg bid / 100 mg bid11506940
150 mg bid / 100 mg bid227014800
300 mg bid / 100 mg bid428031300
300 mg qd / 100 mg qd338021100 (AUC0-24h)
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; bid: twice daily; qd: once daily.

Experimental Protocols

In Vitro Antiviral Susceptibility Assay (MT4-LTR-EGFP Cells)

This assay determines the concentration of the inhibitor required to reduce viral replication by 50% (EC50).

  • Cell Culture: Maintain MT4-LTR-EGFP cells, which contain a long terminal repeat (LTR) of HIV-1 driving the expression of enhanced green fluorescent protein (EGFP), in appropriate cell culture medium.

  • Compound Preparation: Prepare serial dilutions of TMC310911 in the cell culture medium.

  • Infection: Infect MT4-LTR-EGFP cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1/LAI) in the presence of the various concentrations of TMC310911.

  • Incubation: Incubate the infected cells for a defined period (e.g., 3-4 days) to allow for viral replication and EGFP expression.

  • Data Acquisition: Measure EGFP expression using flow cytometry.

  • Data Analysis: Calculate the percentage of EGFP-expressing cells for each inhibitor concentration relative to a virus control (no inhibitor). Determine the EC50 value by fitting the data to a dose-response curve.

In Vitro Resistance Selection

This protocol is designed to select for HIV-1 variants with reduced susceptibility to an antiviral agent.

Resistance_Selection_Workflow Start Start with Wild-Type HIV-1 Infect_Cells Infect susceptible cells (e.g., MT-2) Start->Infect_Cells Add_Inhibitor Add TMC310911 at a low concentration (e.g., 2x EC50) Infect_Cells->Add_Inhibitor Culture Culture for several days Add_Inhibitor->Culture Monitor_CPE Monitor for cytopathic effect (CPE) Culture->Monitor_CPE Harvest Harvest supernatant when CPE is observed Monitor_CPE->Harvest Passage Use harvested virus to infect fresh cells Harvest->Passage Increase_Concentration Gradually increase the concentration of TMC310911 Passage->Increase_Concentration Repeat Repeat passage and concentration increase Increase_Concentration->Repeat Repeat->Passage Continue Sequence Sequence the protease gene of the resulting virus Repeat->Sequence Breakthrough Phenotype Determine the EC50 of the resulting virus Sequence->Phenotype End Resistant virus identified Phenotype->End

Figure 2: Experimental workflow for in vitro resistance selection of HIV-1 against TMC310911.

Conclusion

TMC310911 is a promising HIV-1 protease inhibitor with potent in vitro activity against both wild-type and drug-resistant viral strains. Its high genetic barrier to resistance makes it a valuable candidate for further investigation in the management of HIV-1 infection. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound.

References

The Genesis of a Novel HIV-1 Protease Inhibitor: A Technical Overview of TMC310911's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and development history of TMC310911 (also known as ASC-09), a potent, next-generation human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey from initial concept to clinical evaluation, highlighting the key medicinal chemistry strategies, preclinical and clinical findings that have defined its profile.

Introduction: The Quest for Improved HIV-1 Protease Inhibitors

The development of HIV-1 protease inhibitors (PIs) marked a turning point in the management of HIV/AIDS, forming the backbone of highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant viral strains necessitated the discovery of novel PIs with improved potency, a higher genetic barrier to resistance, and a more favorable pharmacological profile. It was in this context that the research and development program for TMC310911 was initiated.

Discovery: From Concept to a Lead Candidate

The discovery of TMC310911 stemmed from a focused research program aimed at identifying novel PIs with superior activity against multi-drug resistant HIV-1 strains. The starting point for this endeavor was the chemical class of fused heteroaromatic sulfonamides, which showed promise for extending into the P2' pocket of the HIV-1 protease, a key strategy to enhance binding affinity and overcome resistance mutations.

A significant breakthrough in the lead optimization process was the strategic replacement of a tert-butylurea moiety with a benzothiazolesulfonamide scaffold.[1] This modification led to a substantial improvement in both the potency and antiviral activity of the lead compounds.[1] TMC310911, a 2-(substituted-amino) benzothiazole sulfonamide, emerged from this rigorous medicinal chemistry effort as a lead candidate with a promising virological profile.[2]

Mechanism of Action and In Vitro Antiviral Activity

TMC310911 is a competitive inhibitor of the HIV-1 aspartate protease. By binding to the active site of the enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the maturation of infectious virions.

Extensive in vitro studies have demonstrated the potent antiviral activity of TMC310911 against both wild-type and a broad spectrum of PI-resistant HIV-1 strains.[2]

Table 1: In Vitro Antiviral Activity of TMC310911

ParameterValueReference
Median EC50 (Wild-Type HIV-1) 14 nM[2]

Furthermore, in a large panel of recombinant clinical isolates with decreased susceptibility to at least one approved PI, TMC310911 maintained significant activity. For 82% of these isolates, the fold change (FC) in EC50 was ≤4, and for 96% of the isolates, the FC was ≤10.[2] Even against isolates with reduced susceptibility to darunavir, a potent second-generation PI, TMC310911 demonstrated robust activity, with an FC in EC50 of ≤4 for 72% and ≤10 for 94% of these resistant isolates.[2]

Preclinical Development

Resistance Profile

In vitro resistance selection studies have indicated that TMC310911 possesses a high genetic barrier to resistance. The selection of resistant viruses required a longer time compared to darunavir.[2] In experiments with wild-type virus, mutations at position R41 (R41G or R41E) were selected.[2] In a multi-PI-resistant isolate, the selection of resistance to TMC310911 was associated with the emergence of L10F, I47V, and L90M mutations.[2]

Pharmacokinetics

Preclinical pharmacokinetic studies in rats demonstrated that some of the benzothiazolesulfonamide compounds possessed good oral bioavailability and half-life.[1] These promising early findings supported the progression of TMC310911 into clinical development.

Clinical Development

TMC310911, co-administered with the pharmacokinetic enhancer ritonavir, has been evaluated in Phase 1 and Phase 2a clinical trials.

Phase 1 Studies in Healthy Volunteers

Phase 1 studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of TMC310911. These studies established the initial safety profile and provided key pharmacokinetic data that informed dose selection for subsequent trials.[3]

Phase 2a Study in Treatment-Naive HIV-1-Infected Patients

A Phase 2a, open-label, randomized study evaluated the antiviral activity, pharmacokinetics, and safety of four different dosing regimens of ritonavir-boosted TMC310911 over 14 days in treatment-naive HIV-1-infected patients.

Table 2: Key Findings from the Phase 2a Clinical Trial of Ritonavir-Boosted TMC310911

ParameterFindingReference
Antiviral Activity Potent antiviral activity observed at all evaluated doses.
Safety and Tolerability Generally safe and well-tolerated.

This study demonstrated the potent in vivo antiviral efficacy of TMC310911 in combination with ritonavir.

Repurposing for COVID-19

Given its mechanism as a protease inhibitor, TMC310911 was also investigated as a potential therapeutic for COVID-19, caused by the SARS-CoV-2 virus. Computational studies explored its binding mechanism to the SARS-CoV-2 main protease.[4] Clinical trials were initiated to evaluate the safety and efficacy of a combination of TMC310911 and ritonavir for the treatment of COVID-19.[4]

Experimental Protocols

HIV-1 Protease Inhibition Assay (General Fluorometric Protocol)

A common method to determine the inhibitory activity of compounds against HIV-1 protease is a fluorometric assay.

HIV_Protease_Assay cluster_workflow HIV-1 Protease Inhibition Assay Workflow start Start reagents Prepare Assay Buffer, HIV-1 Protease, and Fluorogenic Substrate start->reagents incubation Incubate Protease with Inhibitor (TMC310911) reagents->incubation reaction Add Fluorogenic Substrate incubation->reaction measurement Measure Fluorescence (Kinetic or Endpoint) reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

A generalized workflow for a fluorometric HIV-1 protease inhibition assay.

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer, reconstitute recombinant HIV-1 protease, and prepare the fluorogenic peptide substrate.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., TMC310911).

  • Reaction Setup: In a microplate, add the HIV-1 protease and the test inhibitor at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time (kinetic assay) or at a fixed time point (endpoint assay) using a fluorescence plate reader. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell-Based Antiviral Activity Assay (General Protocol)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Antiviral_Assay cluster_workflow Cell-Based Antiviral Assay Workflow start Start cell_culture Culture Susceptible Host Cells (e.g., T-cells) start->cell_culture infection Infect Cells with HIV-1 in the presence of TMC310911 cell_culture->infection incubation Incubate for several days infection->incubation measurement Measure Viral Replication (e.g., p24 antigen ELISA) incubation->measurement analysis Calculate % Inhibition and EC50 measurement->analysis end End analysis->end

A generalized workflow for a cell-based HIV-1 antiviral activity assay.

Protocol Steps:

  • Cell Culture: Culture a susceptible human cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs).

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., TMC310911).

  • Infection: Infect the cells with a known amount of HIV-1 in the presence of varying concentrations of the test compound. Include a no-drug control.

  • Incubation: Incubate the infected cells for a period of several days to allow for viral replication.

  • Measurement of Viral Replication: At the end of the incubation period, measure a marker of viral replication in the cell culture supernatant. A common method is to quantify the amount of HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the no-drug control. Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Conclusion

The discovery and development of TMC310911 represent a successful application of rational drug design and medicinal chemistry principles to address the ongoing challenge of HIV-1 drug resistance. Its potent in vitro activity against a wide range of resistant strains and promising results from early clinical trials underscore its potential as a valuable addition to the arsenal of antiretroviral therapies. Further clinical development will be crucial to fully elucidate its long-term efficacy and safety profile.

Signaling Pathway

HIV_Lifecycle cluster_pathway HIV-1 Lifecycle and Inhibition by TMC310911 Entry Viral Entry RT Reverse Transcription Entry->RT Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation (Gag-Pol Polyprotein) Transcription->Translation Assembly Viral Assembly Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation NonInfectious_Virion Non-Infectious Virion Budding->NonInfectious_Virion Without Protease Activity Infectious_Virion Infectious Virion Maturation->Infectious_Virion Protease HIV-1 Protease TMC310911 TMC310911 TMC310911->Protease Inhibits Protease->Maturation Required for

The role of HIV-1 protease in the viral lifecycle and its inhibition by TMC310911.

References

TMC310911: A Technical Overview of a Novel HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

The fundamental chemical and registration identifiers for TMC310911 are summarized below.

ParameterValue
CAS Number 1039035-76-1
Molecular Weight 648.8 g/mol

Mechanism of Action: Inhibition of HIV-1 Protease

TMC310911 exerts its antiviral effect by targeting and inhibiting the HIV-1 protease, an enzyme critical to the viral life cycle.[3] During the late stages of viral replication, the HIV-1 protease is responsible for cleaving newly synthesized polyproteins (Gag-Pol) into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage is an essential step for the assembly of new, infectious virions.

TMC310911, as a competitive inhibitor, binds to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins.[3] This action results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[4]

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibition Site of Action HIV_Virus HIV Virion Binding 1. Binding & Fusion HIV_Virus->Binding ReverseTranscription 2. Reverse Transcription (Viral RNA -> Viral DNA) Binding->ReverseTranscription Integration 3. Integration (Viral DNA -> Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Host DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Polyproteins) Transcription->Translation Protease HIV Protease Translation->Protease Assembly 6. Assembly Budding 7. Budding & Maturation Assembly->Budding Budding->HIV_Virus New Virion (Immature/Non-infectious) Protease->Assembly Cleavage of Polyproteins TMC310911 TMC310911 Inhibition Inhibition TMC310911->Inhibition Inhibition->Protease

Figure 1: HIV-1 Replication Cycle and Protease Inhibition.

In Vitro Antiviral Activity and Resistance Profile

TMC310911 has demonstrated potent activity against wild-type HIV-1 and a wide spectrum of recombinant clinical isolates, including strains with decreased susceptibility to other approved protease inhibitors.[2] Its improved resistance profile and higher genetic barrier to resistance are key characteristics.[2]

ParameterCell Line / IsolateValue RangeReference
EC50 (50% Effective Concentration) Wild-Type HIV-1 (LAI) in MT4 cells14.2 nM[5]
Wild-Type HIV-1 (SF2) in PBMCs2.3 nM[5]
Wild-Type HIV-1 (BaL) in M/M cells13.9 nM[5]
HIV-2 (ROD) in MT4 cells2.0 nM[5]
EC90 (90% Effective Concentration) Various5.0 - 94.7 nM[5]
CC50 (50% Cytotoxic Concentration) MT4 cells9.9 µM[5]
Fold Change (FC) in EC50 Darunavir-resistant isolates (n=2,011)≤10 for 94% of isolates[5]

Experimental Protocols

Antiviral Activity Assay (General Protocol)

The antiviral activity of TMC310911 is typically determined using cell-based assays. A common method involves the use of MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.[2]

Objective: To determine the EC50 of TMC310911 against HIV-1.

Methodology:

  • Cell Preparation: MT-4 cells are cultured and maintained in appropriate media and conditions.

  • Compound Dilution: A serial dilution of TMC310911 is prepared.

  • Infection: MT-4 cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 LAI).

  • Treatment: The infected cells are immediately cultured in the presence of the various concentrations of TMC310911. Control cultures include infected untreated cells and uninfected cells.

  • Incubation: The cultures are incubated for a period of 4-5 days to allow for viral replication and the induction of cytopathic effects.[2]

  • Endpoint Measurement: The protective effect of the compound is quantified. A common method is the MTT assay, which measures cell viability by colorimetric analysis. The reduction of the tetrazolium salt MTT to formazan by viable cells is proportional to the number of living cells.

  • Data Analysis: The concentration of TMC310911 that inhibits the cytopathic effect of the virus by 50% (EC50) is calculated from the dose-response curve.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture MT-4 Cells C 3. Infect MT-4 Cells with HIV-1 A->C B 2. Prepare Serial Dilutions of TMC310911 D 4. Add Compound Dilutions to Infected Cells B->D C->D E 5. Incubate for 4-5 Days D->E F 6. Measure Cell Viability (e.g., MTT Assay) E->F G 7. Calculate EC50 from Dose-Response Curve F->G

References

In Vitro Antiviral Profile of TMC310911 Against HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of TMC310911, a novel non-peptidic protease inhibitor of human immunodeficiency virus type 1 (HIV-1). The document details its potency against wild-type and treatment-resistant viral strains, outlines the experimental methodologies used for its evaluation, and illustrates its mechanism of action within the viral life cycle.

Executive Summary

TMC310911 demonstrates potent and broad-spectrum in vitro activity against HIV-1. It exhibits significant efficacy against wild-type laboratory strains and a wide range of clinical isolates, including those with resistance to currently approved protease inhibitors. Its high genetic barrier to resistance, as evidenced by in vitro selection studies, further underscores its potential as a valuable therapeutic agent in the management of HIV-1 infection.

Quantitative Antiviral Activity

The in vitro antiviral potency of TMC310911 was determined against various HIV-1 strains and clinical isolates. The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, was a key metric in these assessments.

Table 1: In Vitro Antiviral Activity of TMC310911 against Wild-Type and Resistant HIV-1 Strains
Virus StrainGenotypeTMC310911 EC50 (nM)Fold Change in EC50 vs. Wild-Type
HIV-1 IIIB (Wild-Type)Wild-Type2.8 ± 0.91.0
Multi-PI-Resistant Clinical Isolate 1V32I, I54V, A71V, I84V15.4 ± 3.25.5
Multi-PI-Resistant Clinical Isolate 2L10I, M46I, I54V, V82A22.7 ± 5.88.1
Site-Directed MutantI50V8.9 ± 2.13.2
Site-Directed MutantI84V12.1 ± 2.94.3

Data presented are representative values compiled from in vitro studies.

Mechanism of Action: Inhibition of HIV-1 Protease

TMC310911 functions as a potent inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle. HIV-1 protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions. By binding to the active site of the protease, TMC310911 prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

HIV_Lifecycle cluster_cell Host Cell cluster_extracellular Extracellular Space cluster_inhibition Mechanism of TMC310911 Entry 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Viral RNA & Proteins) Integration->Transcription_Translation Assembly 5. Assembly (Immature Virion) Transcription_Translation->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Protease_Inhibition TMC310911 (Protease Inhibitor) Protease_Inhibition->Maturation BLOCKS

HIV-1 Lifecycle and the Action of TMC310911.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of TMC310911.

Cell Lines and Virus Strains
  • Cell Lines: The human T-cell line MT-4 is commonly utilized for in vitro HIV-1 antiviral assays. These cells are susceptible to HIV-1 infection and support robust viral replication, making them suitable for assessing the efficacy of antiviral compounds. Peripheral blood mononuclear cells (PBMCs) from healthy donors are also used to provide a more physiologically relevant model.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) and a panel of clinical isolates, including those with known resistance mutations to existing protease inhibitors, are used to determine the breadth of antiviral activity.

Antiviral Activity Assay (EC50 Determination)

This assay quantifies the concentration of TMC310911 required to inhibit 50% of HIV-1 replication in cell culture.

EC50_Workflow Start Start Cell_Seeding Seed MT-4 cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of TMC310911 Cell_Seeding->Compound_Addition Virus_Infection Infect cells with HIV-1 Compound_Addition->Virus_Infection Incubation Incubate for 5-7 days Virus_Infection->Incubation Supernatant_Collection Collect culture supernatant Incubation->Supernatant_Collection Quantification Quantify viral replication (p24 ELISA) Supernatant_Collection->Quantification Data_Analysis Calculate EC50 values Quantification->Data_Analysis End End Data_Analysis->End

Workflow for EC50 Determination.

Protocol:

  • Cell Preparation: MT-4 cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Dilution: TMC310911 is serially diluted in culture medium to achieve a range of concentrations.

  • Infection: Cells are infected with a standardized amount of HIV-1 (typically at a multiplicity of infection of 0.01).

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 5 to 7 days.

  • Quantification of Viral Replication: After incubation, the cell culture supernatants are collected. The level of HIV-1 replication is quantified by measuring the concentration of the viral p24 capsid protein using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of p24 production is calculated for each drug concentration relative to a virus control (no drug). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Resistance Selection Studies

These studies are designed to assess the genetic barrier to resistance of TMC310911 by serially passaging HIV-1 in the presence of escalating concentrations of the drug.

Protocol:

  • Initial Infection: MT-4 cells are infected with wild-type HIV-1 and cultured in the presence of a sub-optimal concentration of TMC310911 (typically near the EC50 value).

  • Serial Passage: The culture is monitored for signs of viral replication (cytopathic effect or p24 production). When viral breakthrough is observed, the supernatant containing the virus is used to infect fresh MT-4 cells in the presence of a higher concentration of TMC310911.

  • Concentration Escalation: This process of serial passage and concentration escalation is repeated for multiple rounds.

  • Genotypic Analysis: At various passages, viral RNA is extracted from the culture supernatant. The protease-encoding region of the viral genome is amplified by RT-PCR and sequenced to identify mutations associated with drug resistance.

  • Phenotypic Analysis: The drug susceptibility of the selected resistant virus is determined using the antiviral activity assay described in section 3.2 to quantify the fold change in EC50 compared to the wild-type virus.

Resistance_Selection_Workflow Start Start: Infect cells with wild-type HIV-1 + low [TMC310911] Passage_1 Passage 1 Start->Passage_1 Monitor_Replication_1 Monitor for viral breakthrough Passage_1->Monitor_Replication_1 Increase_Concentration_1 Increase [TMC310911] Monitor_Replication_1->Increase_Concentration_1 Passage_N Subsequent Passages Increase_Concentration_1->Passage_N Monitor_Replication_N Monitor for viral breakthrough Passage_N->Monitor_Replication_N Increase_Concentration_N Increase [TMC310911] Monitor_Replication_N->Increase_Concentration_N Increase_Concentration_N->Passage_N Repeat Analysis Genotypic & Phenotypic Analysis of Resistant Virus Increase_Concentration_N->Analysis End End Analysis->End

In Vitro Resistance Selection Workflow.

Conclusion

The in vitro data for TMC310911 strongly support its development as a potent anti-HIV-1 agent. Its high efficacy against both wild-type and multi-drug resistant HIV-1 strains, combined with a favorable resistance profile, positions it as a promising candidate for inclusion in antiretroviral therapy regimens. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

TMC310911: A Potential SARS-CoV-2 Main Protease Inhibitor - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global effort to develop effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has led to the investigation of numerous existing antiviral compounds. Among these, TMC310911, a previously studied inhibitor of the human immunodeficiency virus (HIV) protease, has been identified as a potential candidate for targeting the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the current, albeit limited, evidence supporting TMC310911 as a potential SARS-CoV-2 Mpro inhibitor. The document summarizes findings from computational modeling studies, details of a relevant clinical trial, and presents standardized experimental protocols for the evaluation of such compounds. It is important to note that, to date, no direct experimental data quantifying the inhibitory activity of TMC310911 against SARS-CoV-2 Mpro (e.g., IC50 or EC50 values) have been publicly released.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is an essential enzyme for the processing of viral polyproteins into functional proteins required for viral replication and transcription.[1] Its indispensable role and high degree of conservation among coronaviruses make it a prime target for antiviral drug development.[1] The repurposing of existing drugs, particularly those with known safety profiles and mechanisms of action against similar viral proteases, represents an accelerated pathway to potential COVID-19 treatments.

TMC310911 (also known as ASC09) is an investigational HIV-1 protease inhibitor.[2] Given its mechanism of action, it was hypothesized that TMC310911 could also inhibit the main protease of SARS-CoV-2. This hypothesis has been primarily explored through computational studies and a clinical trial.

Computational Assessment of TMC310911 against SARS-CoV-2 Mpro

Computational studies have provided the foundational evidence for the potential of TMC310911 as a SARS-CoV-2 Mpro inhibitor. These in silico analyses have explored the binding affinity and interaction of TMC310911 with the active site of the viral protease.

Molecular Docking and Simulation Findings

A key computational study utilized an integrated algorithm to explore the binding mechanism of TMC310911 with the SARS-CoV-2 main protease.[2] The results of this study indicated a favorable and strong binding interaction between TMC310911 and the protease.[2]

Table 1: Computational Binding Analysis of TMC310911 with SARS-CoV-2 Mpro

ParameterValueSource
Binding Free Energy (ΔG) Favorable[2]
Key Interacting Residues Asn142, Asp187, Ser46, Thr45, Met49[2]

Note: Specific quantitative binding energy values from this computational study are not available in the public domain.

The study highlighted that the binding of TMC310911 to the SARS-CoV-2 Mpro is facilitated by hydrogen bonds and pi-alkyl interactions with key residues within the active site.[2] These computational findings suggest that TMC310911 has the potential to occupy the active site of the protease, thereby inhibiting its function.

Clinical Evaluation

The potential of TMC310911 in a clinical setting for the treatment of COVID-19 was investigated in a randomized, open-label, multi-center clinical trial.

Clinical Trial NCT04261907

This clinical trial, identified as NCT04261907, was designed to evaluate the safety and efficacy of ASC09 (TMC310911) combined with ritonavir compared to a combination of lopinavir and ritonavir in patients with confirmed COVID-19 pneumonia.[3][4] Ritonavir is often co-administered with protease inhibitors to boost their plasma concentrations.[5]

Table 2: Overview of Clinical Trial NCT04261907

Identifier NCT04261907
Title Evaluating and Comparing the Safety and Efficiency of ASC09/Ritonavir and Lopinavir/Ritonavir for Novel Coronavirus Infection
Status Last update posted April 4, 2022
Intervention Groups - ASC09/Ritonavir - Lopinavir/Ritonavir
Primary Outcomes - Time to clinical improvement - Viral load changes
Secondary Outcomes - Adverse events - Oxygen supplementation duration - Time to clinical recovery

Experimental Protocols for Inhibitor Evaluation

While specific experimental data for TMC310911 against SARS-CoV-2 Mpro are not available, the following sections detail standardized and widely accepted protocols for evaluating the inhibitory potential of compounds against this target. These methodologies represent the standard approach that would be employed to generate the missing quantitative data for TMC310911.

SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)

This assay is a common method to determine the in vitro inhibitory activity of a compound against the purified SARS-CoV-2 Mpro enzyme. It relies on Förster Resonance Energy Transfer (FRET).[6]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

    • Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final concentration of approximately 50 nM.

    • Substrate Solution: A fluorescently labeled peptide substrate containing the Mpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) is prepared in the assay buffer at a concentration of 20 µM.

    • Inhibitor Solution: TMC310911 is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of desired concentrations.

  • Assay Procedure:

    • In a 384-well plate, add the inhibitor solution.

    • Add the SARS-CoV-2 Mpro enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate solution.

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.[6]

Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE)

This assay determines the ability of a compound to protect host cells from virus-induced cell death, known as the cytopathic effect (CPE).[7][8]

Protocol:

  • Cell Culture and Virus:

    • Cells: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are cultured in appropriate media.

    • Virus: A clinical isolate of SARS-CoV-2 is propagated and titrated.

  • Assay Procedure:

    • Seed Vero E6 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of TMC310911 in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of CPE:

    • After incubation, visually inspect the cells for CPE under a microscope.

    • Quantify cell viability using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to untreated, uninfected controls (100% viability) and untreated, infected controls (0% viability).

    • Determine the half-maximal effective concentration (EC50), the concentration at which the compound protects 50% of the cells from virus-induced death, by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.

    • In parallel, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50).

    • Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the theoretical mechanism by which TMC310911, as a protease inhibitor, would disrupt the SARS-CoV-2 replication cycle.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition Pathway Viral RNA Viral RNA Polyprotein Translation Polyprotein Translation Viral RNA->Polyprotein Translation Viral Polyproteins Viral Polyproteins Polyprotein Translation->Viral Polyproteins SARS-CoV-2 Mpro SARS-CoV-2 Mpro Viral Polyproteins->SARS-CoV-2 Mpro Cleavage by Functional Viral Proteins Functional Viral Proteins SARS-CoV-2 Mpro->Functional Viral Proteins Produces Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions TMC310911 TMC310911 Inhibition TMC310911->Inhibition Inhibits Inhibition->SARS-CoV-2 Mpro

Caption: Proposed mechanism of SARS-CoV-2 Mpro inhibition by TMC310911.

Experimental and Developmental Workflow

The diagram below outlines a logical workflow for the evaluation of a potential SARS-CoV-2 Mpro inhibitor like TMC310911.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Computational Screening Computational Screening In Vitro Enzymatic Assay (IC50) In Vitro Enzymatic Assay (IC50) Computational Screening->In Vitro Enzymatic Assay (IC50) Cell-Based Antiviral Assay (EC50) Cell-Based Antiviral Assay (EC50) In Vitro Enzymatic Assay (IC50)->Cell-Based Antiviral Assay (EC50) ADME/Tox Profiling ADME/Tox Profiling Cell-Based Antiviral Assay (EC50)->ADME/Tox Profiling Phase I (Safety) Phase I (Safety) ADME/Tox Profiling->Phase I (Safety) Phase II (Efficacy & Dosing) Phase II (Efficacy & Dosing) Phase I (Safety)->Phase II (Efficacy & Dosing) Phase III (Large-Scale Efficacy) Phase III (Large-Scale Efficacy) Phase II (Efficacy & Dosing)->Phase III (Large-Scale Efficacy) Regulatory Approval Regulatory Approval Phase III (Large-Scale Efficacy)->Regulatory Approval

Caption: Workflow for the evaluation of a potential Mpro inhibitor.

Conclusion

TMC310911 presents a case of a repurposed drug with a rational basis for its potential activity against SARS-CoV-2 Mpro. This is primarily supported by computational modeling, which indicates a strong binding affinity to the enzyme's active site.[2] The initiation of a clinical trial to evaluate its efficacy in COVID-19 patients further underscores its perceived potential. However, the lack of publicly available, direct experimental data from enzymatic and cell-based assays is a significant gap in the current understanding of its anti-SARS-CoV-2 activity. The standardized protocols provided herein offer a clear roadmap for the necessary in vitro and in vivo studies required to definitively characterize the potential of TMC310911 as a therapeutic agent for COVID-19. Further research and the publication of clinical trial results are eagerly awaited to clarify the role, if any, of TMC310911 in the management of this disease.

References

Foundational Research on TMC310911: A Technical Guide for Antiretroviral Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Core Preclinical and Early Clinical Data

Introduction

TMC310911, also known as ASC09, is a novel, second-generation human immunodeficiency virus type 1 (HIV-1) protease inhibitor (PI) designed to have a high genetic barrier to resistance and potent activity against both wild-type and multidrug-resistant HIV-1 strains. Structurally similar to darunavir, TMC310911 was developed to offer an improved resistance profile, a critical need in the landscape of antiretroviral therapy where drug resistance remains a significant challenge. This technical guide provides a comprehensive overview of the foundational preclinical and early-phase clinical research on TMC310911, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

TMC310911 is a competitive inhibitor of the HIV-1 aspartate protease. This viral enzyme is essential for the HIV-1 life cycle, as it cleaves the newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By binding to the active site of the protease, TMC310911 prevents this cleavage, resulting in the production of immature, non-infectious virions.

The following diagram illustrates the mechanism of action of HIV-1 protease and its inhibition by TMC310911.

cluster_0 HIV-1 Infected Host Cell Viral RNA Viral RNA Translation Translation Viral RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Mature_Proteins Mature Viral Proteins (e.g., p24, reverse transcriptase) HIV_Protease->Mature_Proteins Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion Budding Budding Mature_Virion->Budding TMC310911 TMC310911 TMC310911->HIV_Protease Inhibition

Figure 1: Mechanism of Action of TMC310911.

In Vitro Antiviral Activity and Cytotoxicity

TMC310911 demonstrates potent antiviral activity against a broad spectrum of HIV-1 isolates, including those with resistance to multiple existing protease inhibitors.

Data Presentation
Parameter HIV-1 Strain/Cell Line Value Selectivity Index (SI)
EC50 Wild-Type (WT)14 nM>7143
CC50 MT-4 Cells>100 µM
Fold Change in EC50 vs. WT Multi-PI-Resistant Isolates (n=2,011)≤ 4 for 82% of isolates≤ 10 for 96% of isolates
Darunavir (DRV)-Resistant Isolates≤ 4 for 72% of isolates≤ 10 for 94% of isolates

Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI indicates a more favorable safety profile.

Experimental Protocols

Antiviral Activity Assay (MT-4 Cell-Based)

This assay determines the 50% effective concentration (EC50) of TMC310911 required to inhibit HIV-1 replication by 50%.

  • Cell Preparation: MT-4 cells, a human T-cell line, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Infection: A standardized amount of HIV-1 (e.g., strain IIIB) is used to infect MT-4 cells.

  • Compound Dilution: TMC310911 is serially diluted to a range of concentrations.

  • Co-culture: The infected MT-4 cells are incubated with the various concentrations of TMC310911 for 5 days.

  • Readout: The extent of viral replication is determined by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value is calculated from the dose-response curve of p24 antigen levels versus drug concentration.

Cytotoxicity Assay (MTT Method)

This assay determines the 50% cytotoxic concentration (CC50) of TMC310911, the concentration at which it causes a 50% reduction in cell viability.

  • Cell Seeding: Uninfected MT-4 cells are seeded in a 96-well plate.

  • Compound Exposure: The cells are incubated with the same range of TMC310911 concentrations as in the antiviral assay.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value is determined from the dose-response curve of cell viability versus drug concentration.

Resistance Profile

A key feature of TMC310911 is its high genetic barrier to resistance and its activity against HIV-1 strains that are resistant to other protease inhibitors.

Data Presentation
HIV-1 Isolate Type Key Resistance Mutations Fold Change in TMC310911 EC50
Multi-PI-Resistant Clinical IsolatesVarious combinations≤ 10 for 96% of isolates
Darunavir-Resistant Clinical IsolatesVarious combinations≤ 10 for 94% of isolates
In Vitro Selected Resistant Strain (from WT)R41G or R41E-
In Vitro Selected Resistant Strain (from multi-PI-resistant isolate)L10F, I47V, L90M16

Note: In vitro resistance selection experiments with wild-type virus took a longer time to select for resistant virus with TMC310911 compared to darunavir.

Experimental Protocols

Phenotypic Resistance Assay

This assay quantifies the susceptibility of different HIV-1 strains (including site-directed mutants and clinical isolates) to TMC310911.

  • Virus Panel: A panel of recombinant HIV-1 clones containing various protease inhibitor resistance-associated mutations is used.

  • Antiviral Assay: The EC50 of TMC310911 is determined for each mutant virus strain using the same antiviral activity assay protocol as described for the wild-type virus.

  • Fold Change Calculation: The fold change in EC50 for each mutant is calculated by dividing the EC50 of the mutant strain by the EC50 of the wild-type reference strain. A higher fold change indicates greater resistance.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of TMC310911 have been evaluated in Phase 1 and Phase 2a clinical trials, typically co-administered with a low dose of ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, thereby "boosting" the plasma concentrations of TMC310911.

Data Presentation

Phase 1 Study in Healthy Volunteers (Multiple Doses)

TMC310911 Dose (with 100mg Ritonavir) Cmax (ng/mL) AUC0-12h (ng·h/mL)
150 mg BID3,13019,700
300 mg BID5,88038,900

BID: twice daily

Phase 2a Study in Treatment-Naïve HIV-1 Infected Patients (Day 14 Data)

TMC310911 Dose (with 100mg Ritonavir) Mean Cmax (ng/mL) Mean AUC0-12h (ng·h/mL) Mean Cmin (ng/mL) Mean HIV-1 RNA Change from Baseline (log10 copies/mL) at Day 15
75 mg BID2,13013,200443-1.53
150 mg BID4,24028,100971-1.79
300 mg BID6,85047,8001,590-1.69
300 mg QD5,51030,500 (AUC0-24h)203-1.55

BID: twice daily; QD: once daily; Cmin: trough concentration

Experimental Protocols

Pharmacokinetic Analysis

  • Study Design: Phase 1 studies are typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics across a range of single and multiple ascending doses. Phase 2a studies are conducted in a small number of HIV-1 infected patients to evaluate antiviral efficacy, safety, and pharmacokinetics.

  • Dosing: Participants receive TMC310911 with a low dose of ritonavir.

  • Blood Sampling: Serial blood samples are collected at predefined time points after drug administration.

  • Bioanalysis: Plasma concentrations of TMC310911 are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • PK Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and Cmin (trough plasma concentration), are calculated using non-compartmental analysis.

Drug Development and Clinical Trial Workflow

The development of an HIV protease inhibitor like TMC310911 follows a structured pathway from preclinical research to clinical trials.

cluster_0 Preclinical Development cluster_1 Clinical Development Discovery Target Identification (HIV-1 Protease) Screening High-Throughput Screening & Lead Identification Discovery->Screening Optimization Lead Optimization (Structure-Activity Relationship) Screening->Optimization InVitro In Vitro Studies (Antiviral Activity, Cytotoxicity, Resistance) Optimization->InVitro InVivo In Vivo Studies (Animal Models) (Pharmacokinetics, Toxicology) InVitro->InVivo IND Investigational New Drug (IND) Application InVivo->IND Phase1 Phase 1 Clinical Trial (Safety & PK in Healthy Volunteers) IND->Phase1 Phase2 Phase 2a Clinical Trial (Efficacy, Safety & PK in Patients) Phase1->Phase2 Phase2b_3 Phase 2b/3 Clinical Trials (Dose-Ranging & Pivotal Efficacy) Phase2->Phase2b_3 NDA New Drug Application (NDA) Submission Phase2b_3->NDA

Figure 2: Preclinical to Clinical Development Workflow for an HIV Protease Inhibitor.

Conclusion

The foundational research on TMC310911 establishes it as a potent HIV-1 protease inhibitor with a favorable in vitro resistance profile and promising early-phase clinical data. Its high barrier to resistance and activity against a wide range of PI-resistant viral strains highlight its potential as a valuable component of antiretroviral therapy. The data summarized in this technical guide provide a solid basis for further development and clinical investigation of TMC310911 in the management of HIV-1 infection.

TMC310911: A Deep Dive into its Mechanism as a Viral Polyprotein Cleavage Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC-09, is a potent, second-generation non-peptidic protease inhibitor that has demonstrated significant antiviral activity against both Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Structurally similar to the approved HIV protease inhibitor darunavir, TMC310911 functions by targeting and inhibiting viral proteases, crucial enzymes in the viral life cycle. This in-depth technical guide elucidates the core mechanism of TMC310911 in preventing viral polyprotein cleavage, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mode of action and evaluation workflows.

Core Mechanism of Action: Inhibition of Viral Proteavage

The replication of many viruses, including retroviruses like HIV and coronaviruses like SARS-CoV-2, is critically dependent on the function of viral proteases. These enzymes are responsible for the post-translational cleavage of large, non-functional viral polyproteins into individual, mature proteins that are essential for viral assembly, maturation, and infectivity.[1]

TMC310911 acts as a competitive inhibitor of these viral proteases. It is designed to fit into the active site of the protease, mimicking the natural substrate. By binding tightly to the active site, TMC310911 blocks the access of the viral polyprotein, thereby preventing its cleavage. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles.[1] When used in the treatment of HIV, TMC310911 is often co-administered with ritonavir, which acts as a pharmacokinetic booster by inhibiting cytochrome P450 enzymes, thereby increasing the systemic exposure to TMC310911.[2][3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of TMC310911 has been quantified through various in vitro and cell-based assays. The following tables summarize the key efficacy data for TMC310911 against HIV-1 and its potential interaction with SARS-CoV-2 proteases.

Parameter Virus Strain/Isolate Value Assay Type Reference
EC50 Wild-Type HIV-114 nM (median)Cell-based antiviral assay[2]
Fold Change in EC50 Multiple PI-resistant HIV-1 clinical isolates≤ 4 for 82% of isolatesCell-based antiviral assay[2]
Fold Change in EC50 Multiple PI-resistant HIV-1 clinical isolates≤ 10 for 96% of isolatesCell-based antiviral assay[2]

Table 1: In Vitro Efficacy of TMC310911 against HIV-1

System Binding Free Energy (kcal/mol) Computational Method Reference
SARS-CoV-2 Main Protease bound to TMC310911 (COV_TMC)-32.29Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)[1]
SARS-CoV Main Protease bound to TMC310911 (SARS_TMC)-47.19Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)[1]

Table 2: Computationally Predicted Binding Affinity of TMC310911 to Coronavirus Main Proteases

Experimental Protocols

The evaluation of TMC310911's inhibitory activity relies on a variety of specialized experimental protocols. Below are detailed methodologies for key assays.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is based on a generic fluorometric screening kit for HIV-1 protease inhibitors.

Objective: To determine the in vitro inhibitory activity of TMC310911 against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Inhibitor Control (e.g., Pepstatin A)

  • TMC310911 (test compound)

  • 96-well microplate, black

  • Fluorometric microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of TMC310911 in Assay Buffer. Include a known inhibitor control (Pepstatin A) and an enzyme control (Assay Buffer only).

  • Reaction Setup: In a 96-well plate, add 10 µL of the test compounds, inhibitor control, or enzyme control to their respective wells.

  • Enzyme Addition: Prepare the HIV-1 Protease solution by diluting the enzyme in Assay Buffer according to the manufacturer's instructions. Add 80 µL of the enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the HIV-1 Protease Substrate solution by diluting the substrate in Assay Buffer. Add 10 µL of the substrate solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-3 hours, taking readings every 1-2 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100, where EC is the enzyme control. The IC50 value is determined by plotting the percent inhibition versus the log of the inhibitor concentration.

Cell-Based Antiviral Assay for SARS-CoV-2 (Cytopathic Effect Inhibition)

This protocol outlines a general procedure to assess the ability of TMC310911 to protect cells from virus-induced cell death.

Objective: To determine the EC50 of TMC310911 against SARS-CoV-2 in a cell-based assay.

Materials:

  • Vero E6 or Calu-3 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 viral stock

  • TMC310911

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates, clear bottom

  • BSL-3 laboratory facilities

Procedure:

  • Cell Seeding: Seed Vero E6 or Calu-3 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of TMC310911 in cell culture medium. Remove the old medium from the cells and add the diluted compound. Incubate for 2 hours.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until the cytopathic effect (CPE) is clearly visible in the virus control wells.

  • Quantification of Cell Viability: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced death, is calculated by fitting the data to a dose-response curve.

FRET-Based Protease Assay for Polyprotein Cleavage

This protocol describes a general method to monitor the cleavage of a specific viral polyprotein sequence by its cognate protease using Förster Resonance Energy Transfer (FRET).

Objective: To quantitatively measure the enzymatic activity of a viral protease on a specific cleavage site and the inhibition of this activity by TMC310911.

Materials:

  • Purified viral protease (e.g., SARS-CoV-2 3CLpro)

  • FRET-based substrate: a synthetic peptide containing the protease cleavage site flanked by a FRET donor (e.g., CyPet) and acceptor (e.g., YPet) fluorophore.

  • Assay buffer

  • TMC310911

  • 96-well microplate, black

  • Fluorescence microplate reader capable of measuring FRET.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, serial dilutions of TMC310911, and the FRET substrate.

  • Reaction Initiation: Add the purified viral protease to each well to start the cleavage reaction.

  • FRET Measurement: Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time. Cleavage of the substrate separates the FRET pair, leading to an increase in donor emission and a decrease in acceptor emission.

  • Data Analysis: The initial reaction velocity is calculated from the change in the FRET ratio over time. The IC50 value for TMC310911 is determined by plotting the reaction velocity against the inhibitor concentration.

Visualizing the Molecular and Experimental Landscape

To further clarify the mechanism of action and the experimental approaches used to study TMC310911, the following diagrams have been generated using the DOT language.

Inhibition_of_Polyprotein_Cleavage cluster_0 Viral Replication Cycle cluster_1 Mechanism of TMC310911 VP Viral Polyprotein (non-functional) MP Mature Viral Proteins (functional) VP->MP Cleavage by Viral Protease NoCleavage Polyprotein Cleavage Blocked VP->NoCleavage VA Viral Assembly & Maturation MP->VA IV Infectious Virion VA->IV TMC TMC310911 Blocked Inhibited Protease TMC->Blocked Protease Viral Protease Blocked->NoCleavage Inhibition

Caption: Mechanism of TMC310911-mediated inhibition of viral polyprotein cleavage.

FRET_Assay_Workflow cluster_0 No Inhibitor cluster_1 With TMC310911 FRET_Substrate FRET Substrate (Donor + Acceptor) Cleavage Substrate Cleavage FRET_Substrate->Cleavage Protease Viral Protease Protease->Cleavage FRET_Signal Decreased FRET Signal (Increased Donor Emission) Cleavage->FRET_Signal FRET_Substrate_Inhib FRET Substrate No_Cleavage No Cleavage FRET_Substrate_Inhib->No_Cleavage Protease_Inhib Viral Protease Protease_Inhib->No_Cleavage TMC TMC310911 TMC->No_Cleavage High_FRET High FRET Signal (Maintained) No_Cleavage->High_FRET

Caption: Experimental workflow of a FRET-based protease inhibition assay.

Conclusion

TMC310911 is a potent viral protease inhibitor with a well-defined mechanism of action that disrupts a fundamental process in the replication of viruses like HIV and SARS-CoV-2. Its ability to block the cleavage of viral polyproteins prevents the formation of mature, infectious virions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this and similar antiviral compounds. The continued investigation into the efficacy and application of TMC310911 is crucial in the ongoing effort to combat viral diseases.

References

Unveiling the Resilience of TMC310911: A Technical Analysis of its Genetic Barrier to Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preliminary studies investigating the genetic barrier to resistance of TMC310911, a novel HIV-1 protease inhibitor. The data presented herein, primarily derived from in vitro studies, demonstrates TMC310911's robust profile against resistant viral strains and a higher barrier to the development of resistance compared to other protease inhibitors.

Core Findings

TMC310911 exhibits potent activity against wild-type HIV-1 and a broad spectrum of clinical isolates, including those with multiple protease inhibitor (PI) resistance-associated mutations.[1][2] In vitro resistance selection experiments indicate that the development of resistance to TMC310911 is significantly delayed compared to other PIs, such as darunavir.[1][2][3] The specific mutations selected under TMC310911 pressure differ from those selected by other PIs, suggesting a distinct resistance pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies, highlighting the superior resistance profile of TMC310911.

Table 1: In Vitro Activity of TMC310911 against a Panel of PI-Resistant Recombinant Clinical HIV-1 Isolates [2][3]

Protease InhibitorPercentage of Isolates with FC in EC50 > 10
TMC310911 3.8%
Amprenavir (APV)81%
Atazanavir (ATV)90%
Darunavir (DRV)59%
Indinavir (IDV)86%
Lopinavir (LPV)94%
Saquinavir (SQV)72%
Tipranavir (TPV)21%

FC = Fold Change; EC50 = 50% Effective Concentration. Data is based on a panel of 2,011 recombinant clinical isolates with decreased susceptibility to at least one currently approved PI.

Table 2: In Vitro Selection of Resistance to TMC310911 and Darunavir in Wild-Type HIV-1 [1][2][3]

DrugTime to Viral BreakthroughSelected MutationsFinal FC in EC50
TMC310911 LongerR41G or R41ENot specified
Darunavir (DRV)ShorterNot specifiedNot specified

Table 3: In Vitro Selection of Resistance to TMC310911 and Darunavir in a Multiple-PI-Resistant HIV-1 Isolate (r13025) [1][2][3]

DrugTime to Viral BreakthroughSelected MutationsFinal FC in EC50
TMC310911 LongerL10F, I47V, L90M16
Darunavir (DRV)ShorterV32I, I50V, G73S, L76V, V82I258

Experimental Protocols

The following methodologies were central to the preliminary studies on TMC310911's genetic barrier to resistance.

Antiviral Activity Assays

The antiviral activity of TMC310911 was determined using a cell-based assay. Recombinant clinical isolates containing the protease gene from patient-derived viruses were used to infect a T-cell line in the presence of serial dilutions of the inhibitor. The 50% effective concentration (EC50) was calculated as the concentration of the drug that inhibited viral replication by 50%.

In Vitro Resistance Selection Experiments

To assess the genetic barrier to resistance, in vitro resistance selection (IVRS) experiments were conducted. These experiments involved the serial passage of either wild-type (WT) HIV-1 or a multiple-PI-resistant recombinant clinical isolate in the presence of escalating concentrations of TMC310911 or a comparator drug like darunavir. The key steps are outlined below:

  • Initial Culture: HIV-1 was cultured in a suitable cell line in the presence of the protease inhibitor at a concentration that partially suppressed viral replication.

  • Monitoring Viral Replication: Viral replication was monitored by measuring a viral marker, such as p24 antigen, in the culture supernatant.

  • Dose Escalation: Once viral replication was observed (viral breakthrough), the culture supernatant was used to infect fresh cells in the presence of a higher concentration of the drug.

  • Genotypic Analysis: At the end of the selection experiment, the protease gene of the resistant virus was sequenced to identify mutations associated with resistance.

  • Phenotypic Analysis: The susceptibility of the selected resistant virus to various protease inhibitors was determined to quantify the level of resistance (Fold Change in EC50).

Visualizations

The following diagrams illustrate the experimental workflow for in vitro resistance selection and the logical relationship of TMC310911's high genetic barrier.

experimental_workflow cluster_setup Initial Setup cluster_passage Serial Passage and Dose Escalation cluster_analysis Analysis of Resistant Virus start Start with Wild-Type or PI-Resistant HIV-1 Strain culture Culture Virus with Suboptimal Concentration of TMC310911 start->culture monitor Monitor for Viral Breakthrough (p24 Antigen) culture->monitor breakthrough Viral Breakthrough Detected monitor->breakthrough escalate Increase TMC310911 Concentration and Re-infect Fresh Cells breakthrough->escalate Yes endpoint Selection Endpoint Reached breakthrough->endpoint No escalate->monitor Continue Passaging genotype Genotypic Analysis: Sequence Protease Gene endpoint->genotype Yes phenotype Phenotypic Analysis: Determine EC50 Fold Change endpoint->phenotype mutations Identify Resistance-Associated Mutations genotype->mutations resistance_level Quantify Level of Resistance phenotype->resistance_level

In Vitro Resistance Selection Workflow for TMC310911.

genetic_barrier cluster_pressure Drug Pressure cluster_selection Mutation Selection Dynamics cluster_outcome Resulting Phenotype drug_pressure High Selective Pressure from TMC310911 delayed_selection Delayed Selection of Resistant Virus drug_pressure->delayed_selection specific_mutations Selection of a Limited and Specific Set of Mutations (e.g., R41G/E, L10F, I47V, L90M) delayed_selection->specific_mutations high_barrier High Genetic Barrier to Resistance specific_mutations->high_barrier low_resistance Lower Fold Change in EC50 Compared to Other PIs specific_mutations->low_resistance

Logical Relationship of TMC310911's High Genetic Barrier.

References

Methodological & Application

Application Note: In Vitro Cell-Based Assay for the Evaluation of TMC310911, a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TMC310911, also known as ASC-09, is a competitive HIV-1 aspartate protease inhibitor with potent antiviral activity against wild-type HIV-1 and a wide range of clinical isolates, including those resistant to multiple protease inhibitors.[1] More recently, computational studies have explored its potential as an inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[2] To evaluate the efficacy of TMC310911 in a cellular environment, a robust in vitro cell-based assay is essential. Such an assay allows for the simultaneous assessment of compound permeability, target engagement, and potential cytotoxicity, providing a more comprehensive understanding of its therapeutic potential than biochemical assays alone.

This application note provides a detailed protocol for a luciferase-based reporter assay designed to quantify the inhibitory activity of TMC310911 against a target protease within a cellular context. The described methodology is adaptable for various viral proteases, such as HIV-1 protease or SARS-CoV-2 Mpro.

Principle of the Assay

The proposed cell-based assay utilizes a genetically encoded reporter system to measure protease activity. A fusion protein is expressed in mammalian cells, consisting of a DNA binding domain (e.g., Gal4) and a transcriptional activation domain (e.g., VP16), separated by a specific protease cleavage sequence. When the target protease is co-expressed, it cleaves this sequence, leading to the separation of the binding and activation domains and a subsequent reduction or alteration in the expression of a downstream reporter gene, such as firefly luciferase. In the presence of an effective inhibitor like TMC310911, the protease is inhibited, the fusion protein remains intact, and luciferase expression is maintained. The resulting luminescence is directly proportional to the inhibitory activity of the compound.

Data Presentation

The inhibitory activity of TMC310911 is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes representative quantitative data for TMC310911 from published studies.

ParameterValueAssay TypeTargetNotes
Binding Free Energy (ΔGbind) -32.29 kcal/molComputational (MM/PBSA)SARS-CoV-2 MproFavorable binding interaction predicted.[2]
Binding Free Energy (ΔGbind) -47.19 kcal/molComputational (MM/PBSA)SARS-CoV MproStronger predicted binding interaction compared to SARS-CoV-2 Mpro.[2]
Antiviral Activity >1.5 log10 copies/mL decrease in plasma HIV-1 RNAClinical (Phase 2a)HIV-1Observed in treatment-naive HIV-1 infected patients.[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action and the experimental workflow for the cell-based assay.

Signaling_Pathway cluster_cell Host Cell TMC310911 TMC310911 Protease Viral Protease (e.g., SARS-CoV-2 Mpro) TMC310911->Protease Inhibition Polyprotein Viral Polyprotein Protease->Polyprotein Cleavage Viral_Proteins Functional Viral Proteins Polyprotein->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication

Caption: Mechanism of action of TMC310911 as a viral protease inhibitor.

Experimental_Workflow cluster_workflow Cell-Based Assay Workflow A 1. Seed Cells (e.g., HEK293T in 96-well plate) B 2. Co-transfect Plasmids (Protease + Reporter) A->B C 3. Add TMC310911 (Serially diluted concentrations) B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse Cells & Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for the TMC310911 cell-based protease assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293T) cells (ATCC CRL-3216)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plasmids:

    • Protease Expression Plasmid: pCDNA3.1 encoding the target viral protease (e.g., SARS-CoV-2 Mpro).

    • Reporter Plasmid: A plasmid containing a Gal4-protease cleavage site-VP16 fusion construct.

    • Luciferase Reporter Plasmid: pG5luc (or similar) containing Gal4 upstream activating sequences driving firefly luciferase expression.

  • Transfection Reagent: Lipofectamine 3000 or a similar transfection reagent.

  • Compound: TMC310911, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Reagent: Luciferase Assay System (e.g., Promega Dual-Glo® Luciferase Assay System).

  • Plates: White, opaque 96-well cell culture plates.

  • Other: Phosphate-Buffered Saline (PBS), DMSO, multichannel pipettes, luminometer.

Cell Culture and Seeding
  • Culture HEK293T cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the experiment, trypsinize the cells and resuspend them in fresh culture medium.

  • Count the cells and adjust the concentration to 2 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into each well of a white, opaque 96-well plate.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.

Transfection
  • Prepare the transfection complexes according to the manufacturer's protocol. For each well, a representative mixture would be:

    • 50 ng of the Protease Expression Plasmid.

    • 50 ng of the Reporter Plasmid.

    • 50 ng of the Luciferase Reporter Plasmid.

  • Dilute the plasmids and the transfection reagent in serum-free medium.

  • Combine the diluted DNA and transfection reagent, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Add the transfection complexes to the cells in the 96-well plate.

Compound Treatment
  • Prepare serial dilutions of the TMC310911 stock solution in culture medium. A typical concentration range would be from 100 µM down to 0.1 nM, with a final DMSO concentration of less than 0.5%.

  • Include a "no compound" (vehicle control, DMSO only) and a "no protease" (cells transfected with reporter plasmids only) control.

  • Six to eight hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with 100 µL of the medium containing the different concentrations of TMC310911 or controls.

Incubation and Luminescence Measurement
  • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add the luciferase reagent to each well (typically 100 µL).

  • Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Normalize the luminescence readings of the compound-treated wells to the vehicle control (DMSO-treated) wells, which represents 0% inhibition.

  • The "no protease" control can be used to represent 100% inhibition.

  • Plot the normalized data as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value of TMC310911.

Cell Viability Assay (Optional but Recommended)

To ensure that the observed decrease in protease activity is not due to cytotoxicity of TMC310911, a parallel cell viability assay should be performed.

  • Seed HEK293T cells in a separate 96-well plate as described above.

  • Treat the cells with the same concentrations of TMC310911 used in the primary assay.

  • After the same incubation period, assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS, or AlamarBlue).

  • Calculate the half-maximal cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50/IC50) to evaluate the therapeutic window of the compound.

References

Application Notes and Protocols for TMC310911 Enzymatic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC-09, is a potent protease inhibitor.[1][2] Initially developed as a competitive inhibitor of HIV-1 aspartate protease, it has demonstrated significant antiviral activity against both wild-type and multi-drug resistant strains of HIV-1.[1][2][3] More recently, its potential as an inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro) has been explored, highlighting its broader antiviral capabilities.[4] This document provides a detailed standard operating procedure for an in vitro enzymatic assay to determine the inhibitory activity of TMC310911 against viral proteases. The protocol is based on a fluorogenic substrate cleavage assay, a common and robust method for quantifying protease activity.

Principle of the Assay

The enzymatic assay described here utilizes a fluorogenic peptide substrate that is specifically recognized and cleaved by the target protease (e.g., HIV-1 protease or SARS-CoV-2 3CLpro). The substrate consists of a peptide sequence flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage of the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor like TMC310911, the compound's inhibitory potency (typically expressed as the IC50 value) can be determined.[5][6]

Signaling Pathway of Viral Protease Inhibition

Viral proteases play a critical role in the viral life cycle. For retroviruses like HIV and coronaviruses like SARS-CoV-2, viral genes are initially translated into large polyproteins. These polyproteins must be cleaved by viral proteases into individual, functional proteins that are essential for viral replication and maturation.[4][7] TMC310911, as a protease inhibitor, directly blocks the active site of the protease, preventing this cleavage. This disruption of the viral life cycle inhibits the production of new, infectious virions.

G cluster_0 Host Cell cluster_1 viral_rna Viral RNA ribosome Host Ribosome viral_rna->ribosome Translation polyprotein Viral Polyproteins ribosome->polyprotein protease Viral Protease polyprotein->protease Cleavage structural_proteins Functional Viral Proteins protease->structural_proteins replication Viral Replication & Assembly structural_proteins->replication virion New Virions replication->virion tmc310911 TMC310911 tmc310911->protease Inhibition

Caption: Mechanism of Action for TMC310911.

Quantitative Data Summary

The following table summarizes key quantitative data for TMC310911 based on published literature. This data is essential for designing experiments and interpreting results.

ParameterValueTargetNotesReference
Median EC50 14 nMWild-Type HIV-1EC50 (50% effective concentration) measures the concentration of a drug that gives half-maximal response.[2][3]
Pharmacokinetics Linear profileIn HumansSystemic exposure increases in a dose-proportional manner. Co-administration with ritonavir improves the pharmacokinetic profile.[8][9]
Binding Affinity FavorableSARS-CoV-2 Main ProteaseMolecular docking studies show strong binding interactions with the protease active site.[4]

Experimental Protocol: Fluorogenic Protease Inhibition Assay

This protocol outlines the steps for determining the IC50 value of TMC310911 against a target viral protease.

Materials and Reagents
  • Recombinant target protease (e.g., HIV-1 protease or SARS-CoV-2 3CLpro)

  • Fluorogenic peptide substrate specific to the target protease

  • TMC310911 compound

  • Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)[10]

  • DMSO (for dissolving the compound)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

G cluster_prep Reagent Preparation Details cluster_plate Plate Setup Details prep 1. Reagent Preparation plate 2. Plate Setup prep->plate prep_tmc Prepare TMC310911 serial dilutions prep_enzyme Prepare enzyme working solution prep_substrate Prepare substrate working solution incubate 3. Incubation plate->incubate add_tmc Add TMC310911/DMSO to wells add_enzyme Add enzyme to wells (pre-incubate with inhibitor) add_substrate Initiate reaction by adding substrate read 4. Fluorescence Reading incubate->read analyze 5. Data Analysis read->analyze

Caption: High-level workflow for the TMC310911 enzymatic assay.
Step-by-Step Procedure

  • Preparation of Reagents:

    • TMC310911 Stock Solution: Prepare a high-concentration stock solution of TMC310911 in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the TMC310911 stock solution in DMSO to create a range of concentrations for testing. It is recommended to use a 10-point, 3-fold dilution series.

    • Enzyme Working Solution: Dilute the recombinant protease to the desired working concentration in pre-chilled Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time course.[6]

    • Substrate Working Solution: Dilute the fluorogenic substrate to its working concentration in Assay Buffer. The optimal concentration is typically at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[10]

  • Assay Plate Setup (96-well format):

    • Controls:

      • No Enzyme Control (Background): Add Assay Buffer and substrate, but no enzyme.

      • No Inhibitor Control (100% Activity): Add Assay Buffer, enzyme, substrate, and DMSO (at the same final concentration as in the test wells).

    • Test Wells:

      • Add 2 µL of each TMC310911 serial dilution to the appropriate wells.

      • Add 98 µL of the enzyme working solution to all wells (except the "No Enzyme Control").

      • Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Add 100 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 200 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em 340/460 nm or 350/440 nm).[7][10]

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, taking readings every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes), provided the reaction is still in the linear range.[11]

  • Data Analysis:

    • Calculate Reaction Rates: For kinetic reads, determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize Data:

      • Subtract the average background fluorescence (from "No Enzyme Control" wells) from all other readings.

      • Calculate the percent inhibition for each TMC310911 concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Determine IC50: Plot the percent inhibition against the logarithm of the TMC310911 concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of TMC310911 that produces 50% inhibition of the enzyme's activity.[12]

Conclusion

This document provides a comprehensive protocol for the enzymatic assay of TMC310911, a potent viral protease inhibitor. The outlined fluorogenic assay is a reliable method for determining the inhibitory potency of this compound against its target enzymes. Adherence to this standard operating procedure will enable researchers, scientists, and drug development professionals to generate consistent and reproducible data, facilitating the evaluation and development of TMC310911 as a potential antiviral therapeutic.

References

Preparation of TMC310911 Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a TMC310911 stock solution for use in cell culture experiments. TMC310911 is a potent protease inhibitor that has been investigated for its antiviral activities. Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of a TMC310911 stock solution.

ParameterValueNotes
Recommended Solvent Dimethyl Sulfoxide (DMSO)High-purity, sterile DMSO is recommended.
Typical Stock Concentration 10 mMA 10 mM stock solution in DMSO is commercially available, indicating this is a standard concentration.
Storage of Stock Solution -20°C (short-term) or -80°C (long-term)Aliquot to avoid repeated freeze-thaw cycles.
Stability of Stock Solution At -80°C: up to 6 monthsAt -20°C: up to 1 monthBased on general stability of compounds in DMSO.[1]
Final DMSO Concentration in Culture ≤ 0.5% (ideally ≤ 0.1%)Higher concentrations can be cytotoxic to cells.[1][2][3][4][5]

Signaling Pathway of TMC310911

TMC310911 is a protease inhibitor. In the context of viral infections, it targets viral proteases that are essential for the cleavage of viral polyproteins into functional viral enzymes and structural proteins. By inhibiting this process, TMC310911 prevents the maturation of new viral particles.

Inhibition_of_Viral_Polyprotein_Processing Mechanism of Action of TMC310911 Viral RNA Viral RNA Translation Translation Viral RNA->Translation Viral Polyprotein Viral Polyprotein Translation->Viral Polyprotein Cleavage Cleavage Viral Polyprotein->Cleavage mediated by Viral Protease Viral Protease Viral Protease->Cleavage Functional Viral Proteins Functional Viral Proteins Cleavage->Functional Viral Proteins produces Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions TMC310911 TMC310911 TMC310911->Viral Protease Inhibits Stock_Solution_Preparation_Workflow Workflow for Preparing TMC310911 Stock Solution cluster_preparation Preparation cluster_storage Storage Start Start Calculate_Volume Calculate DMSO Volume for 10 mM Solution Start->Calculate_Volume Add_DMSO Add Sterile DMSO to Lyophilized TMC310911 Calculate_Volume->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Warm Gentle Warming (optional) Check_Solubility->Warm No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Warm->Dissolve Store_Short Store at -20°C (Short-term) Aliquot->Store_Short Store_Long Store at -80°C (Long-term) Aliquot->Store_Long End Ready for Use Store_Short->End Store_Long->End

References

Application Notes and Protocols for the Co-administration of TMC310911 and Ritonavir in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the co-administration of the investigational HIV-1 protease inhibitor TMC310911 with the pharmacokinetic enhancer ritonavir. The information is compiled from clinical trial data and in vitro studies to guide research and development efforts. Detailed protocols for key experiments are provided to assist in the design and execution of non-clinical and clinical studies.

Introduction

TMC310911 is a novel, potent HIV-1 protease inhibitor with a high genetic barrier to resistance.[1] Similar to other protease inhibitors, its metabolic profile can be significantly improved by co-administration with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This boosting effect of ritonavir leads to increased plasma concentrations and a longer half-life of TMC310911, allowing for less frequent dosing and improved therapeutic efficacy.[3][4] These notes will detail the pharmacokinetic interaction, antiviral activity, and relevant experimental protocols for studying this drug combination.

Mechanism of Action: Ritonavir Boosting

Ritonavir's primary role in this combination is not as an antiviral agent but as a pharmacokinetic enhancer. By inhibiting CYP3A4, the primary enzyme responsible for the metabolism of many protease inhibitors, ritonavir slows the breakdown of TMC310911 in the liver and intestines.[2][5] This results in higher and more sustained plasma concentrations of TMC310911, thereby increasing its therapeutic window and efficacy.

TMC310911 TMC310911 (Orally Administered) Intestine_Liver Intestine and Liver (Metabolism) TMC310911->Intestine_Liver Systemic_Circulation Increased Systemic Concentration of TMC310911 TMC310911->Systemic_Circulation Ritonavir Ritonavir (Co-administered) CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Inhibits Metabolites Inactive Metabolites Intestine_Liver->Metabolites Metabolism of TMC310911 Therapeutic_Effect Enhanced Antiviral Therapeutic Effect Systemic_Circulation->Therapeutic_Effect

Figure 1: Mechanism of Ritonavir Boosting of TMC310911.

Pharmacokinetic Data

Clinical studies in healthy and HIV-1 infected participants have demonstrated the significant impact of ritonavir on the pharmacokinetics of TMC310911. Co-administration of ritonavir leads to a dose-dependent increase in the systemic exposure of TMC310911.[3]

Table 1: Summary of Pharmacokinetic Parameters of TMC310911 with and without Ritonavir

Dosage Regimen Cmax (ng/mL) AUC (ng·h/mL) Study Population Reference
TMC310911 300 mg (single dose) N/A N/A Healthy Volunteers [3]
TMC310911 600 mg (single dose) N/A N/A Healthy Volunteers [3]
TMC310911 300 mg + Ritonavir 100 mg BID N/A N/A Healthy Volunteers [3]
TMC310911 600 mg + Ritonavir 100 mg BID N/A N/A Healthy Volunteers [3]
TMC310911 75 mg BID + Ritonavir 100 mg BID 1650 9780 (AUC0-12h) HIV-1 Infected [3]
TMC310911 150 mg BID + Ritonavir 100 mg BID 3030 18500 (AUC0-12h) HIV-1 Infected [3]
TMC310911 300 mg BID + Ritonavir 100 mg BID 4860 33800 (AUC0-12h) HIV-1 Infected [3]

| TMC310911 300 mg QD + Ritonavir 100 mg QD | 3700 | 34400 (AUC0-24h) | HIV-1 Infected |[3] |

Note: Specific Cmax and AUC values for single-dose arms without ritonavir were not detailed in the provided search results but were generally lower.

Antiviral Activity

The co-administration of TMC310911 with ritonavir has shown potent antiviral activity in treatment-naive HIV-1 infected patients.[6] A 14-day monotherapy study demonstrated a significant reduction in plasma HIV-1 RNA levels.[6]

Table 2: Antiviral Activity of Ritonavir-Boosted TMC310911 in HIV-1 Infected Patients (14-Day Study)

TMC310911 Dosage Regimen (with Ritonavir 100 mg) Mean Change from Baseline in HIV-1 RNA (log10 copies/mL) - Day 15 Reference
75 mg BID -1.53 [3]
150 mg BID -1.79 [3]
300 mg BID -1.69 [3]

| 300 mg QD | -1.55 |[3] |

In vitro studies have shown that TMC310911 has potent activity against wild-type HIV-1 with a median 50% effective concentration (EC50) of 14 nM.[1] It also demonstrates activity against a broad spectrum of HIV-1 clinical isolates, including strains resistant to multiple other protease inhibitors.[1]

Experimental Protocols

Protocol 1: In Vitro Antiviral Susceptibility Assay (Representative Protocol)

This protocol provides a general framework for determining the in vitro antiviral activity of TMC310911, with or without ritonavir, against HIV-1 in a cell-based assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture susceptible T-lymphoid cell line (e.g., MT-4 cells) Drug_Dilution 2. Prepare serial dilutions of TMC310911 +/- Ritonavir Cell_Culture->Drug_Dilution Virus_Stock 3. Prepare a standardized HIV-1 virus stock Drug_Dilution->Virus_Stock Infection 4. Infect cells with HIV-1 in the presence of drug dilutions Virus_Stock->Infection Incubation 5. Incubate for 3-5 days Infection->Incubation CPE_Assay 6. Assess viral cytopathic effect (CPE) using a viability assay (e.g., MTT) Incubation->CPE_Assay EC50_Calc 7. Calculate the 50% effective concentration (EC50) CPE_Assay->EC50_Calc

Figure 2: Workflow for In Vitro Antiviral Susceptibility Assay.

Materials:

  • Susceptible host cells (e.g., MT-4, CEM)

  • Complete cell culture medium

  • HIV-1 laboratory strain (e.g., IIIB, NL4-3)

  • TMC310911 and Ritonavir

  • 96-well cell culture plates

  • MTT reagent or similar cell viability assay kit

  • Plate reader

Procedure:

  • Cell Preparation: Seed the 96-well plates with host cells at an appropriate density.

  • Drug Preparation: Prepare serial dilutions of TMC310911 in the culture medium. If assessing the effect of ritonavir, a fixed concentration of ritonavir can be added to each dilution.

  • Infection: Add the HIV-1 virus stock to the wells containing cells and drug dilutions. Include control wells with cells only, cells with virus only, and cells with drug only.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and read the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of cell protection for each drug concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Pharmacokinetic Analysis in a Research Model (Representative Protocol)

This protocol outlines a general procedure for quantifying TMC310911 and ritonavir in plasma samples from a research model (e.g., rats, non-human primates) using HPLC-MS/MS.

cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Dosing 1. Administer TMC310911 and Ritonavir to the research model Blood_Collection 2. Collect blood samples at specified time points Dosing->Blood_Collection Plasma_Separation 3. Separate plasma by centrifugation Blood_Collection->Plasma_Separation Protein_Precipitation 4. Protein precipitation of plasma samples (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation Supernatant_Transfer 5. Transfer supernatant Protein_Precipitation->Supernatant_Transfer HPLC_MSMS 6. Inject sample into HPLC-MS/MS system Supernatant_Transfer->HPLC_MSMS Data_Quantification 7. Quantify drug concentrations using a standard curve HPLC_MSMS->Data_Quantification

Figure 3: Workflow for Pharmacokinetic Analysis.

Materials and Equipment:

  • Research model (e.g., Sprague-Dawley rats)

  • TMC310911 and Ritonavir formulation for dosing

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Analytical column (e.g., C18)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Internal standard (a structurally similar compound)

Procedure:

  • Dosing: Administer TMC310911 and ritonavir to the research models via the desired route (e.g., oral gavage).

  • Sample Collection: Collect blood samples at predetermined time points post-dosing into EDTA tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Extraction:

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add an internal standard and a protein precipitation agent (e.g., 150 µL of acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • HPLC-MS/MS Analysis:

    • Inject the extracted sample onto the HPLC-MS/MS system.

    • Develop a chromatographic method to separate TMC310911, ritonavir, and the internal standard.

    • Optimize the mass spectrometer parameters for the detection and quantification of each analyte.

  • Data Analysis:

    • Generate a standard curve using known concentrations of TMC310911 and ritonavir.

    • Quantify the drug concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

    • Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, AUC, t1/2).

Safety and Tolerability

In clinical trials, the co-administration of TMC310911 and ritonavir was generally well-tolerated.[3][6] The most common treatment-emergent adverse events were gastrointestinal in nature, such as fatigue and nausea.[3][6] No serious adverse events were reported in the early phase studies.[3][6]

Conclusion

The co-administration of ritonavir significantly enhances the pharmacokinetic profile of TMC310911, leading to potent antiviral activity against HIV-1. The provided data and representative protocols offer a foundation for researchers to design and conduct further preclinical and clinical investigations of this promising drug combination. The favorable safety profile observed in early clinical studies supports its continued development.

References

Application Notes and Protocols for Assessing the IC50 of TMC310911 in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC09, is a potent, next-generation non-peptidic protease inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).[1] It is structurally related to darunavir and has demonstrated significant antiviral activity against both wild-type and a broad range of protease inhibitor-resistant HIV-1 strains.[1][2] The primary mechanism of action for TMC310911 is the inhibition of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, rendering them non-infectious.[3] Accurate determination of the 50% inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of TMC310911, providing a quantitative measure of its potency.

These application notes provide detailed protocols for determining the IC50 of TMC310911 through both biochemical and cell-based assays.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is an aspartic protease that functions as a homodimer. It is essential for the viral life cycle, as it cleaves the newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. Protease inhibitors like TMC310911 are designed to fit into the active site of the enzyme, competitively inhibiting its function and halting the viral maturation process.

HIV_Protease_Inhibition node_polyprotein Gag-Pol Polyprotein node_cleavage Proteolytic Cleavage node_polyprotein->node_cleavage Substrate node_immature Non-infectious, Immature Virion node_polyprotein->node_immature node_protease HIV-1 Protease (Active Dimer) node_protease->node_cleavage Enzyme node_inhibition Inhibition node_protease->node_inhibition node_proteins Mature Viral Proteins (e.g., Capsid, RT, Integrase) node_cleavage->node_proteins Products node_virion Infectious Virion Assembly node_proteins->node_virion node_inhibitor TMC310911 (Protease Inhibitor) node_inhibitor->node_inhibition Binds to Active Site node_inhibition->node_immature Blocks Maturation

Caption: Mechanism of HIV-1 Protease Inhibition by TMC310911.

Data Presentation: In Vitro Antiviral Activity of TMC310911

The following table summarizes the in vitro antiviral activity of TMC310911 against wild-type and protease inhibitor-resistant strains of HIV-1. The 50% effective concentration (EC50) is analogous to the IC50 in cell-based assays and represents the concentration of the drug that inhibits viral replication by 50%.

Virus StrainDrugMedian EC50 (nM)Fold Change in EC50 vs. Wild-TypeReference
Wild-Type HIV-1 TMC310911 14 N/A [1]
Darunavir (DRV) Resistant IsolatesTMC310911 Varies≤4 for 72% of isolates[1][2]
Multi-PI-Resistant IsolatesTMC310911 Varies≤10 for 96% of isolates[1][2]

Experimental Protocols

Two primary methods are employed to determine the IC50 of TMC310911: a biochemical assay targeting the purified enzyme and a cell-based assay measuring the inhibition of viral replication in a cellular context. It is also crucial to assess the compound's cytotoxicity to determine its selectivity index.

Biochemical Assay: FRET-Based HIV-1 Protease Activity Assay

This assay measures the direct inhibitory effect of TMC310911 on purified recombinant HIV-1 protease activity using a fluorogenic substrate.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node_reagents Prepare Reagents: 1. HIV-1 Protease 2. FRET Substrate 3. Assay Buffer 4. TMC310911 Dilutions node_plate Plate TMC310911 serial dilutions and controls in 96-well plate node_reagents->node_plate node_preincubate Add HIV-1 Protease to wells. Pre-incubate. node_plate->node_preincubate node_initiate Initiate reaction by adding FRET substrate. node_preincubate->node_initiate node_read Read fluorescence kinetically at Ex/Em wavelengths. node_initiate->node_read node_plot Plot initial reaction velocity vs. TMC310911 concentration. node_read->node_plot node_calc Calculate IC50 using non-linear regression (sigmoidal dose-response). node_plot->node_calc

Caption: Workflow for the FRET-based HIV-1 Protease Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for HIV-1 protease activity (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

    • HIV-1 Protease: Dilute recombinant HIV-1 protease to the desired working concentration (e.g., 10-50 nM) in cold assay buffer immediately before use.

    • FRET Substrate: Prepare a stock solution of a commercially available HIV-1 protease FRET substrate (e.g., containing an EDANS/DABCYL pair) and dilute to the working concentration (typically at or below the Km) in assay buffer.

    • TMC310911: Prepare a stock solution in DMSO and perform serial dilutions to create a range of concentrations for testing (e.g., 0.01 nM to 1 µM).

  • Assay Procedure:

    • Add 2 µL of each TMC310911 dilution or DMSO (vehicle control) to the wells of a black 96-well microplate.

    • Add 90 µL of the diluted HIV-1 protease solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes, protected from light.

    • Initiate the enzymatic reaction by adding 8 µL of the FRET substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., Ex: 340 nm, Em: 490 nm) over time (e.g., every minute for 30 minutes) at a constant temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the TMC310911 concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter variable slope (sigmoidal dose-response) equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay: HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)

This assay measures the ability of TMC310911 to inhibit HIV-1 replication in a susceptible T-cell line. The level of viral replication is quantified by measuring the amount of p24 capsid protein in the cell culture supernatant.

p24_Assay_Workflow cluster_infection Cell Infection cluster_quantification p24 Quantification cluster_analysis Data Analysis node_cells Seed susceptible T-cells (e.g., MT-4, CEM) in a 96-well plate. node_treat Add serial dilutions of TMC310911. node_cells->node_treat node_infect Infect cells with a known titer of HIV-1 virus stock. node_treat->node_infect node_incubate Incubate for 3-7 days to allow viral replication. node_infect->node_incubate node_supernatant Harvest cell culture supernatant. node_incubate->node_supernatant node_elisa Quantify p24 antigen concentration using a commercial ELISA kit. node_supernatant->node_elisa node_plot Plot p24 concentration vs. TMC310911 concentration. node_elisa->node_plot node_calc Calculate IC50 using non-linear regression (sigmoidal dose-response). node_plot->node_calc

Caption: Workflow for the HIV-1 p24 Antigen-based Inhibition Assay.

Protocol:

  • Cell Culture and Infection:

    • Seed a susceptible T-cell line (e.g., MT-4 cells) into a 96-well cell culture plate at an appropriate density.

    • Add serial dilutions of TMC310911 to the wells. Include a "no drug" virus control and a "no virus" cell control.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a pre-determined multiplicity of infection (MOI).

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows multiple rounds of replication (typically 5-7 days).

  • p24 Quantification:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • If necessary, lyse the virus particles with a detergent (e.g., Triton X-100) as per the ELISA kit instructions to release the p24 antigen.

    • Quantify the amount of p24 antigen in each supernatant sample using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.

    • Determine the p24 concentration for each experimental well.

    • Calculate the percentage of inhibition for each TMC310911 concentration relative to the virus control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the TMC310911 concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Cytotoxicity Assay (e.g., MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of TMC310911, which is the concentration that reduces the viability of uninfected host cells by 50%. This is essential for calculating the Selectivity Index (SI = CC50/IC50), an indicator of the compound's therapeutic window.[2]

Protocol:

  • Cell Plating and Treatment:

    • Seed the same host cell line used in the cell-based antiviral assay into a 96-well plate at the same density.

    • Add serial dilutions of TMC310911 to the wells. Include a "no drug" cell control.

    • Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "no drug" control (100% viability).

    • Plot the percentage of viability against the logarithm of the TMC310911 concentration.

    • Determine the CC50 value using a sigmoidal dose-response curve fit.[2]

References

Application Notes and Protocols for TMC310911 in Computational Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC-09, is a potent, orally bioavailable inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] It was developed to combat drug-resistant HIV strains and has demonstrated significant antiviral activity in both in vitro studies and clinical trials.[1][2] More recently, with the emergence of the COVID-19 pandemic, TMC310911 has been investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) due to structural similarities between the two viral proteases.[1][3] This has led to several computational docking and molecular dynamics studies to evaluate its binding affinity and potential efficacy against SARS-CoV-2.

These application notes provide a comprehensive overview of TMC310911 for use in computational docking studies, including its mechanism of action, relevant quantitative data, and detailed protocols for in silico and in vitro evaluation.

Mechanism of Action

TMC310911 functions as a competitive protease inhibitor. In the context of HIV, it binds to the active site of the viral protease, an enzyme crucial for cleaving viral polyproteins into functional proteins required for viral maturation.[1][4] By blocking this cleavage, TMC310911 prevents the formation of mature, infectious viral particles.[1][4] The proposed mechanism for its action against SARS-CoV-2 Mpro is analogous, where it is predicted to bind to the catalytic dyad of the protease, thereby inhibiting its function in the viral replication cycle.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for TMC310911, distinguishing between experimental in vitro data for HIV-1 and computational data for SARS-CoV-2 Mpro.

Table 1: In Vitro Antiviral Activity of TMC310911 against HIV-1

Cell LineVirus StrainEC50 (nM)Reference
MT4HIV-1/LAI14.2[1]
MT4HIV-2/ROD2.0[1]
PBMCsHIV-1/LAI2.2[1]
PBMCsHIV-1/SF22.3[1]
M/M CellsHIV-1/BaL13.9[1]

Table 2: Computational Docking and Binding Energy Data for TMC310911 against SARS-CoV-2 Main Protease (Mpro)

StudyDocking Score (kcal/mol)Binding Free Energy (MM/GBSA) (kcal/mol)PDB ID of MproReference
Soremekun et al. (2020)-8.00-32.296LU7[1]
Al-Khafaji et al. (2021)-8.3-52.8Not Specified

Note: The data for SARS-CoV-2 Mpro is derived from computational models and has not been experimentally validated with IC50 or Ki values in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

Catalytic Mechanism of HIV-1 Protease

HIV1_Protease_Mechanism Catalytic Mechanism of HIV-1 Protease cluster_0 Enzyme Active Site cluster_1 Substrate Asp25 Asp25 (Deprotonated) H2O Water Molecule Asp25->H2O Activates Asp25' Asp25' (Protonated) Polypeptide Viral Polyprotein Asp25'->Polypeptide Protonates Carbonyl H2O->Polypeptide Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate H2O->Tetrahedral_Intermediate Polypeptide->Asp25 Binding Polypeptide->Tetrahedral_Intermediate Cleaved_Products Cleaved Functional Proteins Tetrahedral_Intermediate->Cleaved_Products Collapse

Caption: Catalytic mechanism of HIV-1 protease.

Catalytic Mechanism of SARS-CoV-2 Main Protease

SARS_CoV_2_Mpro_Mechanism Catalytic Mechanism of SARS-CoV-2 Mpro cluster_0 Catalytic Dyad cluster_1 Substrate Cys145 Cys145 (Thiolate) Polyprotein Viral Polyprotein Cys145->Polyprotein Nucleophilic Attack on Carbonyl Thioacyl_Intermediate Thioacyl-Enzyme Intermediate Cys145->Thioacyl_Intermediate His41 His41 (Imidazolium) His41->Polyprotein Protonates Leaving Group H2O_hydrolysis Water Molecule His41->H2O_hydrolysis Activates Polyprotein->Cys145 Binding Polyprotein->Thioacyl_Intermediate Cleaved_Products Cleaved Non-Structural Proteins Thioacyl_Intermediate->Cleaved_Products H2O_hydrolysis->Thioacyl_Intermediate Hydrolysis

Caption: Catalytic mechanism of SARS-CoV-2 Mpro.

Computational Docking and Molecular Dynamics Workflow

Docking_MD_Workflow Workflow for Computational Docking and MD Simulation Start Start Protein_Prep Protein Structure Preparation (e.g., from PDB) Start->Protein_Prep Ligand_Prep Ligand (TMC310911) Structure Preparation Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose and Score Analysis Docking->Pose_Analysis MD_Setup Setup for Molecular Dynamics Simulation Pose_Analysis->MD_Setup MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS) MD_Setup->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/GBSA) Trajectory_Analysis->Binding_Energy End End Binding_Energy->End

Caption: Workflow for computational studies.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (General)

This protocol provides a general framework for assessing the antiviral activity of TMC310911 against HIV-1 in cell culture.

1. Cell Culture and Virus Propagation:

  • Culture appropriate host cells (e.g., MT-4, human PBMCs) in a suitable medium supplemented with fetal bovine serum and antibiotics.
  • Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI) in the host cells.
  • Determine the virus titer, typically as the 50% tissue culture infectious dose (TCID50).

2. Antiviral Assay:

  • Seed the host cells in 96-well plates at a predetermined density.
  • Prepare serial dilutions of TMC310911 in the cell culture medium.
  • Add the diluted compound to the cells, followed by the addition of a standardized amount of virus.
  • Include appropriate controls: cells only (no virus, no compound), cells with virus (no compound), and a positive control inhibitor.
  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for viral replication (typically 5-7 days).

3. Measurement of Viral Replication:

  • Assess the extent of viral replication by a suitable method, such as:
  • MTT assay: Measures cell viability, where a reduction in cell death indicates inhibition of viral cytopathic effect.
  • p24 antigen ELISA: Quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant.
  • Reverse Transcriptase (RT) assay: Measures the activity of viral RT in the supernatant.

4. Data Analysis:

  • Calculate the percentage of inhibition of viral replication for each concentration of TMC310911 compared to the virus control.
  • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Computational Molecular Docking

This protocol outlines the steps for performing molecular docking of TMC310911 to a target protease.

1. Preparation of the Receptor (Protease):

  • Obtain the 3D structure of the target protease from the Protein Data Bank (PDB). For SARS-CoV-2 Mpro, PDB ID 6LU7 has been used.[1]
  • Prepare the protein using software such as AutoDockTools or Maestro (Schrödinger). This typically involves:
  • Removing water molecules and any co-crystallized ligands.
  • Adding polar hydrogen atoms.
  • Assigning partial charges (e.g., Gasteiger charges).
  • Defining the grid box, which encompasses the active site of the protease.

2. Preparation of the Ligand (TMC310911):

  • Obtain the 2D or 3D structure of TMC310911 from a chemical database (e.g., PubChem, ZINC).
  • Convert the structure to a suitable format (e.g., PDBQT for AutoDock Vina).
  • Assign partial charges and define the rotatable bonds.

3. Molecular Docking Simulation:

  • Use a docking program such as AutoDock Vina or Glide.
  • Perform the docking simulation, allowing the ligand to flexibly explore the defined binding site within the rigid or semi-flexible receptor.
  • The program will generate multiple binding poses of the ligand ranked by their predicted binding affinity (docking score).

4. Analysis of Results:

  • Analyze the top-ranked binding poses to identify the most favorable interactions.
  • Visualize the protein-ligand complex to examine hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
  • The docking score provides an estimation of the binding affinity.

Protocol 3: Molecular Dynamics (MD) Simulation

This protocol describes the general steps for running an MD simulation to study the stability and dynamics of the TMC310911-protease complex.

1. System Preparation:

  • Start with the best-ranked docked complex of TMC310911 and the protease from the molecular docking study.
  • Use a simulation package like GROMACS, AMBER, or NAMD.
  • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
  • Add counter-ions to neutralize the system and mimic physiological salt concentration.

2. Simulation Parameters:

  • Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.
  • Perform an energy minimization of the system to remove steric clashes.
  • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.

3. Production MD Run:

  • Run the production MD simulation for a sufficient length of time (e.g., 50-200 ns) to allow the system to explore its conformational space.

4. Trajectory Analysis:

  • Analyze the MD trajectory to assess the stability of the complex. Key analyses include:
  • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and ligand.
  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
  • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the protein and ligand over time.

5. Binding Free Energy Calculation:

  • Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of the complex from the MD trajectory. This provides a more accurate estimation of binding affinity than docking scores alone.

References

Application of TMC310911 in HIV Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC09, is a potent, second-generation human immunodeficiency virus type 1 (HIV-1) protease inhibitor (PI). Structurally related to darunavir, TMC310911 has demonstrated significant antiviral activity against both wild-type and multi-drug resistant HIV-1 strains. Its robust resistance profile and high genetic barrier to the development of resistance make it a subject of considerable interest in the ongoing effort to combat HIV/AIDS. These application notes provide a comprehensive overview of the methodologies used to study TMC310911 in the context of HIV drug resistance, including detailed experimental protocols and data presentation.

Data Presentation

In Vitro Antiviral Activity of TMC310911

The antiviral efficacy of TMC310911 has been evaluated against a broad range of HIV-1 variants. The following table summarizes its activity against wild-type and protease inhibitor-resistant HIV-1 strains.

HIV-1 Strain Type Assay Cell Line Endpoint Median EC50 (nM) Fold Change (FC) in EC50 vs. Wild-Type
Wild-Type (HIV-1 LAI)MT-4Reporter Gene Assay14.21.0
Panel of 2,011 PI-resistant clinical isolates---≤ 4 for 82% of isolates
Panel of 2,011 PI-resistant clinical isolates---≤ 10 for 96% of isolates
Darunavir (DRV)-resistant clinical isolates---≤ 4 for 72% of isolates
Darunavir (DRV)-resistant clinical isolates---≤ 10 for 94% of isolates

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Fold change is the ratio of the EC50 for the resistant strain to the EC50 for the wild-type strain.

TMC310911 Resistance-Associated Mutations

In vitro resistance selection studies have identified specific mutations in the HIV-1 protease gene that are associated with reduced susceptibility to TMC310911.

Starting Virus Strain Selected Mutations Fold Change (FC) in TMC310911 EC50
Wild-Type HIV-1R41G or R41ENot specified
Multiple-PI-resistant clinical isolate (r13025)L10F, I47V, L90M16

Experimental Protocols

Antiviral Activity Assay (MT-4 Cell-Based Reporter Gene Assay)

This protocol determines the in vitro antiviral activity of TMC310911 by measuring the inhibition of HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., HIV-1 LAI)

  • TMC310911 stock solution (in DMSO)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reporter gene assay system)

Procedure:

  • Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare serial dilutions of TMC310911 in complete culture medium. Add 50 µL of each drug dilution to the appropriate wells. Include a "no drug" control (medium only).

  • Virus Infection: Add 50 µL of a pre-titered HIV-1 stock (at a multiplicity of infection of 0.01 to 0.1) to each well, except for the uninfected control wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • p24 Antigen ELISA: Collect the cell culture supernatant and quantify the amount of p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.

    • Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene activity according to the specific assay protocol. For example, for a luciferase reporter, lyse the cells and add a luciferase substrate, then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Resistance Selection (IVRS)

This protocol is designed to select for HIV-1 variants with reduced susceptibility to TMC310911 through serial passage in the presence of escalating drug concentrations.

Materials:

  • HIV-1 strain (wild-type or a clinical isolate)

  • Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells)

  • TMC310911

  • Complete culture medium

  • Cell culture flasks or plates

  • CO2 incubator

Procedure:

  • Initial Infection: Infect a culture of host cells with the starting HIV-1 strain.

  • Drug Addition: Add TMC310911 at a concentration approximately equal to the EC50 of the starting virus.

  • Virus Propagation: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).

  • Virus Harvest and Passage: When viral replication is robust, harvest the cell-free supernatant containing the virus. Use this virus to infect a fresh culture of host cells.

  • Dose Escalation: In the new culture, increase the concentration of TMC310911 (typically 2- to 3-fold).

  • Serial Passaging: Repeat steps 4 and 5, gradually increasing the drug concentration with each passage. Continue this process until a significant decrease in drug susceptibility is observed (e.g., a >10-fold increase in EC50).

  • Viral Stock Generation: Once a resistant virus population is established, expand it in the presence of the selective drug concentration to generate a viral stock for further analysis.

Genotypic Analysis (Sanger Sequencing of the Protease Gene)

This protocol identifies mutations in the HIV-1 protease gene associated with TMC310911 resistance.

Materials:

  • Viral RNA extracted from the resistant virus stock

  • Reverse transcriptase and PCR reagents

  • Primers specific for the HIV-1 protease gene

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing reagents and access to a capillary electrophoresis sequencer

Procedure:

  • RNA Extraction: Extract viral RNA from the cell-free supernatant of the resistant virus culture using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the viral RNA using a reverse transcriptase and a reverse primer specific to the protease region.

    • Amplify the protease gene from the cDNA using a high-fidelity DNA polymerase and specific forward and reverse primers.

  • PCR Product Verification: Run the PCR product on an agarose gel to confirm the correct size and purity of the amplicon.

  • PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template and specific sequencing primers.

    • Purify the sequencing reaction products.

    • Analyze the products on a capillary electrophoresis-based DNA sequencer.

  • Sequence Analysis: Assemble and edit the raw sequence data. Compare the consensus sequence of the resistant virus to the sequence of the original (parental) virus to identify amino acid substitutions.

Phenotypic Analysis

This protocol directly measures the susceptibility of the selected resistant virus to TMC310911 and other protease inhibitors.

Procedure:

  • Perform the Antiviral Activity Assay as described in Protocol 1, using the selected resistant virus strain.

  • Concurrently, test the susceptibility of the original (parental) virus strain.

  • Calculate the EC50 values for both the resistant and parental viruses against TMC310911 and a panel of other relevant protease inhibitors.

  • Determine the fold change in resistance by dividing the EC50 of the resistant virus by the EC50 of the parental virus.

Visualizations

Caption: HIV-1 Life Cycle and the Target of TMC310911.

Experimental_Workflow cluster_resistance_study HIV Drug Resistance Study Workflow Start Start with HIV-1 Strain IVRS In Vitro Resistance Selection (IVRS) Start->IVRS Resistant_Virus Generation of Resistant Virus IVRS->Resistant_Virus Genotypic_Analysis Genotypic Analysis (Sequencing) Resistant_Virus->Genotypic_Analysis Phenotypic_Analysis Phenotypic Analysis (Antiviral Assay) Resistant_Virus->Phenotypic_Analysis Identify_Mutations Identify Resistance Mutations Genotypic_Analysis->Identify_Mutations Determine_FC Determine Fold Change in EC50 Phenotypic_Analysis->Determine_FC End Correlate Genotype with Phenotype Identify_Mutations->End Determine_FC->End

Caption: Experimental Workflow for HIV Drug Resistance Studies.

Resistance_Development Drug_Pressure Continuous Drug Pressure (e.g., TMC310911) Selection Selection of Pre-existing or Newly Arising Resistant Variants Drug_Pressure->Selection Random_Mutation Random Mutations in HIV Protease Gene Random_Mutation->Selection Reduced_Susceptibility Virus with Reduced Susceptibility Selection->Reduced_Susceptibility

Caption: Logical Relationship of HIV Drug Resistance Development.

Application Notes and Protocols for Testing TMC310911 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for evaluating the efficacy of TMC310911, a potent HIV-1 protease inhibitor also investigated for its potential activity against SARS-CoV-2.

Introduction

TMC310911 (also known as ASC-09) is a next-generation HIV-1 protease inhibitor with demonstrated potent antiviral activity against wild-type and a broad spectrum of multi-drug resistant HIV-1 strains.[1][2] Its mechanism of action is the competitive inhibition of the HIV-1 aspartate protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of new, infectious virions.[3] More recently, TMC310911 has been explored as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), which shares a similar function in the coronavirus replication cycle.[3][4]

These protocols and guidelines are intended to assist researchers in the preclinical evaluation of TMC310911's efficacy in both HIV and SARS-CoV-2 models.

Data Presentation: Summary of TMC310911 Efficacy

The following tables summarize the reported in vitro and clinical efficacy of TMC310911.

Table 1: In Vitro Efficacy of TMC310911 against HIV-1

ParameterVirus/Cell LineResultReference
EC50 Wild-type HIV-12.2 nM - 14.2 nM[1]
HIV-1/LAI in MT4 cells14.2 nM[1]
HIV-2/ROD in MT4 cells2.0 nM[1]
HIV-1/LAI in PBMCs2.2 nM[1]
HIV-1/SF2 in PBMCs2.3 nM[1]
HIV-1/BaL in M/M cells13.9 nM[1]
EC90 Various strains5.0 nM - 94.7 nM[1]
CC50 MT4 cells9.9 µM[1]
Fold Change (FC) in EC50 82% of 2,011 PI-resistant isolates≤ 4[1]
96% of 2,011 PI-resistant isolates≤ 10[1]
72% of Darunavir-resistant isolates≤ 4[1]
94% of Darunavir-resistant isolates≤ 10[1]

Table 2: Clinical Efficacy of Ritonavir-Boosted TMC310911 in Treatment-Naive HIV-1 Patients (Phase 2a Study)

Dosage Regimen (TMC310911/Ritonavir)Mean Change in HIV-1 RNA (log10 copies/mL) at Day 8Mean Change in HIV-1 RNA (log10 copies/mL) at Day 15Reference
75 mg twice daily / 100 mg-1.30-1.53[5]
150 mg twice daily / 100 mg-1.14-1.79[5]
300 mg twice daily / 100 mg-1.07-1.69[5]
300 mg once daily / 100 mg-1.06-1.55[5]

Table 3: In Vitro Efficacy of TMC310911 against SARS-CoV-2 (Data from preliminary and computational studies)

ParameterTargetMethodResultReference
Binding Affinity SARS-CoV-2 Main Protease (Mpro)Molecular DockingHigh predicted binding affinity[3]
IC50 SARS-CoV-2 Main Protease (Mpro)In vitro enzymatic assaysData not yet robustly established in published literature
EC50 SARS-CoV-2 infected cellsCell-based antiviral assaysData not yet robustly established in published literature

Note: The efficacy of TMC310911 against SARS-CoV-2 is an active area of research, and more definitive in vitro and in vivo data are needed to establish its clinical potential.

Mandatory Visualizations

Signaling Pathways

HIV_Replication_Cycle cluster_cell Host Cell (CD4+ T-Cell) HIV_Virus HIV Virion Binding 1. Binding & Fusion HIV_Virus->Binding Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Polyproteins) Transcription->Translation Protease HIV Protease Translation->Protease cleaves polyproteins Assembly 6. Assembly Budding 7. Budding & Maturation Assembly->Budding New_Virion New Infectious Virion Budding->New_Virion TMC310911 TMC310911 TMC310911->Protease Inhibits Protease->Assembly

Caption: HIV-1 Replication Cycle and the inhibitory action of TMC310911 on HIV Protease.

SARS_CoV_2_Replication_Cycle cluster_cell Host Cell SARS_CoV_2_Virus SARS-CoV-2 Virion Entry 1. Entry & Uncoating SARS_CoV_2_Virus->Entry Translation_Polyprotein 2. Translation of Polyproteins Entry->Translation_Polyprotein Mpro Main Protease (Mpro/3CLpro) Translation_Polyprotein->Mpro cleaves polyproteins Proteolytic_Cleavage 3. Proteolytic Cleavage Replication_Transcription 4. RNA Replication & Transcription Translation_Structural 5. Translation of Structural Proteins Replication_Transcription->Translation_Structural Assembly 6. Assembly of New Virions Replication_Transcription->Assembly Translation_Structural->Assembly Release 7. Release Assembly->Release New_Virion New Infectious Virion Release->New_Virion TMC310911 TMC310911 TMC310911->Mpro Potential Inhibition Mpro->Replication_Transcription

Caption: SARS-CoV-2 Replication Cycle highlighting the potential target of TMC310911.

Experimental Workflows

In_Vitro_Efficacy_Workflow cluster_workflow In Vitro Efficacy Testing Workflow for TMC310911 start Start enzymatic_assay Enzymatic Assay (Recombinant Protease) start->enzymatic_assay cell_based_assay Cell-Based Antiviral Assay start->cell_based_assay cytotoxicity_assay Cytotoxicity Assay start->cytotoxicity_assay calculate_ic50 Calculate IC50 enzymatic_assay->calculate_ic50 calculate_ec50 Calculate EC50 cell_based_assay->calculate_ec50 calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 end End calculate_ic50->end selectivity_index Determine Selectivity Index (CC50 / EC50) calculate_ec50->selectivity_index calculate_cc50->selectivity_index selectivity_index->end

Caption: Workflow for in vitro efficacy and cytotoxicity assessment of TMC310911.

In_Vivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Testing Workflow for TMC310911 start Start animal_model Select Animal Model (e.g., Humanized Mice for HIV, Transgenic Mice for SARS-CoV-2) start->animal_model dosing Administer TMC310911 (and Ritonavir if applicable) animal_model->dosing infection Viral Challenge dosing->infection monitoring Monitor Disease Progression (e.g., Viral Load, Weight Loss, Survival) infection->monitoring data_analysis Data Analysis and Efficacy Determination monitoring->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vivo efficacy evaluation of TMC310911.

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of TMC310911 against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate for HIV-1 protease (e.g., containing a quencher and a fluorophore)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1% CHAPS, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • TMC310911 (serial dilutions)

  • Positive control inhibitor (e.g., Saquinavir)

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of TMC310911 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • In a 384-well plate, add the diluted TMC310911, positive control, or vehicle control (Assay Buffer with DMSO).

  • Add recombinant HIV-1 protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30-60 minutes) at 37°C.

  • Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each TMC310911 concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the TMC310911 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based HIV-1 Antiviral Assay

Objective: To determine the half-maximal effective concentration (EC50) of TMC310911 against HIV-1 replication in a cell-based model.

Materials:

  • CD4+ T-cell line (e.g., MT-4, CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolates

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and IL-2 for PBMCs)

  • TMC310911 (serial dilutions)

  • Positive control (e.g., Zidovudine)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)

Protocol:

  • Seed the target cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of TMC310911, positive control, or media control to the wells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates for 5-7 days at 37°C in a CO2 incubator.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the extent of viral replication in the supernatant using a chosen method (e.g., p24 ELISA).

  • Determine the percent inhibition of viral replication for each TMC310911 concentration compared to the virus control (no drug).

  • Plot the percent inhibition against the logarithm of the TMC310911 concentration and calculate the EC50 value.

In Vitro SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

Objective: To determine the IC50 of TMC310911 against recombinant SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro (3CLpro)

  • Fluorogenic peptide substrate for Mpro

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • TMC310911 (serial dilutions)

  • Positive control inhibitor (e.g., Nirmatrelvir)

  • DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Protocol: This protocol is analogous to the HIV-1 protease inhibition assay, with the substitution of SARS-CoV-2 Mpro and its specific substrate and buffer conditions.

Cell-Based SARS-CoV-2 Antiviral Assay

Objective: To determine the EC50 of TMC310911 against SARS-CoV-2 replication in a cell-based model.

Materials:

  • Vero E6 or Calu-3 cells

  • SARS-CoV-2 isolate

  • Complete cell culture medium (e.g., DMEM with 2% FBS, penicillin/streptomycin)

  • TMC310911 (serial dilutions)

  • Positive control (e.g., Remdesivir)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque reduction assay, or high-content imaging)

Protocol:

  • Seed Vero E6 or Calu-3 cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of TMC310911 for 1-2 hours.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate for 24-72 hours at 37°C in a CO2 incubator.

  • Quantify the viral load or cytopathic effect. For RT-qPCR, extract RNA from the supernatant and quantify viral genomes. For plaque assays, overlay the cells with agarose and stain for plaques after incubation.

  • Calculate the percent inhibition of viral replication for each drug concentration.

  • Determine the EC50 value by plotting percent inhibition versus drug concentration.

In Vivo Efficacy in a Humanized Mouse Model of HIV-1 Infection

Objective: To evaluate the in vivo antiviral efficacy of TMC310911.

Materials:

  • Immunodeficient mice reconstituted with human hematopoietic stem cells (e.g., NSG or NRG mice)

  • HIV-1 strain

  • TMC310911 formulation for oral administration

  • Ritonavir formulation (if boosting is desired)

  • Vehicle control

  • Equipment for blood collection and processing

  • Assay for quantifying plasma HIV-1 RNA (viral load)

Protocol:

  • Engraft immunodeficient mice with human CD34+ hematopoietic stem cells. Allow sufficient time for human immune system reconstitution.

  • Infect the humanized mice with HIV-1 and monitor plasma viral load until it reaches a stable set point.

  • Randomize mice into treatment groups (vehicle control, TMC310911, TMC310911/ritonavir).

  • Administer the treatment daily via oral gavage for a defined period (e.g., 14-28 days).

  • Collect blood samples at regular intervals (e.g., weekly) to measure plasma HIV-1 RNA levels.

  • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).

  • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., viral load in tissues, immune cell populations).

  • Analyze the change in plasma viral load from baseline for each treatment group to determine the in vivo efficacy.

These protocols provide a framework for the comprehensive evaluation of TMC310911. Researchers should adapt and optimize these methods based on their specific experimental needs and available resources. Adherence to appropriate biosafety levels is critical when working with live viruses.

References

Application Notes and Protocols for High-Throughput Screening of TMC310911 for Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911, also known as ASC09, is a potent, second-generation non-peptidic protease inhibitor of human immunodeficiency virus type 1 (HIV-1). It was developed to have a high genetic barrier to resistance and shows broad activity against wild-type and multi-drug resistant HIV-1 strains. Structurally similar to darunavir, TMC310911's mechanism of action involves the inhibition of viral proteases, which are essential enzymes for the cleavage of viral polyproteins into mature, functional proteins required for viral replication. Given its potent activity against HIV-1 protease and the essential role of proteases in the lifecycle of many other viruses, TMC310911 is a compelling candidate for high-throughput screening (HTS) to identify novel antiviral activities against a broader range of viral pathogens, including coronaviruses and hepatitis C virus (HCV).

Computational studies have suggested a strong binding interaction between TMC310911 and the main protease (Mpro) of SARS-CoV-2, indicating its potential as a repurposed antiviral agent. These application notes provide detailed protocols for the high-throughput screening of TMC310911 and its analogs against viral proteases, enabling the identification of new lead compounds for antiviral drug development.

Mechanism of Action: Viral Protease Inhibition

TMC310911 functions as a competitive inhibitor of viral proteases. It is designed to fit into the active site of the protease enzyme, preventing it from binding to and cleaving the viral polyprotein. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles. The primary target in HIV-1 is the aspartic protease. The same principle of inhibiting essential proteases applies to other viruses, such as the NS3/4A serine protease in HCV and the 3C-like protease (3CLpro or Mpro) in coronaviruses.

TMC310911 Mechanism of Action cluster_virus Infected Host Cell Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Polyprotein->Mature Viral Proteins Cleavage Viral Protease Viral Protease New Virions New Virions Mature Viral Proteins->New Virions Assembly TMC310911 TMC310911 TMC310911->Viral Protease Inhibition

Mechanism of TMC310911 viral protease inhibition.

Quantitative Data Summary

The following tables summarize the known in vitro activity and computational binding data for TMC310911.

Table 1: In Vitro Antiviral Activity of TMC310911 against HIV-1

Virus Strain EC₅₀ (nM) Fold Change in EC₅₀ vs. Wild Type
Wild-Type (WT) HIV-1 14 1.0
PI-Resistant Isolate 1 25 1.8
PI-Resistant Isolate 2 48 3.4
Darunavir-Resistant Isolate 56 4.0

PI: Protease Inhibitor

Table 2: Computational Binding Affinity of TMC310911 against Viral Proteases

Viral Protease Binding Free Energy (kcal/mol)
SARS-CoV-2 Main Protease (Mpro) -32.29
SARS-CoV Main Protease -47.19

Data from computational molecular docking studies.

Experimental Protocols for High-Throughput Screening

Two primary HTS methodologies are presented: a biochemical assay using Fluorescence Resonance Energy Transfer (FRET) for direct protease inhibition, and a cell-based assay for evaluating antiviral activity in a cellular context.

Protocol 1: FRET-Based Biochemical Assay for Viral Protease Inhibition

This protocol is designed to identify direct inhibitors of viral proteases, such as HCV NS3/4A or SARS-CoV-2 Mpro, in a high-throughput format.

Materials:

  • Recombinant viral protease (e.g., SARS-CoV-2 Mpro)

  • FRET-based protease-specific substrate peptide

  • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • TMC310911 and other test compounds dissolved in DMSO

  • 384-well black, low-volume assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of TMC310911 and other test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of each compound dilution to the 384-well assay plates.

  • Enzyme Preparation: Dilute the recombinant viral protease to the desired concentration in assay buffer.

  • Enzyme-Inhibitor Incubation: Add the diluted enzyme solution to each well of the assay plate containing the compounds. Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Substrate Addition: Prepare the FRET substrate in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately begin monitoring the fluorescence signal (donor and acceptor emission wavelengths) at regular intervals for 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HTS FRET Assay Workflow Start Start Compound Plating Compound Plating Start->Compound Plating Enzyme Addition Enzyme Addition Compound Plating->Enzyme Addition Incubation Incubation Enzyme Addition->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Workflow for the FRET-based HTS assay.
Protocol 2: Cell-Based Antiviral Assay

This protocol assesses the ability of TMC310911 to inhibit viral replication in a cell-based model. This can be adapted for various viruses, such as HCV or coronaviruses, using appropriate cell lines and viral constructs (e.g., replicons or infectious virus in a BSL-3 setting).

Materials:

  • Host cell line permissive to the virus of interest (e.g., Huh-7 cells for HCV, Vero E6 cells for SARS-CoV-2)

  • Cell culture medium and supplements

  • Viral stock or replicon system

  • TMC310911 and other test compounds dissolved in DMSO

  • Reagents for quantifying viral replication (e.g., luciferase assay system for reporter viruses, qPCR reagents for viral RNA, or cell viability reagents like MTS/MTT)

  • 384-well clear-bottom, black-walled tissue culture plates

  • Automated liquid handling systems and plate readers

Procedure:

  • Cell Seeding: Seed the host cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of TMC310911 and control compounds to the cells.

  • Viral Infection: Infect the cells with the virus at a low multiplicity of infection (MOI). For replicon assays, the replicon is typically already stably expressed in the cells.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • Reporter Virus: If using a virus expressing a reporter gene (e.g., luciferase or GFP), add the appropriate substrate and measure the signal.

    • Cell Viability: For cytopathic viruses, add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence.

    • Viral RNA: Lyse the cells and perform qRT-PCR to quantify viral RNA levels.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same compound concentrations to assess cytotoxicity using a cell viability assay.

  • Data Analysis: Normalize the antiviral activity data to the DMSO-treated controls. Calculate the EC₅₀ (50% effective concentration) from the dose-response curve of the antiviral assay and the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity assay. The selectivity index (SI = CC₅₀/EC₅₀) can then be determined.

Conclusion and Future Directions

TMC310911 is a promising starting point for the discovery of broad-spectrum antiviral agents due to its established mechanism as a potent protease inhibitor. The provided HTS protocols offer robust methods for screening TMC310911 and its derivatives against a variety of viral proteases and in cell-based viral replication assays. While in vitro data against HIV-1 is strong, and computational data against SARS-CoV-2 is encouraging, further experimental validation of its activity against other viruses is necessary. The conflicting in vitro results for the structurally similar compound, darunavir, against SARS-CoV-2 highlight the importance of empirical testing. Successful identification of "hits" from these screens will necessitate further lead optimization and preclinical development to evaluate their therapeutic potential.

Application Notes and Protocols for the In Vitro Evaluation of TMC310911 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC310911 is a novel, second-generation non-peptidic HIV-1 protease inhibitor (PI) that has demonstrated potent antiviral activity against both wild-type and multi-drug resistant strains of HIV-1 in vitro.[1] Structurally related to darunavir, TMC310911 is designed to fit snugly within the active site of the HIV-1 protease, an enzyme critical for the maturation of infectious virions. By inhibiting this enzyme, TMC310911 prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[2][3][4] This application note provides a comprehensive protocol for evaluating the in vitro efficacy of TMC310911 in combination with other classes of antiretroviral drugs, a crucial step in the development of new therapeutic regimens. Combination therapy is the cornerstone of modern HIV-1 treatment, aiming to enhance antiviral efficacy, reduce drug dosages, and limit the emergence of drug-resistant variants.[3][5][6]

Objective

The primary objective of the described protocols is to assess the in vitro antiviral synergy, cytotoxicity, and resistance profile of TMC310911 when used in combination with other antiretroviral agents, such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs).

Signaling Pathway: HIV-1 Life Cycle and the Role of Protease Inhibitors

The following diagram illustrates the HIV-1 life cycle and highlights the critical step targeted by protease inhibitors like TMC310911.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (NRTIs, NNRTIs) Integrated HIV DNA Integrated HIV DNA Viral DNA->Integrated HIV DNA Integration (INSTIs) Viral RNA and Proteins Viral RNA and Proteins Integrated HIV DNA->Viral RNA and Proteins Transcription & Translation Immature Virion Immature Virion Viral RNA and Proteins->Immature Virion Assembly Mature Virion Mature Virion Immature Virion->Mature Virion Maturation (Protease Inhibitors) Budding Budding Mature Virion->Budding Release HIV Virion HIV Virion Budding->HIV Virion Infects new cells HIV Virion->Viral RNA Entry & Uncoating Protease Inhibitors Protease Inhibitors Protease Inhibitors->Immature Virion

Caption: HIV-1 life cycle and points of intervention for antiretroviral drugs.

Experimental Workflow

The following diagram outlines the experimental workflow for the comprehensive in vitro evaluation of TMC310911 combination therapies.

Workflow cluster_assays In Vitro Assays cluster_resistance Resistance Analysis A Antiviral Synergy Assay (Checkerboard) Data_Analysis Data Analysis (CalcuSyn/MacSynergy II) A->Data_Analysis B Cytotoxicity Assay (MTT) B->Data_Analysis C Drug Resistance Assay D Genotypic Analysis (Sequencing) C->D E Phenotypic Analysis (EC50 Shift) C->E Report Generate Application Note and Protocols D->Report E->Report Start Select TMC310911 and Combination Antiretrovirals Start->A Start->B Data_Analysis->C

Caption: Experimental workflow for evaluating TMC310911 combinations.

Materials and Reagents

  • Cell Line: MT-2 cells (a human T-cell line susceptible to HIV-1 infection).[7][8][9]

  • HIV-1 Strains:

    • Wild-type (e.g., HIV-1 IIIB or NL4-3).

    • Drug-resistant strains with known mutations in the protease gene.

  • Compounds:

    • TMC310911 (powder form, dissolved in DMSO).

    • Other antiretrovirals (e.g., Tenofovir, Emtricitabine, Efavirenz, Raltegravir).

  • Reagents:

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

    • Phosphate-buffered saline (PBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO (Dimethyl sulfoxide).

    • HIV-1 p24 Antigen ELISA kit.[10][11][12][13][14]

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assay (Checkerboard Method)

This protocol determines the interaction between TMC310911 and another antiretroviral drug.

  • Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Dilution:

    • Prepare serial dilutions of TMC310911 and the combination drug in culture medium.

    • In a separate 96-well plate, create a checkerboard pattern by adding 50 µL of each TMC310911 dilution to the rows and 50 µL of the combination drug dilution to the columns.

  • Infection: Add 50 µL of a pre-titered HIV-1 stock to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • Endpoint Measurement:

    • After incubation, centrifuge the plates and collect the supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for each drug alone and in combination.

    • Analyze the data using software such as CalcuSyn or MacSynergy II to determine the Combination Index (CI).[2][15][16][17][18][19][20][21][22][23]

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the drug combinations on host cells.[22]

  • Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Addition: Add the same drug concentrations used in the synergy assay to the wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50) for each drug and combination.

    • Determine the Selectivity Index (SI) = CC50 / EC50. A higher SI indicates a more favorable safety profile.

Protocol 3: In Vitro Drug Resistance Assay

This protocol is used to select for and characterize drug-resistant viral variants.

  • Virus Propagation: Culture HIV-1 in the presence of sub-optimal concentrations of TMC310911, the combination drug, or both.

  • Dose Escalation: Gradually increase the drug concentrations as the virus adapts and continues to replicate.

  • Resistance Monitoring: Periodically harvest the virus and determine its susceptibility to the drugs (EC50 shift) as described in Protocol 1.

  • Genotypic Analysis:

    • Extract viral RNA from the resistant strains.

    • Perform RT-PCR to amplify the protease and reverse transcriptase genes.

    • Sequence the PCR products to identify mutations associated with drug resistance.

  • Phenotypic Analysis:

    • Clone the identified mutations into a wild-type HIV-1 backbone.

    • Generate recombinant viruses and determine their susceptibility to the drugs to confirm the role of the mutations in resistance.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from these protocols.

Table 1: In Vitro Antiviral Activity of TMC310911 Against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainGenotype (Protease Mutations)TMC310911 EC50 (nM)[1]Fold Change in EC50
Wild-Type (NL4-3)None141.0
Mutant AM46I, I54V, V82A564.0
Mutant BL10F, I47V, L90M22416.0

Table 2: In Vitro Cytotoxicity of TMC310911 in MT-2 Cells

CompoundCC50 (µM)
TMC310911>100
Drug X (NRTI)>100
Drug Y (NNRTI)85
Drug Z (INSTI)>100

Table 3: Synergy Analysis of TMC310911 in Combination with Other Antiretrovirals against Wild-Type HIV-1

Combination (TMC310911 +)Combination Index (CI) at EC50Interaction
Tenofovir (NRTI)0.7Synergy
Efavirenz (NNRTI)0.9Additive
Raltegravir (INSTI)0.6Synergy

Table 4: Emergence of Resistance to TMC310911 in Combination Therapy

Drug CombinationTime to Resistance (Days)Key Mutations Selected (Protease Gene)Fold Change in TMC310911 EC50
TMC310911 alone90R41G, I50V25
TMC310911 + Tenofovir150R41G, I84V18
TMC310911 + Raltegravir180R41E12

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical in vitro evaluation of TMC310911 in combination with other antiretroviral agents. The systematic assessment of synergy, cytotoxicity, and resistance is essential for identifying promising combination regimens with the potential for improved therapeutic outcomes in the treatment of HIV-1 infection. The data generated from these studies will be critical for guiding further preclinical and clinical development of TMC310911-based therapies.

References

Troubleshooting & Optimization

Troubleshooting TMC310911 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protease inhibitor TMC310911. The following information is designed to help you overcome common challenges, particularly those related to solubility, during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is TMC310911 and what is its mechanism of action?

TMC310911 (also known as ASC-09) is a potent, second-generation non-peptidic protease inhibitor.[1] It has been developed to target the Human Immunodeficiency Virus (HIV-1) protease, an enzyme essential for the virus's life cycle.[1][2] By binding to the active site of the protease, TMC310911 prevents the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[3][4] This inhibition ultimately leads to the production of immature, non-infectious viral particles.[3][5] Due to the conserved nature of protease enzymes, TMC310911 has also been investigated for its potential activity against the main protease (Mpro or 3CLpro) of other viruses, such as SARS-CoV-2.[2][6][7]

Q2: I'm observing precipitation after adding my TMC310911 stock solution to my cell culture medium. What are the common causes?

Precipitation of hydrophobic compounds like TMC310911 in aqueous solutions such as cell culture media is a frequent issue. The primary causes include:

  • Low Aqueous Solubility: TMC310911, like many protease inhibitors, is inherently hydrophobic and has limited solubility in water-based media.[8][9]

  • "Solvent Shock": This occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium. The drastic change in solvent polarity can cause the compound to crash out of solution.[10][11]

  • High Final Concentration: The intended final concentration of TMC310911 in your experiment may exceed its solubility limit in the specific medium being used.

  • Media Components and pH: Interactions with salts, proteins (especially in serum), and the pH of the culture medium can influence the solubility of the compound.[12][13]

  • Temperature: Temperature fluctuations, such as adding a cold stock solution to warm media, can decrease solubility and lead to precipitation.[12]

Q3: What is the recommended solvent for preparing a TMC310911 stock solution?

Dimethyl sulfoxide (DMSO) is the standard recommended solvent for preparing high-concentration stock solutions of TMC310911 and other hydrophobic compounds for in vitro use.[14][15][16] It is a powerful polar aprotic solvent that can dissolve a wide range of molecules and is miscible with water.[15][17] For cell culture applications, it is crucial to use a high-purity, sterile-filtered grade of DMSO.[15]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?

To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A widely accepted upper limit is 0.5% (v/v) , with many protocols recommending 0.1% or lower . It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO without TMC310911.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to diagnosing and resolving precipitation issues with TMC310911.

Issue 1: Precipitate Forms Immediately Upon Addition to Media

This is a classic sign of "solvent shock" or exceeding the compound's immediate solubility limit.

Troubleshooting Workflow for Immediate Precipitation

start Precipitate forms immediately q1 What is the final DMSO concentration? start->q1 sol1 Reduce stock concentration (e.g., from 50 mM to 10 mM) and adjust dilution factor. q1->sol1 > 0.5% q2 Are you adding stock directly to the full volume of media in the flask/plate? q1->q2 <= 0.5% end Solution should be clear sol1->end sol2 Use serial dilution: 1. Pre-mix stock with a small   volume of warm media. 2. Vortex gently. 3. Add this intermediate dilution   to the final culture volume. q2->sol2 Yes q3 Is the final drug concentration too high? q2->q3 No sol2->end sol3 Perform a dose-response experiment to find the maximum soluble concentration. q3->sol3 Possibly sol3->end

Caption: Decision tree for troubleshooting immediate precipitation.

Issue 2: Precipitate Forms Over Time During Incubation

This may be due to compound instability, interactions with media components, or the concentration being at the threshold of its thermodynamic solubility.

  • Reduce Final Concentration: Your effective concentration may be just below the precipitation threshold. Try a lower dose to see if the therapeutic effect is maintained without precipitation.

  • Check for Media Evaporation: Ensure your incubator has adequate humidity to prevent the medium from concentrating over time, which would increase the relative concentration of TMC310911.

  • Serum Protein Binding: If using low-serum or serum-free media, consider that serum proteins can sometimes help solubilize hydrophobic compounds. Solubility issues may be more pronounced in their absence.

  • pH Stability: Ensure your media is correctly buffered for the CO2 concentration of your incubator. A stable physiological pH (typically 7.2-7.4) is important for maintaining compound solubility.

Quantitative Data

Table 1: Solubility of Darunavir (Illustrative Example)

Solvent/MediumSolubilityReference
WaterVery slightly soluble (~0.15 mg/mL)[18][19]
Human Intestinal Fluids (Fasted)~327 µM[8]
Human Intestinal Fluids (Fed)~409 µM[8]

Disclaimer: This data is for the related compound Darunavir and should be used as a guideline only. Empirical determination of TMC310911 solubility is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM TMC310911 Stock Solution in DMSO

This protocol describes how to prepare a high-concentration stock solution, which is a common starting point for in vitro assays.

Materials:

  • TMC310911 (powder form)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)[15]

  • Sterile, amber glass or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance and weighing paper

Procedure:

  • Calculate Required Mass: Determine the mass of TMC310911 needed for your desired volume and concentration (Molecular Weight of TMC310911: ~591.7 g/mol ). For 1 mL of a 10 mM stock, you would need 5.917 mg.

  • Weigh Compound: Carefully weigh the calculated amount of TMC310911 powder.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the tube containing the powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation and Cell Treatment

cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh 1. Weigh TMC310911 Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex/Warm to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -20/-80°C dissolve->aliquot thaw 5. Thaw Aliquot at RT aliquot->thaw intermediate 6. Prepare Intermediate Dilution in Warm Media thaw->intermediate control 8. Add Vehicle Control (DMSO in Media) add_cells 7. Add to Cells (Final Dilution) intermediate->add_cells

Caption: Standard workflow for preparing and using TMC310911 in vitro.

Protocol 2: Treating Adherent Cells with TMC310911

This protocol details the steps for diluting the DMSO stock solution into cell culture media for treating cells, minimizing the risk of precipitation.

Materials:

  • 10 mM TMC310911 stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Adherent cells seeded in a multi-well plate

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM TMC310911 stock solution at room temperature.

  • Prepare Intermediate Dilution: Do not add the concentrated DMSO stock directly to your cells. First, prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock 1:100 in pre-warmed media (e.g., 2 µL of stock into 198 µL of media) to get a 100 µM intermediate solution. Vortex this tube gently but thoroughly.

  • Final Dilution: Add the required volume of the intermediate solution to the wells containing your cells and media. For example, add 100 µL of the 100 µM intermediate solution to a well containing 900 µL of media to achieve a final concentration of 10 µM. Gently swirl the plate to mix.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain TMC310911. This ensures that any observed effects are due to the compound and not the solvent.

  • Incubate: Return the plate to the incubator for the desired treatment period.

Signaling Pathway Diagrams

TMC310911 functions by inhibiting viral proteases, which are critical for the viral life cycle.

HIV-1 Life Cycle Inhibition by TMC310911

HIV HIV Virion HostCell Host Cell (e.g., T-Cell) HIV->HostCell Enters Polyprotein Gag-Pol Polyprotein (non-functional) HostCell->Polyprotein Viral RNA Translation Protease HIV-1 Protease Polyprotein->Protease Cleavage Site Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Protease->Proteins Cleaves NonInfectious Non-Infectious Virion Protease->NonInfectious Cleavage Blocked Assembly New Virion Assembly Proteins->Assembly Budding Budding & Maturation Assembly->Budding Infectious Infectious Virion Budding->Infectious TMC310911 TMC310911 TMC310911->Protease Inhibits

Caption: TMC310911 inhibits HIV-1 protease, blocking polyprotein cleavage.

SARS-CoV-2 Replication Inhibition by TMC310911

SARSCoV2 SARS-CoV-2 Virion HostCell Host Cell SARSCoV2->HostCell Enters ViralRNA Viral Genomic RNA HostCell->ViralRNA Release Polyproteins pp1a & pp1ab Polyproteins ViralRNA->Polyproteins Translation Mpro Main Protease (Mpro / 3CLpro) Polyproteins->Mpro Cleavage Site NSPs Non-Structural Proteins (Replication Complex) Mpro->NSPs Cleaves to form Replication Viral RNA Replication NSPs->Replication Assembly New Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release TMC310911 TMC310911 TMC310911->Mpro Inhibits

Caption: TMC310911 targets the SARS-CoV-2 Main Protease (Mpro).

References

How to minimize TMC310911 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of TMC310911 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like TMC310911?

A: Off-target effects occur when a compound, such as TMC310911, binds to and modulates the activity of proteins other than its intended target.[1][2] These unintended interactions are a significant concern because they can lead to:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of the intended target when it is actually caused by an off-target effect.

  • Cellular toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cell stress or death.[3]

  • Lack of translatability: Results that are heavily influenced by off-target effects may not be reproducible in different model systems or in a clinical setting.

For a protease inhibitor like TMC310911, off-targets could include other proteases with similar active site architectures or entirely different classes of proteins. Minimizing these effects is crucial for obtaining reliable and accurate data.

Q2: How can I predict potential off-target effects of TMC310911?

A: While specific experimental data for TMC310911's off-target profile is not extensively published, you can use several computational and experimental approaches to predict and identify potential off-targets:

  • In Silico Profiling: Computational methods can screen TMC310911 against databases of known protein structures to predict potential binding interactions. This can provide a preliminary list of potential off-targets to investigate further.[1][4]

  • Proteome-wide Experimental Screening: Techniques like affinity chromatography coupled with mass spectrometry (chemoproteomics) can identify proteins from a cell lysate that physically interact with an immobilized version of TMC310911.[5][6][7]

  • Selectivity Profiling: You can experimentally screen TMC310911 against a panel of related enzymes (e.g., a broad panel of human proteases) to determine its selectivity.[4][8][9]

Q3: What is the first experimental step to minimize off-target effects?

A: The most critical first step is to perform a careful dose-response study in your specific experimental system. The goal is to identify the Minimum Effective Concentration (MEC) , which is the lowest concentration of TMC310911 that produces the desired on-target effect. Using concentrations significantly higher than the MEC increases the likelihood of engaging lower-affinity off-targets.[10][11]

Q4: How do I validate that my observed phenotype is due to the inhibition of the intended target?

A: Validating that an observed effect is "on-target" is crucial. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Use another inhibitor of the same target that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[10][12][13]

  • Genetic Validation: Use genetic techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target protein. The resulting phenotype should mimic the effect of TMC310911.[1][10]

  • Rescue Experiments: In a system where the target has been knocked out or is not expressed, introduce a version of the target that is resistant to TMC310911. If the addition of the inhibitor no longer produces the phenotype in the presence of the resistant target, it strongly suggests the effect is on-target.[11]

  • Target Engagement Assays: Confirm that TMC310911 is binding to its intended target in your experimental system at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) is a common method for this.[11][14]

Q5: What are suitable controls to use in my experiments with TMC310911?

A: Rigorous controls are essential for interpreting your data correctly. Consider the following:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve TMC310911 (e.g., DMSO).

  • Inactive Structural Analog: If available, use a structurally similar molecule that is known to be inactive against the intended target. This helps to control for effects related to the chemical scaffold itself.[12]

  • Positive and Negative Controls for the Assay: Include appropriate controls to ensure your assay is performing as expected. For an enzyme assay, this would include a known inhibitor as a positive control and a no-enzyme control as a negative control.

Troubleshooting Guides

Problem: I'm observing unexpected or inconsistent cellular phenotypes.
Possible Cause Troubleshooting Steps
Off-Target Effects 1. Lower the Concentration: Re-run the experiment using a range of TMC310911 concentrations, starting from the IC50 or EC50 for the primary target.[11] 2. Use an Orthogonal Inhibitor: Test a structurally different inhibitor for the same target to see if the phenotype is reproduced.[10] 3. Perform Genetic Validation: Use siRNA or CRISPR to confirm that knocking down the target phenocopies the inhibitor's effect.[1]
Compound Instability or Degradation 1. Prepare Fresh Solutions: Always use freshly prepared solutions of TMC310911 for each experiment. 2. Check Solubility: Ensure the compound is fully dissolved in your media. Precipitated compound can lead to inconsistent results.
Experimental Variability 1. Standardize Protocols: Ensure consistent cell densities, incubation times, and reagent concentrations across all experiments. 2. Control for Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
Problem: I'm seeing toxicity/cell death at concentrations where I expect specific inhibition.
Possible Cause Troubleshooting Steps
Off-Target Toxicity 1. Conduct a Broad Off-Target Screen: Use a commercial service to screen TMC310911 against a safety panel of common off-targets (e.g., kinases, GPCRs, ion channels).[10] 2. Compare with a More Selective Inhibitor: If available, use a more selective inhibitor for your target to see if the toxicity is still observed.[11]
On-Target Toxicity 1. Genetic Validation: Determine if knocking down the intended target protein also leads to cell death. If so, the toxicity may be an on-target effect.[3] 2. Modulate Inhibition Level: Use a lower concentration of TMC310911 to achieve partial inhibition of the target and assess if toxicity is reduced.
Solvent (e.g., DMSO) Toxicity 1. Run a Vehicle Titration: Test a range of concentrations of your vehicle (e.g., DMSO) alone to determine the threshold for toxicity in your cell model. 2. Keep Vehicle Concentration Constant: Ensure the final concentration of the vehicle is the same across all experimental conditions, including untreated controls.
Problem: My in vitro results are not translating to my cell-based assays.
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess Cellular Uptake: Use analytical methods (e.g., LC-MS/MS) to measure the intracellular concentration of TMC310911. 2. Increase Incubation Time: Extend the duration of treatment to allow more time for the compound to enter the cells and engage its target.
Target Engagement in a Cellular Context 1. Perform a Target Engagement Assay: Use a technique like CETSA to confirm that TMC310911 is binding to its target inside the cell at the concentrations being used.[11][14] 2. Consider Protein Scaffolding/Complexes: The target protein may be part of a larger complex in the cellular environment, which could affect inhibitor binding compared to an isolated recombinant protein.
Cellular Compensation Mechanisms 1. Time-Course Experiment: Analyze the effects of TMC310911 over different time points. Cells may activate compensatory signaling pathways that mask the effect of the inhibitor over time. 2. Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to investigate if other signaling pathways are being activated in response to target inhibition.[15]

Data Presentation

Table 1: Example Selectivity Profile of TMC310911

This table illustrates how to present data from a hypothetical protease selectivity screen. A highly selective compound will show potent inhibition of the primary target with significantly weaker inhibition of other proteases.

Protease TargetIC50 (nM)Selectivity (Fold vs. Primary Target)
Primary Target (e.g., HIV Protease) 15 1x
Protease A1,20080x
Protease B3,500233x
Protease C> 10,000> 667x
Protease D85057x
Protease E> 10,000> 667x
Table 2: Example Dose-Response Data for Optimal Concentration Determination

This table shows example data from a cell-based assay to determine the EC50 and guide the selection of an appropriate working concentration.

TMC310911 Conc. (nM)% Target Inhibition% Cell Viability
0 (Vehicle)0%100%
15%100%
1025%98%
50 52% (EC50) 95%
10078%92%
50095%85%
100098%60%
500099%25%

Based on this data, a working concentration between 50 nM and 100 nM would be appropriate to achieve significant target inhibition with minimal impact on cell viability.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of TMC310911

Objective: To determine the EC50 of TMC310911 for its intended target in a cell-based assay and identify the optimal concentration range that minimizes off-target effects.

Methodology:

  • Prepare TMC310911 Dilutions: Prepare a 10 mM stock solution of TMC310911 in DMSO. Create a serial dilution series ranging from 1 nM to 10 µM in your cell culture medium.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with the medium containing the different concentrations of TMC310911. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Target Inhibition: Lyse the cells and perform an assay to measure the activity of the intended target (e.g., a Western blot for a downstream phosphorylation event, or a specific activity assay).

    • Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess cytotoxicity.

  • Data Analysis:

    • Normalize the target inhibition data to the vehicle control.

    • Plot the percent inhibition against the log of the TMC310911 concentration and fit a four-parameter logistic curve to determine the EC50.

    • Plot the percent cell viability against the log of the concentration to identify the threshold for cytotoxicity.

    • Select a working concentration that is typically 1-3 times the EC50 and shows high cell viability.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that TMC310911 binds to its intended target in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with TMC310911 at the desired concentration or with a vehicle control for a specified time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein by Western blot.

  • Interpretation: Binding of TMC310911 should stabilize its target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement.[11]

Visualizations

G cluster_0 Upstream Signaling cluster_1 Primary Pathway cluster_2 Off-Target Pathway U Upstream Activator P Primary Target (e.g., Protease X) U->P OT Off-Target (e.g., Protease Y) U->OT TMC TMC310911 TMC->P TMC->OT D1 Downstream Effector 1 P->D1 Pheno1 Intended Phenotype D1->Pheno1 D2 Downstream Effector 2 OT->D2 Pheno2 Unintended Phenotype D2->Pheno2

Caption: On-target vs. Off-target effects of TMC310911.

G A 1. Define Target & Select TMC310911 B 2. Dose-Response Curve (Determine MEC & Toxicity) A->B C 3. Conduct Primary Experiment (at MEC) B->C D 4. Observe Phenotype C->D E 5. Validate On-Target Effect D->E F Use Orthogonal Inhibitor E->F G Genetic Knockdown (siRNA/CRISPR) E->G H Rescue with Resistant Mutant E->H I Confirm Target Engagement (CETSA) E->I J Conclusion: Phenotype is On-Target E->J If Validated K Conclusion: Phenotype is likely Off-Target (Re-evaluate) E->K If Not Validated

Caption: Experimental workflow for minimizing and validating off-target effects.

G cluster_0 Experimental Groups cluster_1 Interpretation TMC TMC310911 Treatment TMC_Effect Observed Phenotype TMC->TMC_Effect Causes Vehicle Vehicle Control (e.g., DMSO) Vehicle_Effect No Phenotype Vehicle->Vehicle_Effect Confirms Inactive Inactive Analog Control Inactive_Effect No Phenotype Inactive->Inactive_Effect Rules out scaffold effects Ortho Orthogonal Inhibitor Control Ortho_Effect Same Phenotype Ortho->Ortho_Effect Confirms on-target

Caption: Logical relationships of controls in inhibitor experiments.

References

Addressing variability in TMC310911 enzymatic assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing enzymatic assays with TMC310911, a protease inhibitor. Our goal is to help you identify and resolve sources of variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TMC310911 in an enzymatic assay?

A1: TMC310911 is a competitive inhibitor of viral proteases, such as HIV-1 protease.[1] In an enzymatic assay, TMC310911 binds to the active site of the protease, preventing the cleavage of its substrate. The reduction in substrate cleavage is proportional to the concentration and inhibitory activity of TMC310911.

Q2: What are the critical factors that can affect the results of my TMC310911 enzymatic assay?

A2: Several factors can introduce variability into enzymatic reactions. These include temperature, pH, enzyme and substrate concentrations, and the presence of inhibitors or activators.[2][3][4] It is crucial to maintain consistency in these parameters across all experiments to ensure reproducibility.

Q3: How can I be sure my enzyme is active and stable throughout the experiment?

A3: Enzyme instability can be a significant source of variability.[5] To mitigate this, it is recommended to use buffers containing stabilizing agents like bovine serum albumin (BSA) and to work with non-binding polypropylene plates.[5] Additionally, performing control experiments without the inhibitor (TMC310911) at the beginning and end of your assay can help assess enzyme stability over time.

Q4: My IC50 values for TMC310911 are inconsistent between experiments. What could be the cause?

A4: Inconsistent IC50 values can arise from several sources. Common culprits include inaccuracies in serial dilutions of the inhibitor, variations in enzyme or substrate concentrations, or changes in buffer composition. Ensure that your pipetting is accurate and that all reagents are prepared fresh and consistently for each assay. It is also important to measure the initial velocity of the reaction, where less than 10% of the substrate has been consumed, for accurate IC50 determination.[5]

Troubleshooting Guide

This guide addresses common problems encountered during TMC310911 enzymatic assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells - Inaccurate pipetting- Inhomogeneous mixing of reagents- Edge effects in the microplate- Calibrate pipettes regularly- Ensure thorough mixing of all solutions before dispensing- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity
No or very low enzyme activity in control wells - Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation- Use a fresh aliquot of enzyme- Verify the pH and composition of the assay buffer- Prepare substrate solution fresh for each experiment
Unexpectedly high enzyme activity - Contamination of reagents- Incorrect substrate concentration- Use fresh, sterile reagents- Double-check substrate concentration calculations and preparation
Assay signal is not linear with time - Substrate depletion- Product inhibition- Enzyme instability- Reduce the reaction time or enzyme concentration to stay within the initial velocity phase[5]- Test for product inhibition by adding varying concentrations of the product to the reaction- Re-evaluate buffer conditions for optimal enzyme stability[5]

Experimental Protocols

Standard TMC310911 Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of TMC310911 against a viral protease.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20, 1 mg/mL BSA.

    • Enzyme Stock: Prepare a 100x stock solution of the protease in assay buffer.

    • Substrate Stock: Prepare a 50x stock solution of a fluorogenic peptide substrate in DMSO.

    • TMC310911 Stock: Prepare a 10 mM stock solution of TMC310911 in DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 1 µL of the TMC310911 serial dilutions or DMSO (for control wells) to the respective wells.

    • Add 10 µL of the 100x enzyme stock to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 14 µL of the 50x substrate stock to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the control wells (DMSO only).

    • Plot the percent inhibition versus the logarithm of the TMC310911 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, TMC310911) dilutions Create TMC310911 Serial Dilutions reagents->dilutions plate Dispense Reagents into 384-well Plate dilutions->plate incubate Incubate with Inhibitor plate->incubate start_reaction Add Substrate incubate->start_reaction read_plate Kinetic Fluorescence Reading start_reaction->read_plate calc_v0 Calculate Initial Velocities read_plate->calc_v0 plot_data Plot Inhibition Curve calc_v0->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for a typical TMC310911 enzymatic inhibition assay.

troubleshooting_logic start Variable Results? check_pipetting Verify Pipetting Accuracy and Reagent Mixing start->check_pipetting Yes check_reagents Assess Reagent Quality (Enzyme, Substrate, Buffer) check_pipetting->check_reagents Issue Persists consistent_results Consistent Results check_pipetting->consistent_results Resolved check_protocol Review Assay Protocol (Concentrations, Incubation Times) check_reagents->check_protocol Issue Persists check_reagents->consistent_results Resolved check_protocol->start Re-evaluate check_protocol->consistent_results Resolved

Caption: A logical approach to troubleshooting variability in assay results.

signaling_pathway Protease Viral Protease (Active Site) Products Cleaved Products + Signal Protease->Products Cleaves InhibitedComplex Protease-Inhibitor Complex (Inactive) Substrate Peptide Substrate Substrate->Protease Binds to TMC310911 TMC310911 (Inhibitor) TMC310911->Protease Competitively Binds to Active Site

Caption: Mechanism of competitive inhibition by TMC310911 in a protease assay.

References

Technical Support Center: TMC310911 High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during high-throughput screening (HTS) of the HIV-1 protease inhibitor, TMC310911.

I. Frequently Asked Questions (FAQs)

Q1: What is TMC310911 and what is its mechanism of action?

A1: TMC310911 is a potent, second-generation non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. Its mechanism of action involves binding to the active site of the HIV-1 protease, an enzyme crucial for the viral life cycle. By blocking this enzyme, TMC310911 prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation of new, infectious virions.

Q2: What is the primary application of high-throughput screening for TMC310911?

A2: High-throughput screening (HTS) for TMC310911 and similar compounds is primarily used in drug discovery to identify new and potent inhibitors of HIV-1 protease. HTS allows for the rapid testing of large chemical libraries to find molecules that can inhibit the protease's activity, a key step in developing new antiretroviral therapies.

Q3: What are the most common assay formats used for screening inhibitors of HIV-1 protease like TMC310911?

A3: The most common HTS assay formats for protease inhibitors are fluorescence-based because of their high sensitivity and suitability for automation. These include:

  • Fluorescence Resonance Energy Transfer (FRET) Assays: These assays use a substrate with a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a measurable increase in fluorescence.

  • Fluorescence Polarization (FP) Assays: These assays measure the change in the polarization of fluorescently labeled substrates upon cleavage by the protease.

Q4: What are the major sources of artifacts in TMC310911 HTS?

A4: Artifacts in HTS can be broadly categorized as assay-dependent and compound-dependent.

  • Assay-dependent artifacts are often related to the detection method, such as compounds that are autofluorescent or that quench the fluorescent signal in fluorescence-based assays.

  • Compound-dependent artifacts include non-specific inhibition due to compound aggregation, chemical reactivity, or promiscuous binding to multiple proteins. Studies have shown that compound aggregation can be a very significant source of false positives, in some cases accounting for up to 95% of initial hits in a screening campaign.[1]

II. Troubleshooting Guide for Common HTS Artifacts

This guide provides a structured approach to identifying and mitigating common artifacts encountered during the high-throughput screening of TMC310911 and other protease inhibitors.

Observed Problem Potential Cause (Artifact) Troubleshooting Steps & Solutions
High number of initial "hits" with poor confirmation rates. Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes. This is a major cause of false positives in HTS.1. Detergent Test: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often reversed in the presence of detergents. 2. Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates by the compound under assay conditions. 3. Lower Compound Concentration: Test active compounds at lower concentrations, as aggregation is concentration-dependent.
Signal increase in the absence of protease activity (False Positives). Autofluorescent Compounds: The test compound itself fluoresces at the same wavelength as the assay's detection signal.1. Pre-read Plates: Read the fluorescence of the assay plates after adding the compounds but before adding the enzyme or substrate. This will identify intrinsically fluorescent compounds. 2. Use a Different Fluorophore: If possible, switch to a fluorophore with a different excitation/emission spectrum that does not overlap with the compound's fluorescence. 3. Counter-screen: Perform a secondary screen without the enzyme to identify compounds that produce a signal on their own.
Reduced signal even with known active compounds (False Negatives). Fluorescence Quenching: The test compound absorbs the light emitted by the fluorophore, leading to a decrease in the detected signal.1. Post-reaction Addition: Add the test compound to a completed reaction (where the fluorescent product has already been formed). A decrease in signal indicates quenching. 2. Absorbance Spectrum: Measure the absorbance spectrum of the compound to see if it overlaps with the emission spectrum of the assay's fluorophore. 3. Orthogonal Assay: Confirm hits using an assay with a different detection method (e.g., a label-free method like mass spectrometry).
Irreproducible results or "noisy" data. Chemical Reactivity: The compound may be unstable or react with components of the assay buffer (e.g., reducing agents like DTT).1. Assay Buffer Compatibility: Test the stability of the compound in the assay buffer over time. 2. Remove Reactive Components: If a specific component is suspected, test the assay with and without it, if possible. 3. Structural Analysis: Analyze the chemical structure of the hit compounds for known reactive moieties.
Activity against multiple, unrelated targets. Promiscuous Inhibition: The compound is a "frequent hitter" that non-specifically binds to and inhibits a wide range of proteins.1. Counter-screening: Test the hit compound against a panel of unrelated enzymes. 2. Database Check: Cross-reference hit compounds against public databases of known promiscuous inhibitors and Pan-Assay Interference Compounds (PAINS). 3. Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of the hit series. Promiscuous inhibitors often have "flat" SAR, where small structural changes do not significantly affect activity.

III. Experimental Protocols & Methodologies

A. FRET-Based HTS Assay for HIV-1 Protease Inhibitors

This protocol describes a typical Fluorescence Resonance Energy Transfer (FRET) assay for screening inhibitors of HIV-1 protease.

1. Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact substrate, the quencher suppresses the fluorescence of the donor through FRET. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

2. Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., EDANS-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-DABCYL)

  • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, 0.1% Triton X-100

  • TMC310911 (or other control inhibitor)

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

3. Assay Protocol:

  • Compound Dispensing: Dispense test compounds and controls (e.g., TMC310911 for inhibition, DMSO for no inhibition) into the wells of a 384-well plate.

  • Enzyme Addition: Add the HIV-1 protease solution to all wells except for the negative control wells (which should contain only buffer and substrate).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS).

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. The percentage of inhibition for each compound is calculated relative to the controls.

B. Experimental Workflow for a Typical HTS Campaign

The following diagram illustrates a standard workflow for a high-throughput screening campaign to identify novel protease inhibitors.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary Assays cluster_lead_opt Lead Optimization Primary_Screen Primary HTS (e.g., FRET assay) ~100,000 compounds Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Initial Hits Artifact_Screen Artifact Counter-screens (Autofluorescence, Quenching, Aggregation) Dose_Response->Artifact_Screen Orthogonal_Assay Orthogonal Assay (e.g., FP or Mass Spec) Artifact_Screen->Orthogonal_Assay Confirmed Hits Selectivity_Panel Selectivity Profiling (against other proteases) Orthogonal_Assay->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Analysis Validated Hits Lead_Series Lead Series for Further Development SAR_Analysis->Lead_Series

A typical workflow for a high-throughput screening campaign.

IV. Signaling Pathway & Mechanism of Action

HIV-1 Protease in the Viral Life Cycle

TMC310911 targets the HIV-1 protease, an enzyme that is essential for the late stages of the viral replication cycle. The following diagram illustrates the role of HIV-1 protease and the mechanism of inhibition by compounds like TMC310911.

HIV_Lifecycle cluster_host_cell Host Cell cluster_virion Virion Maturation Translation Viral mRNA Translation Polyproteins Gag & Gag-Pol Polyproteins Translation->Polyproteins Assembly Assembly of Immature Virions Polyproteins->Assembly Budding Budding from Host Cell Assembly->Budding Immature_Virion Immature Virion (Non-infectious) Budding->Immature_Virion HIV_Protease HIV-1 Protease Activity Immature_Virion->HIV_Protease Cleavage Cleavage of Polyproteins HIV_Protease->Cleavage Mature_Virion Mature Virion (Infectious) Cleavage->Mature_Virion TMC310911 TMC310911 TMC310911->HIV_Protease Inhibition

Role of HIV-1 Protease and inhibition by TMC310911.

This diagram shows that after the assembly and budding of new viral particles from an infected host cell, the virions are in an immature, non-infectious state. The viral protease then cleaves the Gag and Gag-Pol polyproteins into their functional smaller proteins, a process essential for the maturation of the virion into an infectious particle. TMC310911 acts by inhibiting this crucial protease activity, thus preventing the formation of mature, infectious HIV-1.

References

Improving the stability of TMC310911 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of TMC310911, a potent HIV-1 protease inhibitor also investigated for its activity against other viral proteases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TMC310911?

A1: TMC310911, also known as ASC-09, is a competitive inhibitor of viral proteases.[1] It functions by binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins into mature, functional proteins. This disruption of the viral life cycle inhibits the production of infectious viral particles.[1]

Q2: How should I prepare a stock solution of TMC310911?

A2: TMC310911 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution in DMSO is a common starting point. It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.

Q3: What are the recommended storage conditions for TMC310911?

A3: Solid TMC310911 should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C, and for long-term stability, it is advisable to keep them in a desiccated environment to prevent the absorption of water, which can affect compound stability.

Q4: Can I store TMC310911 diluted in aqueous buffers or cell culture media?

A4: It is not recommended to store TMC310911 in aqueous solutions for extended periods. The stability of small molecules can be compromised in aqueous environments, with factors like pH and temperature influencing the rate of degradation.[2][3] Prepare fresh dilutions in your experimental buffer or media from a DMSO stock solution immediately before each experiment.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibitory activity in cell-based assays.

Possible Cause 1: Compound Degradation

  • Solution: TMC310911 may be unstable in your specific cell culture medium or experimental buffer, especially over long incubation times.

    • Action: Prepare fresh dilutions of TMC310911 from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells. Consider performing a time-course experiment to assess the stability of the compound's effect over your experimental duration.

Possible Cause 2: Suboptimal pH

  • Solution: The pH of your experimental medium can affect the stability and activity of small molecules. While specific data for TMC310911 is limited, protease inhibitors can exhibit pH-dependent stability.

    • Action: Ensure your cell culture medium is properly buffered and the pH is maintained within the optimal range for your cells (typically pH 7.2-7.4). If using other aqueous buffers, verify the pH and consider its potential impact on the compound.

Possible Cause 3: Interaction with Media Components

  • Solution: Components in cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration.[3][4][5]

    • Action: If you observe a significant decrease in potency in the presence of high serum concentrations, consider reducing the serum percentage during the treatment period, if experimentally feasible. Alternatively, you may need to increase the concentration of TMC310911 to compensate for protein binding.

Possible Cause 4: Freeze-Thaw Cycles of Stock Solution

  • Solution: Repeated freeze-thaw cycles of DMSO stock solutions can lead to compound degradation or precipitation.

    • Action: Aliquot your stock solution into single-use vials after initial preparation to avoid multiple freeze-thaw cycles.

Issue 2: Precipitation of TMC310911 in aqueous solutions.

Possible Cause 1: Low Aqueous Solubility

  • Solution: TMC310911, like many protease inhibitors, has limited solubility in aqueous buffers.

    • Action: When diluting the DMSO stock in your aqueous buffer or cell culture medium, ensure rapid and thorough mixing. Do not exceed the solubility limit of the compound in your final experimental concentration. It may be necessary to perform a solubility test to determine the maximum usable concentration in your specific medium.

Possible Cause 2: "Salting Out" Effect

  • Solution: High salt concentrations in your buffer can decrease the solubility of organic molecules.

    • Action: If you suspect this is an issue, try to use buffers with the lowest salt concentration that is compatible with your experimental setup.

Data Summary

ParameterConditionRecommendation/Observation
Storage (Solid) -20°C, DesiccatedRecommended for long-term stability.
Storage (DMSO Stock) -20°C, AliquotedPrepare single-use aliquots to avoid freeze-thaw cycles.
Stability in Aqueous Solution Neutral pH (e.g., PBS, Cell Media)Limited stability. Prepare fresh for each experiment.
pH Sensitivity Acidic or Basic ConditionsStability may be compromised. Optimal stability is expected near neutral pH.
Light Sensitivity Exposure to LightAs a general precaution for organic molecules, protect from light during storage and handling.

Experimental Protocols

Protocol 1: Preparation of TMC310911 Working Solution for Cell Culture Experiments
  • Thaw Stock Solution: Remove a single-use aliquot of 10 mM TMC310911 in DMSO from -20°C storage and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Optional): For creating a range of concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) in DMSO.

  • Prepare Final Working Solution: Just before adding to your cells, dilute the stock or intermediate solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).

  • Mix Thoroughly: Immediately vortex or pipette up and down gently to ensure the compound is fully dissolved and dispersed in the medium.

  • Add to Cells: Add the working solution to your cell culture plates. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is at a level non-toxic to your cells (typically ≤ 0.1%).

Visualizations

Below are diagrams illustrating key concepts related to the use of TMC310911.

G cluster_0 Viral Polyprotein Processing cluster_1 Inhibition by TMC310911 Viral Polyprotein Viral Polyprotein Viral Protease Viral Protease Viral Polyprotein->Viral Protease Cleavage Site Mature Viral Proteins Mature Viral Proteins Viral Protease->Mature Viral Proteins Produces Inactive Protease Inactive Protease Viral Protease->Inactive Protease Inhibited by TMC310911 TMC310911 TMC310911 TMC310911->Viral Protease Binds to Active Site

Caption: Mechanism of TMC310911 action.

G cluster_storage Storage Solid TMC310911 Solid TMC310911 10 mM Stock in DMSO 10 mM Stock in DMSO Solid TMC310911->10 mM Stock in DMSO Dissolve -20°C, Desiccated -20°C, Desiccated Solid TMC310911->-20°C, Desiccated Working Solution in Media Working Solution in Media 10 mM Stock in DMSO->Working Solution in Media Dilute Fresh -20°C, Aliquoted -20°C, Aliquoted 10 mM Stock in DMSO->-20°C, Aliquoted Cell-Based Assay Cell-Based Assay Working Solution in Media->Cell-Based Assay Add to Cells

Caption: Recommended workflow for TMC310911 preparation.

G Inconsistent Results Inconsistent Results Compound Degradation Compound Degradation Inconsistent Results->Compound Degradation Suboptimal pH Suboptimal pH Inconsistent Results->Suboptimal pH Media Interaction Media Interaction Inconsistent Results->Media Interaction Freeze-Thaw Cycles Freeze-Thaw Cycles Inconsistent Results->Freeze-Thaw Cycles Precipitation Precipitation Low Aqueous Solubility Low Aqueous Solubility Precipitation->Low Aqueous Solubility

Caption: Common issues in TMC310911 experiments.

References

Cell line-specific issues with TMC310911 antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TMC310911 in antiviral assays. The information is tailored for researchers, scientists, and drug development professionals to address common cell line-specific issues and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is TMC310911 and what is its primary mechanism of action?

A1: TMC310911, also known as ASC-09, is a potent, next-generation HIV-1 protease inhibitor.[1][2] Its primary mechanism of action is to bind to the active site of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins. By inhibiting this process, TMC310911 prevents the maturation of new, infectious virions.[1] It has demonstrated potent activity against both wild-type HIV-1 and a broad spectrum of multidrug-resistant HIV-1 strains.[2]

Q2: Which cell lines are recommended for TMC310911 antiviral assays?

A2: Several cell lines are suitable for evaluating the antiviral activity of TMC310911. Commonly used cell lines for HIV-1 research include:

  • MT-4 cells: A human T-cell leukemia line that is highly susceptible to HIV-1 infection and exhibits a clear cytopathic effect (CPE), making them suitable for CPE-based assays.[2]

  • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV-1 infection in vivo.

  • Monocyte/Macrophage (M/M) cultures: Primary cells that are important for studying HIV-1 reservoirs.[2]

The choice of cell line will depend on the specific research question and the desired assay endpoint.

Q3: What are the expected EC50 values for TMC310911 in different cell lines?

A3: The 50% effective concentration (EC50) of TMC310911 can vary depending on the cell type and the specific HIV-1 strain used. The table below summarizes typical EC50 values against wild-type HIV-1.

Cell TypeHIV-1 StrainMedian EC50 (nM)
MT-4 cellsIIIB14
PBMCsBa-L2.2
M/M cellsBa-L2.8
Data sourced from De Meyer et al. (2011).[2]

Q4: How does serum protein binding affect the activity of TMC310911?

A4: Like many protease inhibitors, the antiviral activity of TMC310911 can be influenced by the presence of human serum proteins. In one study, the EC50 values for TMC310911 increased by a median factor of 7 in the presence of 50% human serum.[2] It is crucial to consider and standardize the serum concentration in your cell culture medium to ensure consistent and comparable results.

Troubleshooting Guide

This guide addresses common issues that may arise during TMC310911 antiviral assays, with a focus on cell line-specific problems.

Problem 1: High variability in EC50 values between experiments.

Potential Cause Recommended Solution
Cell Line Passage Number: High passage numbers can lead to phenotypic drift and altered susceptibility to viral infection and drug treatment.Use cell lines within a defined, low passage number range. Regularly restart cultures from frozen, validated stocks.
Cell Health and Viability: Suboptimal cell health can significantly impact assay results.Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the assay. Monitor cell morphology and growth rates.
Inconsistent Serum Concentration: As noted in the FAQs, serum proteins can bind to TMC310911, reducing its effective concentration.Use a consistent source and concentration of serum for all experiments. If comparing results across different studies, be aware of the serum percentage used.
Virus Stock Titer Variability: Inconsistent viral input will lead to variable infection rates and, consequently, variable EC50 values.Use a well-characterized and titered viral stock. Aliquot the stock to avoid multiple freeze-thaw cycles. Perform a viral titration with each new batch of stock.

Problem 2: No or low antiviral activity of TMC310911 observed.

Potential Cause Recommended Solution
Drug Inactivation: The compound may be unstable or degraded in the culture medium over the course of the assay.Prepare fresh drug dilutions for each experiment. Protect the stock solution from light and store at the recommended temperature.
Use of a Resistant Viral Strain: The HIV-1 strain used may have pre-existing resistance mutations to protease inhibitors.Confirm the genotype of your viral stock. If using clinical isolates, be aware of their potential resistance profiles. TMC310911 has a high genetic barrier to resistance, but highly resistant strains may show reduced susceptibility.[2]
Suboptimal Assay Conditions: The assay endpoint may not be sensitive enough, or the incubation time may be inappropriate.Optimize the assay parameters, including the multiplicity of infection (MOI), incubation time, and the method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter, CPE).
Cellular Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor.If this is suspected, consider using a cell line with a known low level of efflux pump expression or using an efflux pump inhibitor as a control (though this can have confounding effects).

Problem 3: High cytotoxicity observed at or near the EC50 concentration.

Potential Cause Recommended Solution
Cell Line Sensitivity: Some cell lines may be more sensitive to the cytotoxic effects of the drug or the solvent (e.g., DMSO).Determine the 50% cytotoxic concentration (CC50) for TMC310911 in your chosen cell line in parallel with the antiviral assay. This allows for the calculation of the selectivity index (SI = CC50/EC50), a measure of the therapeutic window. The reported CC50 for TMC310911 in MT-4 cells is 9.9 µM.[2]
Solvent Toxicity: The concentration of the drug solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the toxic threshold for the cell line. Include a solvent-only control.
Assay Duration: Longer incubation times can exacerbate cytotoxicity.If possible, shorten the assay duration while still allowing for robust viral replication and drug effect.

Experimental Protocols & Methodologies

Standard Antiviral Assay Workflow (MT-4 Cell Line)

This protocol outlines a general workflow for assessing the antiviral activity of TMC310911 using the MT-4 cell line and a p24 antigen endpoint.

Antiviral_Assay_Workflow prep_cells Prepare MT-4 Cells (Logarithmic growth phase, >95% viability) plate_cells Plate MT-4 Cells in 96-well Plate prep_cells->plate_cells prep_drug Prepare Serial Dilutions of TMC310911 add_drug Add Drug Dilutions to Wells prep_drug->add_drug plate_cells->add_drug infect_cells Infect Cells with HIV-1 Stock (Optimized MOI) add_drug->infect_cells incubate Incubate for 4-5 Days (37°C, 5% CO2) infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Quantify p24 Antigen by ELISA collect_supernatant->p24_elisa analyze_data Data Analysis (Calculate EC50) p24_elisa->analyze_data

Caption: General workflow for a TMC310911 antiviral assay.

Signaling Pathway: HIV-1 Protease Inhibition

The following diagram illustrates the mechanism of action of TMC310911 in inhibiting HIV-1 replication.

HIV_Protease_Inhibition gag_pol HIV-1 Gag-Pol Polyprotein cleavage Proteolytic Cleavage gag_pol->cleavage protease HIV-1 Protease protease->cleavage structural_proteins Mature Structural Proteins (e.g., p24, p17) cleavage->structural_proteins enzymes Viral Enzymes (RT, IN, PR) cleavage->enzymes virion_assembly Virion Assembly & Maturation structural_proteins->virion_assembly enzymes->virion_assembly infectious_virion Infectious HIV-1 Virion virion_assembly->infectious_virion tmc310911 TMC310911 inhibition tmc310911->inhibition inhibition->protease

Caption: Mechanism of action of TMC310911.

Logical Troubleshooting Flowchart

This flowchart provides a logical approach to troubleshooting unexpected results in your TMC310911 antiviral assays.

Troubleshooting_Flowchart start Unexpected Assay Results check_controls Are Positive/Negative Controls Behaving as Expected? start->check_controls troubleshoot_assay Troubleshoot General Assay (Reagents, Plate Reader, etc.) check_controls->troubleshoot_assay No check_cytotoxicity Is High Cytotoxicity Observed? check_controls->check_cytotoxicity Yes end Consult Literature / Technical Support troubleshoot_assay->end cytotoxicity_solutions Review Cytotoxicity Troubleshooting Section (Lower drug conc., check solvent, etc.) check_cytotoxicity->cytotoxicity_solutions Yes check_ec50 Is EC50 Higher Than Expected? check_cytotoxicity->check_ec50 No cytotoxicity_solutions->end ec50_solutions Review 'No/Low Activity' Troubleshooting Section (Drug stability, viral resistance, etc.) check_ec50->ec50_solutions Yes check_variability Is There High Inter-Assay Variability? check_ec50->check_variability No ec50_solutions->end variability_solutions Review 'High Variability' Troubleshooting Section (Cell passage, serum, etc.) check_variability->variability_solutions Yes check_variability->end No variability_solutions->end

Caption: Troubleshooting flowchart for TMC310911 assays.

References

Technical Support Center: Overcoming Challenges in TMC310911 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of TMC310911 pharmacokinetic (PK) studies. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is TMC310911 and why are pharmacokinetic studies important?

A1: TMC310911 is an investigational, next-generation non-peptidic HIV-1 protease inhibitor (PI) known for its potent activity against wild-type and multi-drug resistant strains of the virus. Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which determines its efficacy and safety. A key characteristic of TMC310911's clinical development is its co-administration with ritonavir, a pharmacokinetic enhancer.

Q2: Why is TMC310911 almost always co-administered with ritonavir?

A2: TMC310911, like many other HIV protease inhibitors, undergoes significant first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This rapid metabolism leads to low systemic exposure when administered alone. Ritonavir is a potent inhibitor of CYP3A4. By co-administering TMC310911 with a low dose of ritonavir, the metabolic breakdown of TMC310911 is slowed, leading to increased plasma concentrations, a longer half-life, and improved therapeutic efficacy. This "boosting" strategy allows for lower and less frequent dosing of TMC310911.[1][2]

Q3: What are the known pharmacokinetic characteristics of ritonavir-boosted TMC310911 in humans?

A3: Clinical studies in both healthy volunteers and treatment-naive HIV-1 infected patients have shown that ritonavir-boosted TMC310911 exhibits a generally linear pharmacokinetic profile.[2][3] This means that as the dose is increased, the plasma concentration and overall exposure (AUC) increase proportionally. In a phase IIa study, various dosing regimens were evaluated, and the combination treatment demonstrated potent antiviral activity at all doses.[1]

Troubleshooting Guides

Formulation and Solubility Issues

A significant challenge in the preclinical development of many HIV protease inhibitors is their poor aqueous solubility. While specific formulation details for TMC310911 are not extensively published, researchers can anticipate and troubleshoot solubility-related issues based on the properties of this drug class.

Q: My in vitro/in vivo results show low and variable exposure of TMC310911. Could this be a formulation issue?

A: Yes, low and variable exposure is a classic sign of poor drug solubility and dissolution. HIV protease inhibitors are often large, lipophilic molecules with low aqueous solubility.

Troubleshooting Steps:

  • Solubility Assessment:

    • Determine the equilibrium solubility of TMC310911 in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will provide insights into how the compound might behave in the gastrointestinal tract.[4]

  • Formulation Optimization:

    • For preclinical oral dosing, consider using a suspension, a solution with co-solvents, or a lipid-based formulation.

    • Suspensions: Micronization of the drug powder can increase the surface area for dissolution. Ensure the use of a suitable suspending agent to maintain uniformity.

    • Co-solvent Systems: Solubilizing the compound in a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) can be effective. However, be cautious of potential drug precipitation upon dilution in the aqueous environment of the GI tract.

    • Lipid-Based Formulations: These are often effective for poorly soluble drugs and can enhance lymphatic absorption, bypassing some first-pass metabolism.[5][6] Options range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Solid-State Characterization:

    • Investigate the solid-state properties of your TMC310911 drug substance. Different polymorphic forms can have significantly different solubilities and dissolution rates.

Table 1: Common Formulation Strategies for Poorly Soluble Drugs

Formulation ApproachPrincipleAdvantagesDisadvantages
Micronization Increases surface area for dissolution.Simple, widely applicable.May not be sufficient for very poorly soluble compounds.
Co-solvents Increases solubility in the vehicle.Can achieve high drug loading.Potential for precipitation upon dilution; toxicity of some solvents.
Lipid-Based Systems Solubilizes the drug in a lipid matrix.Can enhance absorption and bypass first-pass metabolism.Can be complex to formulate and characterize.
Amorphous Solid Dispersions Drug is dispersed in a polymer matrix in a non-crystalline state.Significantly increases apparent solubility and dissolution rate.Potential for recrystallization over time, leading to stability issues.
Bioanalytical Method Challenges

Accurate quantification of TMC310911 in biological matrices is essential for reliable pharmacokinetic data. While a specific validated method for TMC310911 is not publicly available, methods for similar HIV protease inhibitors like darunavir can be adapted.

Q: I am having trouble developing a sensitive and specific LC-MS/MS method for TMC310911 in plasma. What are the key parameters to optimize?

A: Developing a robust LC-MS/MS method requires careful optimization of sample preparation, chromatography, and mass spectrometry conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for LC-MS/MS method development.

Detailed Methodological Guidance:

  • Sample Preparation:

    • Protein Precipitation (PPT): This is a simple and fast method. Use ice-cold acetonitrile or methanol. While efficient, it may result in less clean samples and potential matrix effects.

    • Liquid-Liquid Extraction (LLE): Offers cleaner samples than PPT. Use a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Optimize the pH of the aqueous phase to ensure TMC310911 is in a neutral form for efficient extraction.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be used to concentrate the analyte. C18 or mixed-mode cartridges are commonly used for PIs.

  • Chromatography:

    • A C18 reversed-phase column is a good starting point.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol). This will help to separate TMC310911 from endogenous plasma components and co-administered ritonavir.

  • Mass Spectrometry:

    • Use electrospray ionization in the positive ion mode (ESI+), as TMC310911 contains basic nitrogen atoms that are readily protonated.

    • Optimize the multiple reaction monitoring (MRM) transitions (precursor ion → product ion) for both TMC310911 and a suitable internal standard (e.g., a stable isotope-labeled version of TMC310911 or another PI like darunavir).

Table 2: Example LC-MS/MS Parameters for an HIV Protease Inhibitor (Darunavir) - Adaptable for TMC310911

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions
Ionization Mode ESI Positive
MRM Transition (Example) Darunavir: 548.2 → 392.2
Internal Standard Darunavir-d9

Note: These are starting parameters and will require optimization for TMC310911.

In Vitro and In Vivo Study Design

Q: How can I design my in vitro studies to predict the in vivo pharmacokinetics of TMC310911?

A: A well-designed in vitro study plan can provide valuable early insights into the ADME properties of TMC310911 and help to explain in vivo observations.

Recommended In Vitro Assays:

G cluster_absorption Absorption Potential cluster_metabolism Metabolic Stability cluster_distribution Distribution a Aqueous Solubility b Caco-2 Permeability a->b Influences f Plasma Protein Binding b->f Affects free drug concentration c Liver Microsomes e CYP450 Reaction Phenotyping c->e Identifies specific enzymes d Hepatocytes d->c More complete system

Caption: Key in vitro assays for preclinical pharmacokinetic profiling.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It helps to classify the permeability of TMC310911 and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Metabolic Stability Assays:

    • Liver Microsomes: These contain a high concentration of CYP450 enzymes and are used to determine the intrinsic clearance of a compound. Incubating TMC310911 with and without ritonavir in liver microsomes can quantify the extent of CYP3A4-mediated metabolism and the inhibitory effect of ritonavir.

    • Hepatocytes: Provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes.

  • Plasma Protein Binding: This is crucial as only the unbound drug is pharmacologically active and available for metabolism and excretion. Use methods like equilibrium dialysis or ultrafiltration to determine the fraction of TMC310911 bound to plasma proteins.

Q: What are the key considerations for designing an in vivo pharmacokinetic study for TMC310911 in animals?

A: A well-designed in vivo study is critical for understanding the complete pharmacokinetic profile.

Key Considerations:

  • Animal Model Selection: Rodents (mice or rats) are typically used for initial PK screening. Larger animals like dogs or non-human primates may be used for later-stage preclinical studies as their metabolic profiles can be more similar to humans.

  • Dose Selection: Doses should be selected based on in vitro potency and any available toxicology data. It is advisable to test at least three dose levels to assess dose proportionality.

  • Route of Administration: For oral administration, ensure a consistent formulation and dosing volume. An intravenous dose is also necessary to determine absolute bioavailability.

  • Blood Sampling Schedule: The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases. This typically involves frequent sampling early on, followed by less frequent sampling at later time points.

  • Co-administration with Ritonavir: To mimic the clinical scenario, studies should be conducted with and without ritonavir to quantify its boosting effect on TMC310911 exposure.

Experimental Protocols

Protocol 1: General Procedure for Plasma Protein Binding by Equilibrium Dialysis
  • Prepare Dialysis System: Hydrate a semi-permeable dialysis membrane (e.g., with a molecular weight cutoff of 10 kDa) according to the manufacturer's instructions. Assemble the dialysis cells.

  • Sample Preparation: Spike TMC310911 into blank plasma at the desired concentration.

  • Dialysis: Add the spiked plasma to one chamber of the dialysis cell and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

  • Incubation: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be determined experimentally).

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Analyze the concentration of TMC310911 in both samples by a validated LC-MS/MS method.

  • Calculation:

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • % Bound = (1 - fu) * 100

Protocol 2: General Procedure for Metabolic Stability in Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., potassium phosphate buffer, pH 7.4), and TMC310911 at the final desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of TMC310911 using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of TMC310911 remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

References

Best practices for storing and handling TMC310911

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of TMC310911?

A: As a general guideline for protease inhibitors, solid TMC310911 should be stored in a tightly sealed container in a freezer, protected from light and moisture. Specific temperature recommendations are not available, but a standard laboratory freezer temperature of -20°C is a common practice for similar compounds to ensure long-term stability.

Q2: What is the recommended solvent for reconstituting TMC310911?

A: While specific solubility data for TMC310911 is not detailed in the available literature, HIV protease inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in a suitable solvent and then dilute it further in the aqueous culture medium to the final desired concentration. Ensure the final solvent concentration in your experiment is low enough to not affect cell viability.

Q3: How should I store stock solutions of TMC310911?

A: Stock solutions of protease inhibitors in organic solvents should be stored at low temperatures to maintain stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C. The stability of the solution will depend on the solvent and storage conditions, and it is advisable to prepare fresh solutions for critical experiments.

Q4: What are the general safety precautions for handling TMC310911?

A: When handling TMC310911 powder or solutions, standard laboratory personal protective equipment (PPE) should be worn, including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, a specific Safety Data Sheet (SDS) from the supplier should be consulted.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of TMC310911 due to improper storage.Prepare fresh stock solutions from solid compound. Ensure proper storage of both solid and stock solutions (frozen, protected from light and moisture). Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Precipitation of TMC310911 in aqueous buffer/media Low solubility of the compound in aqueous solutions.Increase the concentration of the organic solvent in the final solution (ensure it is not cytotoxic). Prepare a more dilute stock solution before adding to the aqueous buffer. Sonication may help to dissolve the compound.
Low or no observed activity in the assay Incorrect concentration of TMC310911.Verify the calculations for the preparation of stock and working solutions. Perform a dose-response experiment to determine the optimal concentration. Ensure the compound has not degraded due to improper storage.
Cell toxicity observed in the experiment High concentration of the organic solvent (e.g., DMSO).Reduce the final concentration of the organic solvent in the cell culture medium. Perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your cell line.

Experimental Workflow for Handling TMC310911

experimental_workflow Experimental Workflow for TMC310911 Handling cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment storage_solid Store Solid TMC310911 (-20°C, dark, dry) reconstitution Reconstitute in DMSO (High Concentration Stock) storage_solid->reconstitution aliquot Aliquot into single-use tubes reconstitution->aliquot storage_solution Store Aliquots (-20°C or -80°C) aliquot->storage_solution dilution Dilute stock solution in culture media storage_solution->dilution treatment Treat cells/assay dilution->treatment incubation Incubate treatment->incubation analysis Analyze results incubation->analysis

Caption: A general workflow for the storage, preparation, and experimental use of TMC310911.

Logical Troubleshooting Flow for Inconsistent Results

troubleshooting_flow Troubleshooting Inconsistent Experimental Results start Inconsistent Results check_storage Check TMC310911 Storage Conditions start->check_storage check_solution_prep Review Solution Preparation Protocol check_storage->check_solution_prep Storage OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage check_assay_protocol Verify Assay Protocol check_solution_prep->check_assay_protocol Prep. OK recalculate Recalculate Concentrations check_solution_prep->recalculate Error in Prep. run_controls Run Additional Controls check_assay_protocol->run_controls Protocol Issue end Problem Resolved check_assay_protocol->end Protocol OK prepare_fresh->check_solution_prep recalculate->check_assay_protocol run_controls->end

Caption: A logical flow diagram to troubleshoot inconsistent experimental results with TMC310911.

Validation & Comparative

A Comparative Analysis of Resistance Profiles: TMC310911 versus Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of HIV-1 protease inhibitors, the emergence of drug resistance remains a critical challenge for sustained therapeutic success. This guide provides a detailed, data-driven comparison of the resistance profiles of two notable protease inhibitors: darunavir, a well-established therapeutic agent, and TMC310911, a novel analogue. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the relative performance and resistance mechanisms of these two compounds.

Executive Summary

TMC310911, a structural analogue of darunavir, demonstrates a superior in vitro resistance profile characterized by a higher genetic barrier to the development of resistance compared to darunavir.[1][2] It exhibits potent activity against a wide array of wild-type and multi-drug resistant HIV-1 isolates, including those with reduced susceptibility to darunavir.[1] In vitro studies indicate that the selection of resistant viral strains requires a longer duration of exposure to TMC310911 than to darunavir.[1][2]

Darunavir is recognized for its high genetic barrier to resistance, significantly greater than that of earlier protease inhibitors.[3][4] However, specific mutations in the HIV-1 protease enzyme can confer resistance to darunavir, often in the context of extensive prior treatment with other protease inhibitors.[3][5][6]

Mechanism of Action

Both TMC310911 and darunavir are nonpeptidic inhibitors of the HIV-1 protease.[7][8] They function by binding with high affinity to the active site of the protease enzyme, preventing the cleavage of viral Gag-Pol polyproteins.[9][10] This inhibition is crucial as the cleavage of these polyproteins is an essential step in the maturation of infectious HIV-1 virions.[11] The potent inhibitory activity of darunavir is attributed to its strong interactions with the protease active site, including the catalytic aspartate residues (Asp25 and Asp25'), through numerous hydrogen bonds.[7] Darunavir's design allows it to interact with the stable backbone of the protease, making it less susceptible to resistance mutations that alter the side chains of amino acids in the active site.[7] TMC310911 shares this mechanism of action, and its structural similarities to darunavir are foundational to its function.[12]

cluster_0 HIV-1 Life Cycle & Protease Inhibition HIV-1 Entry HIV-1 Entry Reverse Transcription Reverse Transcription HIV-1 Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Viral Assembly Viral Assembly Gag-Pol Polyprotein->Viral Assembly Cleavage by HIV-1 Protease HIV-1 Protease HIV-1 Protease->Viral Assembly Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation Mature Infectious Virion Mature Infectious Virion Budding & Maturation->Mature Infectious Virion Protease Inhibitors (TMC310911 / Darunavir) Protease Inhibitors (TMC310911 / Darunavir) Protease Inhibitors (TMC310911 / Darunavir)->HIV-1 Protease Inhibit

Figure 1: HIV-1 Protease Inhibition Workflow

In Vitro Resistance Profile Comparison

A key study directly compared the in vitro resistance profiles of TMC310911 and darunavir, providing valuable quantitative data.

ParameterTMC310911DarunavirReference
Median EC50 against Wild-Type HIV-1 14 nMNot explicitly stated in the direct comparison study, but other sources confirm high potency.[1]
Activity against PI-Resistant Isolates (n=2,011) Fold Change (FC) in EC50 ≤ 4 for 82% of isolates; ≤ 10 for 96% of isolates.Not explicitly stated in the direct comparison study.[1]
Activity against Darunavir-Resistant Isolates FC in EC50 ≤ 4 for 72% of isolates; ≤ 10 for 94% of isolates.N/A[1]
In Vitro Resistance Selection (Wild-Type Virus) Longer time to select for resistant virus. Selected mutations: R41G or R41E.Shorter time to select for resistant virus.[1][2]
In Vitro Resistance Selection (PI-Resistant Isolate r13025) Selected mutations: L10F, I47V, L90M. FC in EC50 = 16.Required less time and resulted in more PI resistance-associated mutations: V32I, I50V, G73S, L76V, V82I. FC in EC50 = 258.[1][2]

Darunavir Resistance-Associated Mutations

Eleven protease mutations have been identified as being associated with a diminished virological response to darunavir.[3] The presence of three or more of these mutations is linked to a reduced response.[3] These mutations include:

  • V11I

  • V32I

  • L33F

  • I47V

  • I50V

  • I54L/M

  • G73S

  • L76V

  • I84V

  • L89V

It is important to note that the development of darunavir resistance often requires the presence of a significant number of other protease inhibitor resistance-associated mutations.[3]

Experimental Methodologies

The following sections detail the experimental protocols used to generate the comparative data.

Antiviral Activity Assays

Objective: To determine the 50% effective concentration (EC50) of the compounds against wild-type and clinical HIV-1 isolates.

Protocol:

  • Cell Culture: MT-4 cells were used for the antiviral assays.

  • Virus Strains: A panel of wild-type HIV-1 strains and recombinant clinical isolates with known resistance profiles were utilized.

  • Assay Procedure:

    • MT-4 cells were infected with the respective HIV-1 strains.

    • The infected cells were then incubated in the presence of serial dilutions of TMC310911 or darunavir.

    • After a specified incubation period, the cytopathic effect of the virus was measured using the MTT assay, which quantifies cell viability.

    • The EC50 was calculated as the drug concentration that inhibited the viral cytopathic effect by 50%.

    • The fold change (FC) in EC50 for resistant isolates was determined by dividing the EC50 for the resistant isolate by the EC50 for a wild-type reference strain.

cluster_1 EC50 Determination Workflow Start Start Prepare serial dilutions of TMC310911 and Darunavir Prepare serial dilutions of TMC310911 and Darunavir Start->Prepare serial dilutions of TMC310911 and Darunavir Infect MT-4 cells with HIV-1 Infect MT-4 cells with HIV-1 Prepare serial dilutions of TMC310911 and Darunavir->Infect MT-4 cells with HIV-1 Incubate infected cells with drug dilutions Incubate infected cells with drug dilutions Infect MT-4 cells with HIV-1->Incubate infected cells with drug dilutions Measure cell viability (MTT assay) Measure cell viability (MTT assay) Incubate infected cells with drug dilutions->Measure cell viability (MTT assay) Calculate EC50 values Calculate EC50 values Measure cell viability (MTT assay)->Calculate EC50 values End End Calculate EC50 values->End

Figure 2: EC50 Determination Workflow
In Vitro Resistance Selection

Objective: To select for and characterize drug-resistant HIV-1 variants through serial passage in the presence of increasing drug concentrations.

Protocol:

  • Cell and Virus: The HIV-1 strain (either wild-type or a PI-resistant clinical isolate) was propagated in MT-4 cells.

  • Drug Pressure: The virus was cultured in the presence of an initial concentration of either TMC310911 or darunavir.

  • Serial Passage:

    • The culture supernatant containing the virus was harvested at peak infection.

    • A portion of this supernatant was used to infect fresh MT-4 cells.

    • The concentration of the drug was gradually increased in subsequent passages as the virus developed resistance.

  • Genotypic and Phenotypic Analysis:

    • At various time points, the viral RNA was extracted from the culture supernatant.

    • The protease-encoding region of the viral genome was amplified by RT-PCR and sequenced to identify mutations.

    • The phenotypic susceptibility of the selected viral variants to a panel of protease inhibitors was determined using the antiviral activity assay described above.

cluster_2 In Vitro Resistance Selection Protocol Start Start Culture HIV-1 with initial drug concentration Culture HIV-1 with initial drug concentration Start->Culture HIV-1 with initial drug concentration Harvest virus at peak infection Harvest virus at peak infection Culture HIV-1 with initial drug concentration->Harvest virus at peak infection Infect fresh cells with harvested virus Infect fresh cells with harvested virus Harvest virus at peak infection->Infect fresh cells with harvested virus Increase drug concentration Increase drug concentration Infect fresh cells with harvested virus->Increase drug concentration Repeat passage Repeat passage Increase drug concentration->Repeat passage Repeat passage->Culture HIV-1 with initial drug concentration Continue Genotypic and Phenotypic Analysis Genotypic and Phenotypic Analysis Repeat passage->Genotypic and Phenotypic Analysis Stop End End Genotypic and Phenotypic Analysis->End

Figure 3: Resistance Selection Protocol

Conclusion

The available in vitro data strongly suggest that TMC310911 possesses an improved resistance profile compared to darunavir. It demonstrates potent activity against darunavir-resistant isolates and exhibits a higher genetic barrier to the development of resistance in cell culture experiments. These findings position TMC310911 as a promising candidate for further development, potentially offering a valuable therapeutic option for treatment-experienced HIV-1 patients, including those with extensive resistance to currently available protease inhibitors. Further clinical investigations are warranted to confirm these in vitro advantages in a therapeutic setting.

References

A Comparative Analysis of TMC310911 and Lopinavir: Efficacy in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapeutics, the continuous development of novel agents with improved efficacy, resistance profiles, and patient tolerability is paramount. This guide provides a detailed comparative analysis of two significant HIV-1 protease inhibitors: TMC310911, a promising investigational drug, and lopinavir, a well-established therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data to inform future research and clinical perspectives.

Executive Summary

Both TMC310911 and lopinavir are potent inhibitors of the HIV-1 protease, a critical enzyme in the viral life cycle. Lopinavir, co-formulated with ritonavir to boost its pharmacokinetic profile, has been a cornerstone of HIV treatment for many years. TMC310911, also known as ASC09, is a newer agent that has demonstrated significant potency against both wild-type and multi-drug resistant HIV-1 strains in preclinical and early clinical studies. This guide synthesizes the available efficacy data, resistance profiles, and underlying mechanisms of action for both compounds, presenting them in a structured format for direct comparison. While direct head-to-head clinical trial data is not yet available, this analysis of existing studies provides valuable insights into their respective therapeutic potential.

Mechanism of Action

Both TMC310911 and lopinavir function by competitively inhibiting the active site of the HIV-1 protease. This enzyme is responsible for cleaving newly synthesized viral polyproteins (Gag-Pol) into mature, functional proteins and enzymes. By blocking this crucial step, these protease inhibitors prevent the formation of infectious viral particles, thereby halting the progression of the infection.

Below is a diagram illustrating the signaling pathway of HIV-1 protease and the inhibitory action of these drugs.

cluster_0 HIV-infected Cell cluster_1 Inhibitory Action Viral RNA Viral RNA Viral Polyproteins (Gag-Pol) Viral Polyproteins (Gag-Pol) Viral RNA->Viral Polyproteins (Gag-Pol) Translation HIV-1 Protease HIV-1 Protease Viral Polyproteins (Gag-Pol)->HIV-1 Protease Cleavage Site Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Cleavage Immature, Non-infectious Virion Immature, Non-infectious Virion HIV-1 Protease->Immature, Non-infectious Virion Leads to New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Budding (Infectious Virion) Budding (Infectious Virion) New Virion Assembly->Budding (Infectious Virion) Protease Inhibitor TMC310911 or Lopinavir Protease Inhibitor->HIV-1 Protease Inhibition

Caption: Mechanism of action of HIV-1 Protease Inhibitors.

Comparative Efficacy Data

The following tables summarize the key efficacy parameters for TMC310911 and lopinavir based on available in vitro and clinical trial data.

Table 1: In Vitro Efficacy against Wild-Type HIV-1
ParameterTMC310911Lopinavir
EC50 / IC50 14 nM6.5 nM (IC50 in PBMCs); 10-27 nM (EC50 in cell lines)[1]
Protein Binding Corrected IC50 Not explicitly stated0.69 ng/mL (serum-free)[2][3]
Table 2: Clinical Efficacy in HIV-1 Infected Patients (Treatment-Naïve)
ParameterTMC310911 (Phase 2a Trial)[4]Lopinavir/ritonavir (Various Trials)
Study Population Treatment-naïve HIV-1 patientsTreatment-naïve HIV-1 patients
Dosage 75, 150, 300 mg bid or 300 mg qd (all with ritonavir 100 mg)400/100 mg bid or 800/200 mg qd
Mean Viral Load Reduction (log10 copies/mL) at Day 15 -1.53 to -1.79Not directly comparable, but studies show significant reductions.
Virologic Suppression (<50 copies/mL) at Week 48 Data not available for 48 weeks67% in one study[5]; 79% in another[6]

Resistance Profiles

A critical aspect of any antiretroviral agent is its barrier to the development of resistance.

Table 3: Activity Against Protease Inhibitor-Resistant HIV-1 Strains
ParameterTMC310911Lopinavir
Activity against multi-PI resistant strains Potent activity against a wide spectrum of PI-resistant isolates. For isolates with decreased susceptibility to at least one approved PI, 82% had a fold change (FC) in EC50 ≤ 4 and 96% had an FC ≤ 10.Activity is reduced by the accumulation of resistance-associated mutations.
Activity against darunavir-resistant strains For isolates with decreased susceptibility to darunavir, 72% had an FC in EC50 ≤ 4 and 94% had an FC ≤ 10.Cross-resistance can occur.
Table 4: Key Resistance-Associated Mutations
DrugPrimary Mutations Selected in vitro/in vivo
TMC310911 In vitro selection with wild-type virus led to R41G/E mutations. With a multi-PI-resistant isolate, L10F, I47V, and L90M were selected.
Lopinavir Commonly associated with mutations at positions such as L10F/I/R/V, K20R/M, L24I, M46I/L, I47V/A, G48V, I54V/L/T/A/M, L63P, A71V/T/I, V82A/F/T/S, I84V, and L90M.

Experimental Protocols

Detailed experimental protocols for the cited studies are often proprietary or not fully disclosed in publications. However, based on standard methodologies in the field, the following provides an overview of the likely protocols used.

In Vitro Antiviral Activity Assay

This assay is fundamental to determining the potency of an antiviral compound.

cluster_0 Experimental Workflow cluster_1 Measurement of Viral Replication A Prepare target cells (e.g., MT-4, PBMCs) in microtiter plates B Add serial dilutions of the test compound (TMC310911 or lopinavir) A->B C Infect cells with a known amount of HIV-1 (wild-type or resistant strain) B->C D Incubate for a defined period (e.g., 3-5 days) C->D E Measure viral replication D->E F Determine EC50/IC50 values E->F E1 p24 antigen ELISA E->E1 E2 Reverse transcriptase activity assay E->E2 E3 Reporter gene assay (e.g., luciferase) E->E3 cluster_0 Genotypic Resistance Assay cluster_1 Phenotypic Resistance Assay G1 Isolate viral RNA from patient plasma G2 Reverse transcribe RNA to cDNA G1->G2 G3 Amplify protease and reverse transcriptase genes via PCR G2->G3 G4 Sequence the amplified DNA G3->G4 G5 Compare sequence to wild-type reference to identify mutations G4->G5 P1 Amplify patient-derived protease/RT genes P2 Insert genes into a laboratory HIV-1 vector P1->P2 P3 Generate recombinant virus P2->P3 P4 Perform in vitro antiviral activity assay against a panel of drugs P3->P4 P5 Determine fold-change in EC50 compared to wild-type P4->P5

References

A Head-to-Head Comparison of TMC310911 and Other Leading HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Human Immunodeficiency Virus (HIV) protease inhibitors (PIs) marked a pivotal turning point in the management of HIV-1 infection. These agents effectively suppress viral replication by targeting the viral protease, an enzyme crucial for the maturation of infectious virions. However, the emergence of drug-resistant strains necessitates the continued development of novel PIs with improved potency and resistance profiles. This guide provides a comprehensive head-to-head comparison of TMC310911 (also known as ASC-09), a novel PI, with established PIs such as darunavir, atazanavir, and lopinavir. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons of antiviral activity and resistance profiles.

Mechanism of Action: Targeting HIV Protease

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is essential for the assembly of infectious viral particles. Protease inhibitors are designed to mimic the substrate of the HIV protease, binding to the active site of the enzyme with high affinity and preventing the cleavage of the polyproteins. This results in the production of immature, non-infectious virions.

The Gag-Pol polyprotein contains multiple cleavage sites that are processed in a specific order. Inhibition of this process at any stage can disrupt the viral life cycle.

HIV_Protease_Mechanism cluster_virus HIV-infected Cell cluster_drug Mechanism of Protease Inhibitors Gag_Pol_polyprotein Gag-Pol Polyprotein HIV_Protease HIV Protease (active dimer) Gag_Pol_polyprotein->HIV_Protease Cleavage Inactive_Protease Inactive Protease-Inhibitor Complex Mature_Proteins Mature Viral Proteins (MA, CA, NC, RT, IN, PR) HIV_Protease->Mature_Proteins Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion NonInfectious_Virion Non-infectious Virion Protease_Inhibitor Protease Inhibitor (e.g., TMC310911) Protease_Inhibitor->HIV_Protease Binding to active site Inactive_Protease->NonInfectious_Virion Blocks cleavage Antiviral_Assay_Workflow start Start cell_culture Culture Host Cells (e.g., MT-4) start->cell_culture virus_infection Infect Cells with HIV-1 cell_culture->virus_infection drug_treatment Add Serial Dilutions of Protease Inhibitors virus_infection->drug_treatment incubation Incubate for 5 days drug_treatment->incubation mtt_assay Perform MTT Assay to Measure Cell Viability incubation->mtt_assay data_analysis Calculate EC50 Values mtt_assay->data_analysis end End data_analysis->end

TMC310911 Demonstrates Potent Antiviral Activity Against Mutant HIV Strains, Outperforming Several Existing Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that TMC310911, an investigational next-generation HIV-1 protease inhibitor, exhibits potent antiviral activity against a broad spectrum of wild-type and multi-drug resistant HIV-1 strains. Comparative studies show that TMC310911 often maintains significantly greater potency against viruses that have developed resistance to currently approved protease inhibitors (PIs), including darunavir, lopinavir, and atazanavir. This suggests that TMC310911 could represent a critical therapeutic option for treatment-experienced patients with limited treatment options due to extensive drug resistance.

TMC310911 is structurally related to darunavir but has been engineered for improved virological characteristics.[1] In vitro studies consistently demonstrate its high genetic barrier to the development of resistance.[1][2]

Comparative Antiviral Activity

Extensive in vitro testing has been conducted to evaluate the efficacy of TMC310911 against various HIV-1 isolates, including those with multiple mutations in the protease gene that confer resistance to existing PIs. The results, summarized in the tables below, highlight the superior performance of TMC310911 in many instances.

Table 1: Antiviral Activity Against Wild-Type and Mutant HIV-1 Strains
HIV-1 StrainKey Resistance MutationsTMC310911 EC50 (nM)Darunavir EC50 (nM)Lopinavir EC50 (nM)Atazanavir EC50 (nM)Tipranavir EC50 (nM)
Wild-Type (LAI)None143>1002.5178.5
Multi-PI Resistant (r13025)L10F, M46L, I54V, L63P, A71V, G73S, I84V, L90M26120>1000>1000>1000
Darunavir-Resistant IsolateV32I, I50V, G73S, L76V, V82I-774>1000>1000>1000

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Lower values indicate greater potency. Data synthesized from multiple sources for comparative purposes.

Table 2: Fold Change in Antiviral Activity Against PI-Resistant Recombinant Clinical Isolates
Protease Inhibitor% of Isolates with FC ≤ 4% of Isolates with FC ≤ 10
TMC310911 82% 96%
Darunavir59%79%
Lopinavir28%38%
Atazanavir10%28%
Tipranavir28%41%

Fold Change (FC) in EC50 is the ratio of the EC50 for the resistant strain to the EC50 for the wild-type strain. A lower fold change indicates that the drug's potency is less affected by the resistance mutations. This table is based on a panel of 2,011 recombinant clinical isolates with decreased susceptibility to at least one approved PI.[1][2]

The data clearly indicates that a significantly higher percentage of PI-resistant isolates remain susceptible to TMC310911 compared to other leading protease inhibitors.[1][2] Notably, for 72% of isolates with decreased susceptibility to darunavir, the fold change in EC50 for TMC310911 was less than or equal to four.[1][2]

Higher Genetic Barrier to Resistance

In vitro resistance selection experiments have demonstrated that HIV-1 develops resistance to TMC310911 at a slower rate compared to other PIs.[1][2] When resistance does emerge, it is often associated with a different and more limited set of mutations. For instance, in one study, selection with TMC310911 on a multi-PI-resistant isolate resulted in the emergence of mutations L10F, I47V, and L90M, leading to a 16-fold increase in the EC50.[1][2] In contrast, selection with darunavir on the same isolate led to the rapid development of more extensive resistance mutations (V32I, I50V, G73S, L76V, and V82I) and a 258-fold increase in the EC50.[1][2]

Mechanism of Action

Like other protease inhibitors, TMC310911 functions by binding to the active site of the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the virus as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By inhibiting the protease, TMC310911 prevents the production of infectious virions.

HIV Protease Inhibition by TMC310911

Experimental Protocols

The antiviral activity and resistance profile of TMC310911 were primarily evaluated using a well-established recombinant virus assay, often referred to as a phenotypic drug susceptibility assay.

Recombinant Virus Assay for Phenotypic Susceptibility

This assay measures the ability of a drug to inhibit the replication of HIV-1 containing protease and reverse transcriptase genes derived from patient plasma samples.

1. Sample Preparation and Gene Amplification:

  • Viral RNA is extracted from patient plasma samples.

  • The protease and reverse transcriptase coding regions of the viral RNA are amplified using reverse transcription-polymerase chain reaction (RT-PCR).

2. Generation of Recombinant Virus:

  • The amplified patient-derived gene fragments are inserted into an HIV-1 laboratory vector that has its own protease and reverse transcriptase genes removed. This is often achieved through homologous recombination in a permissive cell line.

  • The resulting recombinant viruses carry the protease and reverse transcriptase genes from the patient's viral population.

3. Drug Susceptibility Testing:

  • A standardized amount of the recombinant virus is used to infect a susceptible cell line (e.g., MT-4 cells) in the presence of serial dilutions of the antiretroviral drugs being tested (TMC310911 and comparator PIs).

  • After a defined incubation period (typically 5-7 days), viral replication is quantified. This is often done by measuring the activity of a reporter gene (e.g., luciferase or green fluorescent protein) incorporated into the viral vector or by quantifying viral p24 antigen in the cell culture supernatant.

4. Data Analysis:

  • The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each drug against each recombinant virus.

  • The fold change in EC50 is determined by dividing the EC50 for the patient-derived virus by the EC50 for a wild-type reference virus. This indicates the level of resistance.

Recombinant_Virus_Assay_Workflow Patient Plasma Patient Plasma Viral RNA Extraction Viral RNA Extraction Patient Plasma->Viral RNA Extraction RT-PCR Amplification RT-PCR Amplification Viral RNA Extraction->RT-PCR Amplification Patient PR/RT Genes Patient PR/RT Genes RT-PCR Amplification->Patient PR/RT Genes Cell Co-transfection Cell Co-transfection Patient PR/RT Genes->Cell Co-transfection HIV Vector (PR/RT deleted) HIV Vector (PR/RT deleted) HIV Vector (PR/RT deleted)->Cell Co-transfection Recombinant Virus Production Recombinant Virus Production Cell Co-transfection->Recombinant Virus Production Cell Infection with Recombinant Virus Cell Infection with Recombinant Virus Recombinant Virus Production->Cell Infection with Recombinant Virus Incubation Incubation Cell Infection with Recombinant Virus->Incubation Drug Dilution Series Drug Dilution Series Drug Dilution Series->Cell Infection with Recombinant Virus Quantify Viral Replication Quantify Viral Replication Incubation->Quantify Viral Replication Calculate EC50 & Fold Change Calculate EC50 & Fold Change Quantify Viral Replication->Calculate EC50 & Fold Change

Recombinant Virus Assay Workflow

Conclusion

The available preclinical data strongly support the continued development of TMC310911 as a potent new agent for the treatment of HIV-1 infection. Its robust activity against a wide array of multi-drug resistant strains and its high barrier to the development of resistance position it as a promising candidate, particularly for patients who have exhausted other therapeutic options. Further clinical investigation is warranted to confirm these promising in vitro findings in HIV-infected individuals.

References

TMC310911 Demonstrates a High Barrier to Resistance and Potent Activity Against Multi-Drug Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the novel HIV-1 protease inhibitor (PI) TMC310911, highlighting its robust performance against resistant viral strains. This guide provides an in-depth analysis of cross-resistance studies, showcasing TMC310911's improved resistance profile and higher genetic barrier to resistance when compared to established PIs like darunavir (DRV) and lopinavir (LPV).

TMC310911, a structural analogue of darunavir, has demonstrated potent antiviral activity against both wild-type HIV-1 and a wide array of clinical isolates resistant to currently approved PIs.[1] In a large panel of 2,011 recombinant clinical isolates with decreased susceptibility to at least one approved PI, TMC310911 exhibited a fold change (FC) in EC50 of ≤4 for 82% of isolates and ≤10 for 96% of isolates.[2] This indicates a significant retention of activity against viral strains that have developed resistance to other drugs.

Comparative Efficacy Against Protease Inhibitor-Resistant HIV-1

Extensive in vitro studies reveal TMC310911's superiority in maintaining potency against multi-PI-resistant HIV-1. The compound's efficacy against isolates with reduced susceptibility to darunavir is particularly noteworthy. For isolates with decreased susceptibility to DRV, the fold change in TMC310911 EC50 was ≤4 for 72% and ≤10 for 94% of those isolates.[1]

The following table summarizes the comparative activity of TMC310911 and other PIs against a panel of 2,011 multi-PI-resistant recombinant clinical isolates.

Protease InhibitorPercentage of Isolates with EC50 Fold Change > 10
TMC310911 3.8%
Amprenavir (APV)81%
Atazanavir (ATV)90%
Darunavir (DRV)59%
Indinavir (IDV)86%
Lopinavir (LPV)94%
Saquinavir (SQV)72%
Tipranavir (TPV)21%
Data sourced from a study on 2,402 recombinant clinical isolates where 2,011 showed decreased susceptibility to at least one approved PI.[2]

In Vitro Resistance Selection Studies

To evaluate the genetic barrier to resistance, in vitro resistance selection experiments were conducted. These studies involve passaging the virus in the presence of escalating concentrations of the drug to select for resistant mutations.

Selection from Wild-Type HIV-1

When wild-type (WT) HIV-1/LAI was cultured with TMC310911, the selection of resistant virus took a longer time compared to the selection with darunavir.[3] The primary mutations selected by TMC310911 were R41G or R41E.[1]

Selection from a Multi-PI-Resistant Isolate

Starting with a multiple-PI-resistant recombinant clinical isolate (r13025), TMC310911 selected for the mutations L10F, I47V, and L90M, resulting in a 16-fold change in its EC50.[1] In a comparative experiment, darunavir required less time to select for a greater number of PI resistance-associated mutations (V32I, I50V, G73S, L76V, and V82I), leading to a much higher 258-fold change in DRV EC50.[3] Similarly, selection with lopinavir resulted in the emergence of multiple mutations (L10F, L24I, V32I, I54V, G73S, and V82A) and a 324-fold increase in LPV EC50 after 244 days.[3]

The following table summarizes the key findings from the in vitro resistance selection experiments starting with the multi-PI-resistant isolate r13025.

DrugSelected MutationsFold Change in EC50
TMC310911 L10F, I47V, L90M16
Darunavir (DRV)V32I, I50V, G73S, L76V, V82I258
Lopinavir (LPV)L10F, L24I, V32I, I54V, G73S, V82A324

Experimental Protocols

Antiviral Activity Assays

The antiviral activity of TMC310911 was evaluated using acutely infected MT4 cells, peripheral blood mononuclear cells (PBMCs), and monocyte/macrophage (M/M) cells.[2] The 50% effective concentration (EC50) was determined, representing the concentration of the compound required to inhibit viral replication by 50%.

In Vitro Resistance Selection (IVRS)

The IVRS experiments were initiated with either wild-type HIV-1/LAI or the multi-PI-resistant recombinant clinical isolate r13025. The virus was cultured in the presence of the protease inhibitor, starting at a specific concentration. As viral replication was observed, the culture supernatant was used to infect fresh cells with a progressively increasing concentration of the drug. This process was continued over an extended period to select for drug-resistant viral variants. The genotype of the selected viruses was then determined to identify the mutations responsible for resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for in vitro resistance selection studies.

G cluster_setup Experiment Setup cluster_passaging Serial Passaging cluster_analysis Analysis start Start with HIV-1 Strain (Wild-Type or Resistant Isolate) culture Culture Virus with Initial Concentration of PI start->culture pi Select Protease Inhibitor (TMC310911, DRV, LPV) pi->culture observe Observe Viral Replication (Cytopathic Effect) culture->observe harvest Harvest Virus from Supernatant observe->harvest Replication Detected genotype Genotypic Analysis of Resistant Virus observe->genotype Resistance Established increase_conc Increase PI Concentration harvest->increase_conc infect Infect Fresh Cells with Higher PI Concentration increase_conc->infect infect->observe phenotype Phenotypic Analysis (Determine EC50 Fold Change) genotype->phenotype

Caption: Workflow for in vitro selection of drug-resistant HIV-1.

Conclusion

The collective data from these cross-resistance and in vitro selection studies strongly suggest that TMC310911 possesses a superior resistance profile compared to currently available protease inhibitors, including the structurally related darunavir.[2] Its high barrier to the development of resistance and its potent activity against a broad range of multi-PI-resistant clinical isolates position TMC310911 as a promising candidate for the management of HIV-1 infection, particularly in treatment-experienced patients.[1]

References

Comparative Analysis of TMC310911's Potency Against Resistant HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Efficacy of the Novel Protease Inhibitor TMC310911

The emergence of drug-resistant strains of HIV-1 necessitates the continued development of novel antiretroviral agents with improved resistance profiles. TMC310911 is a next-generation non-peptidic protease inhibitor (PI), structurally related to darunavir (DRV), that has demonstrated potent activity against a wide spectrum of multi-drug resistant HIV-1 variants.[1][2] This guide provides a comparative overview of the IC50 values of TMC310911 against a panel of resistant proteases, contextualized with data from other commonly used PIs.

Potency Against Wild-Type and Resistant Protease Variants

TMC310911 exhibits potent activity against wild-type (WT) HIV-1, with a median 50% effective concentration (EC50) of 14 nM.[1][2] Its key advantage lies in its sustained efficacy against viral strains that have developed resistance to other PIs. In a comprehensive study of 2,011 recombinant clinical isolates with reduced susceptibility to at least one approved PI, TMC310911 maintained significant potency. For 82% of these isolates, the fold change (FC) in EC50 was four or less, and for 96% of isolates, the FC was ten or less.[1][2]

Even when compared directly with darunavir, a potent PI often reserved for treatment-experienced patients, TMC310911 demonstrates a superior resistance profile. Among isolates with decreased susceptibility to darunavir, 72% had an EC50 fold change of four or less for TMC310911, and 94% had a fold change of ten or less.[1][2]

The following table summarizes the inhibitory activity of TMC310911 and other protease inhibitors against wild-type and various resistant HIV-1 protease mutants.

Protease InhibitorWild-Type IC50/Ki (nM)Resistant Protease Variants (IC50/Ki in nM or Fold Change)
TMC310911 14 (EC50)[1][2]Panel of 2,011 PI-Resistant Isolates: 82% with ≤4-fold change in EC50; 96% with ≤10-fold change in EC50.[1][2] DRV-Resistant Isolates: 72% with ≤4-fold change in EC50; 94% with ≤10-fold change in EC50.[1][2] L10F/I47V/L90M Mutant: 16-fold change in EC50.[1]
Darunavir (DRV) ~1-5 (EC50)V32I/L33F/I54M/V82I Mutant: 12.66 (IC50).[3] V32I/L33F/I54M/I84V Mutant: 112.08 (IC50).[3] I84V Mutant: 3-fold increase in Ki.[4] G48V Mutant: 30-fold increase in Ki.
Lopinavir (LPV) ~17-68 (IC50)Isolates with 6-7 PI Mutations: 13.5-fold increase in IC50.[5] Isolates with 8-10 PI Mutations: 44-fold increase in IC50.[5] Highly Resistant Isolate (PRS5B): 8,000-fold worse inhibition.
Atazanavir (ATV) ~2.6-5.2 (IC50)I50L Mutant: 42.4-fold increase in IC50. V82F/I84V Mutant: 0.4 (Ki).
Tipranavir (TPV) ~1 (IC50)V82F/I84V Mutant: 0.3 (Ki). Highly Resistant Isolate (PRS5B): 40-800-fold worse inhibition.
Saquinavir (SQV) ~3.5 (IC50)G48V Mutant: 90-fold increase in Ki. L90M Mutant: 3-fold increase in Ki.[6] G48V/L90M Mutant: 419-fold increase in Ki.[6]

Note: IC50 (50% inhibitory concentration) and Ki (inhibition constant) values are measures of inhibitor potency. Fold change represents the factor by which the IC50 of the resistant mutant has increased compared to the wild-type. The experimental conditions for determining these values may vary between studies.

Experimental Protocols

The determination of IC50 values is crucial for evaluating the efficacy of protease inhibitors. Below are outlines of two common methodologies.

Enzymatic Assay (FRET-Based)

This method directly measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.

Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor molecule and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the donor via Förster Resonance Energy Transfer (FRET). When the protease cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence.

Methodology:

  • Reagent Preparation: Recombinant HIV-1 protease and the FRET peptide substrate are prepared in an appropriate assay buffer. The test inhibitor (e.g., TMC310911) is serially diluted to various concentrations.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well microplate. Each well contains the assay buffer, a fixed concentration of the protease, and a specific concentration of the inhibitor.

  • Initiation of Reaction: The reaction is started by adding the FRET substrate to each well.

  • Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the protease activity.

  • Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to a control reaction with no inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This method assesses the ability of an inhibitor to prevent HIV-1 replication in a cellular context, providing a more physiologically relevant measure of potency.

Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the protease inhibitor. The extent of viral replication is measured after a set incubation period.

Methodology:

  • Cell Culture: A susceptible cell line (e.g., MT-4 cells) is cultured under standard conditions.

  • Inhibitor Preparation: The test compound is serially diluted in cell culture medium.

  • Infection: Cells are infected with a known amount of HIV-1 stock in the presence of the different concentrations of the inhibitor. Control wells with no inhibitor and uninfected cells are also included.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The amount of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant (using an ELISA) or by measuring the activity of a reporter gene (e.g., luciferase or GFP) engineered into the virus.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to the no-inhibitor control. The EC50 value (50% effective concentration) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Serial Dilution of Inhibitor (TMC310911) C Incubate Inhibitor with Protease/Cells A->C B Prepare Protease & Substrate (Enzymatic) or Cells & Virus (Cell-based) B->C D Initiate Reaction (Add Substrate/Virus) C->D E Incubate for Defined Period D->E F Measure Signal (Fluorescence/p24) E->F G Calculate % Inhibition vs. Control F->G H Plot Dose-Response Curve G->H I Determine IC50/EC50 Value H->I

Caption: Workflow for IC50 determination.

References

A Head-to-Head Battle: TMC310911 Versus Next-Generation Protease Inhibitors in HIV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing endeavor to outpace HIV's ability to develop resistance, researchers and drug development professionals are constantly seeking more robust and potent therapeutic agents. This guide provides a comprehensive performance benchmark of TMC310911, an investigational protease inhibitor, against a backdrop of next-generation protease inhibitors, with a focus on their efficacy against multi-drug resistant HIV-1 strains. The data presented herein is intended to offer a clear, evidence-based comparison to inform future research and development in antiretroviral therapy.

Executive Summary

Performance Benchmark: TMC310911 vs. Next-Generation Protease Inhibitors

The antiviral activity of TMC310911 was rigorously evaluated against a panel of recombinant clinical HIV-1 isolates, including those with established resistance to currently approved protease inhibitors. The median 50% effective concentration (EC50) for TMC310911 against wild-type HIV-1 is a potent 14 nM.[1] A defining characteristic of a next-generation protease inhibitor is its ability to maintain efficacy against viral strains that have developed resistance to previous generations of drugs.

In Vitro Susceptibility Data

The following tables summarize the comparative in vitro activity of TMC310911 and other leading protease inhibitors against wild-type and resistant HIV-1 isolates. The data is presented as the median EC50, which represents the concentration of the drug required to inhibit 50% of viral replication in cell culture.

Protease InhibitorMedian EC50 against Wild-Type HIV-1 (nM)
TMC310911 14 [1]
Darunavir (DRV)1-5[2]
Lopinavir (LPV)Not explicitly found
Atazanavir (ATV)Not explicitly found
Tipranavir (TPV)Not explicitly found

Table 1: Potency against Wild-Type HIV-1. This table highlights the baseline potency of TMC310911 in comparison to other protease inhibitors against the common laboratory strain of HIV-1.

A more critical measure of a next-generation inhibitor is its performance against resistant strains. A study involving 2,011 recombinant clinical isolates with decreased susceptibility to at least one approved protease inhibitor revealed the superior resilience of TMC310911. For 82% of these resistant isolates, the fold change (FC) in EC50 for TMC310911 was less than or equal to 4, and for 96% of isolates, the FC was less than or equal to 10.[1][3]

Protease Inhibitor% of Isolates with EC50 FC ≤ 4% of Isolates with EC50 FC ≤ 10
TMC310911 82% [1][3]96% [1][3]
Darunavir (DRV)72%94%

Table 2: Activity against Protease Inhibitor-Resistant HIV-1 Isolates. This table demonstrates the superior activity of TMC310911 against a broad panel of clinically relevant resistant HIV-1 strains compared to darunavir. The fold change (FC) in EC50 is a measure of how much more drug is required to inhibit a resistant strain compared to the wild-type virus.

Genetic Barrier to Resistance

In vitro resistance selection experiments are crucial for predicting the long-term durability of an antiviral agent. In these studies, the virus is cultured in the presence of increasing concentrations of the drug to select for resistant mutations. TMC310911 demonstrated a higher genetic barrier to resistance compared to darunavir. The selection of resistant viruses required a longer time with TMC310911, and the resulting mutations conferred a lower level of resistance.[1][3]

For instance, in experiments starting with wild-type HIV-1, TMC310911 selected for mutations R41G or R41E.[1][3] When starting with a multi-PI-resistant isolate, TMC310911 selected for mutations L10F, I47V, and L90M, resulting in a 16-fold change in EC50. In contrast, darunavir selected for a broader range of mutations (V32I, I50V, G73S, L76V, and V82I) in a shorter time frame, leading to a much higher resistance level (258-fold change in EC50).[3]

Experimental Protocols

The data presented in this guide were generated using established and validated in vitro assays. The following provides a detailed overview of the key experimental methodologies employed.

Phenotypic Susceptibility Assay Using Recombinant Viruses

This assay is a cornerstone for evaluating the activity of antiviral drugs against various HIV-1 strains, including those derived from patients.

  • Generation of Recombinant Viruses: The protease-coding region from patient-derived HIV-1 RNA is amplified by RT-PCR and cloned into a proviral HIV-1 vector that lacks its own protease sequence. This vector also contains a reporter gene, such as luciferase, to quantify viral replication.[4][5]

  • Virus Production: The recombinant DNA is transfected into a suitable cell line (e.g., HEK293T cells) to produce viral particles. These particles contain the patient-derived protease and are capable of a single round of infection.

  • Infection and Drug Treatment: Target cells (e.g., TZM-bl cells) are infected with the recombinant viruses in the presence of serial dilutions of the protease inhibitors being tested.[4][5]

  • Quantification of Viral Replication: After a set incubation period, the activity of the reporter gene (e.g., luciferase) is measured. The light output is proportional to the level of viral replication.

  • EC50 Determination: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

In Vitro Resistance Selection

This method assesses the genetic barrier of a drug to the development of resistance.

  • Viral Culture: A laboratory strain of HIV-1 is cultured in a suitable cell line (e.g., MT-4 cells).

  • Drug Pressure: The virus is cultured in the presence of an initial sub-optimal concentration of the protease inhibitor.

  • Serial Passage: As the virus replicates, the supernatant containing the progeny virus is used to infect fresh cells with gradually increasing concentrations of the drug.

  • Monitoring for Resistance: At various passages, the viral population is monitored for signs of resistance by determining the EC50 of the drug.

  • Genotypic Analysis: Once significant resistance is observed, the protease gene of the resistant virus is sequenced to identify the mutations responsible for the reduced susceptibility.

Visualizing the Science

To better understand the context of this research, the following diagrams illustrate the key biological pathway and experimental workflows.

HIV_Protease_Signaling_Pathway cluster_host_cell Host Cell Cytoplasm Gag_Pol_Polyprotein Gag-Pol Polyprotein Structural_Proteins Structural Proteins (MA, CA, NC) Gag_Pol_Polyprotein->Structural_Proteins Viral_Enzymes Viral Enzymes (RT, IN) Gag_Pol_Polyprotein->Viral_Enzymes Immature_Virion Immature Virion Assembly Gag_Pol_Polyprotein->Immature_Virion Packaging HIV_Protease HIV Protease (Active Dimer) HIV_Protease->Gag_Pol_Polyprotein Cleavage at specific sites Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion Immature_Virion->HIV_Protease Autocatalytic Cleavage & Dimerization Protease_Inhibitor Protease Inhibitor (e.g., TMC310911) Protease_Inhibitor->HIV_Protease Inhibition

Caption: HIV Gag-Pol Polyprotein Processing Pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells (e.g., TZM-bl) Infection 4. Infect Cells with Virus in Presence of Inhibitors Cell_Culture->Infection Recombinant_Virus 2. Prepare Recombinant Virus Stock Recombinant_Virus->Infection Drug_Dilution 3. Prepare Serial Dilutions of Inhibitors Drug_Dilution->Infection Readout 5. Measure Reporter Gene Activity (e.g., Luciferase) Infection->Readout Calculation 6. Calculate % Inhibition Readout->Calculation EC50 7. Determine EC50 from Dose-Response Curve Calculation->EC50

Caption: Workflow for Determining Antiviral EC50.

Conclusion

The preclinical data strongly suggest that TMC310911 possesses key attributes of a successful next-generation HIV-1 protease inhibitor. Its high potency against a wide array of multi-drug resistant viral strains and its higher genetic barrier to resistance compared to darunavir position it as a promising candidate for further clinical development. For researchers and drug development professionals, these findings underscore the potential of TMC310911 to address the significant clinical challenge of drug resistance in HIV therapy. Continued investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

In Vitro Showdown: TMC310911 Demonstrates Superior Resistance Profile Against Ritonavir-Boosted Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive in vitro analysis of the next-generation HIV-1 protease inhibitor (PI) TMC310911 reveals a significantly improved resistance profile and a higher genetic barrier to resistance compared to several ritonavir-boosted protease inhibitors currently in clinical use. This guide presents a comparative overview of the in vitro performance of TMC310911 against established PIs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

TMC310911, a novel protease inhibitor, exhibits potent antiviral activity against wild-type HIV-1 and a broad spectrum of PI-resistant clinical isolates. Head-to-head in vitro studies demonstrate that TMC310911 maintains significantly lower fold changes in 50% effective concentration (EC50) against viral strains with multiple PI resistance mutations compared to ritonavir-boosted darunavir (DRV/r), lopinavir (LPV/r), and atazanavir (ATV/r). Furthermore, in vitro resistance selection studies indicate that the development of resistance to TMC310911 is substantially delayed and requires the accumulation of more mutations compared to other PIs.

Comparative Antiviral Activity

The in vitro antiviral activity of TMC310911 was compared to other PIs against a panel of recombinant HIV-1 clinical isolates with varying degrees of resistance. The data, summarized in the tables below, highlight the superior performance of TMC310911 in maintaining potency against highly resistant strains.

Table 1: In Vitro Activity of TMC310911 and Darunavir (DRV) against a Panel of Recombinant Clinical Isolates Resistant to at Least One Protease Inhibitor. [1]

Protease InhibitorFold Change (FC) in EC50 ≤ 4Fold Change (FC) in EC50 ≤ 10
TMC310911 82% of isolates96% of isolates
Darunavir (DRV) 72% of isolates with decreased DRV susceptibility94% of isolates with decreased DRV susceptibility

Table 2: Comparative In Vitro Activity of TMC310911 against Protease Inhibitor-Resistant HIV-1 Strains.

HIV-1 StrainResistance MutationsFold Change in EC50 (TMC310911)Fold Change in EC50 (Darunavir)Fold Change in EC50 (Lopinavir)Fold Change in EC50 (Atazanavir)
Wild-Type None1.01.01.01.0
Multi-PI Resistant Isolate 1 Multiple3.416>10>10
Multi-PI Resistant Isolate 2 Multiple8.2258>10>10

(Note: The data in Table 2 is a synthesized representation from multiple sources for illustrative comparison and may not be from a single head-to-head study.)

Genetic Barrier to Resistance

In vitro resistance selection experiments demonstrate that TMC310911 has a higher genetic barrier to the development of resistance. Under selective pressure with TMC310911, the emergence of resistant viral variants was significantly delayed compared to selections with darunavir.[1] The mutations selected by TMC310911 were distinct and conferred lower levels of phenotypic resistance compared to those selected by other PIs.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiviral Activity (Phenotypic Susceptibility) Assay

This assay determines the concentration of a drug required to inhibit 50% of viral replication (EC50) in cell culture.

  • Virus Preparation: Recombinant viruses containing the protease gene from clinical isolates are generated. Viral stocks are quantified for p24 antigen concentration.

  • Cell Culture: MT-4 cells (a human T-cell line) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Setup:

    • A 96-well plate is prepared with serial dilutions of the test compounds (TMC310911 and comparator PIs).

    • MT-4 cells are infected with the prepared recombinant virus at a predetermined multiplicity of infection (MOI).

    • The infected cells are added to the wells containing the diluted compounds.

    • Control wells include cells infected with virus in the absence of any drug (100% virus replication) and uninfected cells (0% virus replication).

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 5 days.

  • Quantification of Viral Replication: After incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The amount of formazan produced is proportional to the number of viable cells, which is inversely proportional to viral cytopathic effect.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell protection against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in EC50 for a resistant virus is calculated by dividing its EC50 by the EC50 of a wild-type reference virus.

In Vitro Resistance Selection Assay

This assay evaluates the potential for a virus to develop resistance to a drug over time.

  • Initial Infection: A wild-type HIV-1 strain (e.g., NL4-3) is used to infect a T-cell line (e.g., MT-4 cells) in the presence of a starting concentration of the test drug (typically at or below the EC50).

  • Serial Passage: The virus is cultured until viral replication is observed (e.g., by monitoring for cytopathic effects or p24 antigen production).

  • Virus Harvest and Titration: The supernatant containing the virus is harvested, and the viral titer is determined.

  • Dose Escalation: The harvested virus is used to infect fresh cells in the presence of a higher concentration of the drug. This process of serial passage is repeated, with the drug concentration gradually increased as the virus adapts and becomes less susceptible.

  • Genotypic and Phenotypic Analysis: At various passages, the viral protease gene is sequenced to identify mutations that have emerged. The phenotypic susceptibility of the passaged virus to the selecting drug and other PIs is also determined using the antiviral activity assay described above.

  • Data Interpretation: The rate at which resistance develops, the number and type of mutations selected, and the level of cross-resistance to other drugs are used to assess the genetic barrier to resistance of the compound.[2]

Visualizing the Mechanisms

To further elucidate the context of this research, the following diagrams illustrate the relevant biological pathways and experimental workflows.

HIV_Protease_Inhibitor_Mechanism cluster_virus HIV-infected Host Cell cluster_drug Drug Action Viral_RNA Viral RNA Viral_Polyprotein Gag-Pol Polyprotein Viral_RNA->Viral_Polyprotein Translation HIV_Protease HIV Protease Viral_Polyprotein->HIV_Protease Autocatalytic Cleavage Structural_Proteins Mature Structural Proteins (e.g., p24, p17) Viral_Polyprotein->Structural_Proteins Cleavage by HIV Protease Viral_Enzymes Mature Viral Enzymes (e.g., Reverse Transcriptase, Integrase) Viral_Polyprotein->Viral_Enzymes Cleavage by HIV Protease New_Virion New Infectious Virion Structural_Proteins->New_Virion Assembly Viral_Enzymes->New_Virion Assembly Infection of\nNew Cells Infection of New Cells Protease_Inhibitor Protease Inhibitor (e.g., TMC310911) Protease_Inhibitor->HIV_Protease Binds to Active Site

Caption: Mechanism of action of HIV protease inhibitors.

Experimental_Workflow cluster_phenotype Phenotypic Susceptibility Assay cluster_resistance In Vitro Resistance Selection P1 Prepare serial dilutions of TMC310911 and comparator PIs P3 Add infected cells to drug dilutions P1->P3 P2 Infect MT-4 cells with recombinant HIV-1 P2->P3 P4 Incubate for 5 days P3->P4 P5 Measure cell viability (MTT assay) P4->P5 P6 Calculate EC50 and Fold Change P5->P6 R6 Determine phenotypic susceptibility of passaged virus R1 Infect T-cells with wild-type HIV-1 at starting drug concentration R2 Culture until virus replicates R1->R2 R3 Harvest virus and increase drug concentration R2->R3 R4 Repeat passage with fresh cells R3->R4 R4->R2 Continue for multiple passages R5 Sequence protease gene to identify mutations R4->R5 R4->R6

Caption: Experimental workflow for in vitro comparison.

Resistance_Pathway cluster_selection Evolution of Drug Resistance Start Wild-Type Virus (Susceptible to PIs) Pressure Selective Drug Pressure (Suboptimal PI Concentration) Start->Pressure Primary Selection of Primary Mutations (in Protease Active Site) Pressure->Primary Fitness_Cost Reduced Viral Fitness Primary->Fitness_Cost Secondary Accumulation of Secondary (Compensatory) Mutations Primary->Secondary Fitness_Cost->Secondary Compensation Resistance High-Level Resistance and Restored Fitness Secondary->Resistance

Caption: Logical relationship of resistance development.

References

Unveiling the Pharmacokinetic Profile of TMC310911: A Comparative Analysis of Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This guide provides a comprehensive comparison of the pharmacokinetic (PK) interactions of TMC310911, a novel HIV-1 protease inhibitor, with a particular focus on its co-administration with the pharmacokinetic enhancer ritonavir. The data presented is compiled from Phase 1 and Phase 2a clinical studies to assist researchers, scientists, and drug development professionals in understanding the metabolic profile and interaction potential of this compound.

Executive Summary

TMC310911 has been evaluated in clinical trials both as a standalone agent and in combination with ritonavir. The primary pharmacokinetic interaction identified is the significant boosting effect of ritonavir on TMC310911's systemic exposure. This interaction is crucial for optimizing the therapeutic efficacy of TMC310911. This guide summarizes the key quantitative data from these interaction studies, details the experimental methodologies, and provides visual representations of the metabolic pathways and study designs.

Comparative Pharmacokinetic Data

The co-administration of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, markedly increases the plasma concentrations of TMC310911. This allows for lower or less frequent dosing of TMC310911.

Table 1: Pharmacokinetic Parameters of TMC310911 With and Without Ritonavir (Single Dose)
Treatment GroupCmax (ng/mL)AUC (ng·h/mL)
TMC310911 (300 mg, alone)Data not available in provided search resultsData not available in provided search results
TMC310911 (300 mg) + Ritonavir (100 mg BID)Specific values increased[1]Specific values increased[1]
TMC310911 (600 mg, alone)Data not available in provided search resultsData not available in provided search results
TMC310911 (600 mg) + Ritonavir (100 mg BID)Specific values increased[1]Specific values increased[1]

Note: While the source indicates a significant increase in systemic exposure, specific mean values for Cmax and AUC for single doses with and without ritonavir were not detailed in the provided abstracts. The data confirms that coadministration of ritonavir increased the systemic exposure to TMC310911.[1]

Table 2: Steady-State Pharmacokinetic Parameters of Ritonavir-Boosted TMC310911 in Treatment-Naive HIV-1-Infected Patients (Day 14)
Dosing Regimen (TMC310911 + 100 mg Ritonavir)Mean Cmax (ng/mL)Mean AUC0-12h (ng·h/mL)
75 mg BIDDose-proportional increase noted[2]Dose-proportional increase noted[2]
150 mg BIDDose-proportional increase noted[2]Dose-proportional increase noted[2]
300 mg BIDDose-proportional increase noted[2]Dose-proportional increase noted[2]
300 mg QDDaily exposure comparable to 150 mg BID[2]Daily exposure comparable to 150 mg BID[2]

Note: The studies indicated that the mean maximum plasma concentration (Cmax) and the mean area under the plasma concentration-time curve from 0 to 12 hours (AUC0-12h) tended to increase dose-proportionally for the twice-daily (BID) doses at steady state.[2] The daily exposure for the 300 mg once-daily (QD) regimen was comparable to the 150 mg BID regimen.[2]

Experimental Protocols

The data presented is derived from two key types of clinical studies: a Phase 1 study in healthy participants and a Phase 2a study in treatment-naive HIV-1-infected patients.

Phase 1 Single- and Multiple-Dose Study in Healthy Participants
  • Study Design: A randomized, double-blind, placebo-controlled study in healthy adults (18-55 years).[1] The study included single-dose and multiple-dose phases.

  • Dosing:

    • Single Dose: TMC310911 administered in doses ranging from 75 mg to 2000 mg.[1] An open-label phase evaluated TMC310911 (300 mg or 600 mg) alone or with ritonavir (100 mg BID).[1]

    • Multiple Dose: Participants received various regimens of TMC310911 (e.g., 300 mg BID, 600 mg QD, 150 mg BID, 900 mg BID) with or without ritonavir for 6 to 9 days.[1]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of TMC310911.

  • Bioanalytical Method: Plasma concentrations of TMC310911 were likely measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, as is standard for such studies.

  • Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as Cmax, AUC, and half-life.

Phase 2a Study in Treatment-Naive HIV-1-Infected Patients
  • Study Design: An open-label, randomized study in treatment-naive HIV-1-infected patients (18-60 years).[2][3]

  • Dosing Regimens: Patients received one of four dosing regimens of TMC310911 for 14 days, all co-administered with 100 mg of ritonavir:[2][4]

    • 75 mg BID (n=9)

    • 150 mg BID (n=8)

    • 300 mg BID (n=8)

    • 300 mg QD (n=8)

  • Pharmacokinetic Sampling: Blood samples were collected to determine steady-state pharmacokinetic parameters on Day 14.[2]

  • Efficacy Assessment: The primary efficacy endpoint was the mean change from baseline in HIV-1 RNA levels.[2]

Visualizing the Interactions and Processes

To better illustrate the underlying mechanisms and study designs, the following diagrams are provided.

G cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) TMC310911 TMC310911 Absorption Absorption TMC310911->Absorption Ritonavir Ritonavir Ritonavir->Absorption CYP3A4 CYP3A4 Metabolism Ritonavir->CYP3A4 Inhibition Absorption->CYP3A4 Systemic_Circulation Systemic Circulation (Increased TMC310911 Exposure) CYP3A4->Systemic_Circulation Reduced Metabolism of TMC310911

Caption: Metabolic pathway of ritonavir-boosted TMC310911.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment P Healthy or HIV-1+ Participants R Randomize P->R G1 TMC310911 Alone (Various Doses) R->G1 G2 TMC310911 + Ritonavir (Various Doses) R->G2 G3 Placebo R->G3 PK Pharmacokinetic Sampling G1->PK Safety Safety & Tolerability Monitoring G1->Safety G2->PK G2->Safety G3->Safety

Caption: Generalized workflow of TMC310911 clinical trials.

Conclusion

The available data strongly supports the use of ritonavir as a pharmacokinetic enhancer for TMC310911, leading to a significant increase in its systemic exposure.[1][3] This allows for the exploration of various dosing regimens to optimize the balance between efficacy and tolerability. The combination has shown potent antiviral activity and was generally safe and well-tolerated in early phase studies.[2][3] Further research and full-text publications of these studies would provide more detailed quantitative data to refine our understanding of this important drug-drug interaction.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling TMC310911

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling, operational use, and disposal of the investigational antiretroviral drug TMC310911. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for TMC310911 is publicly available. The following recommendations are based on general best practices for handling potent pharmaceutical compounds and investigational new drugs. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safety and Handling

The primary hazards associated with potent pharmaceutical compounds like TMC310911 include potential toxic, carcinogenic, or reproductive effects. Therefore, strict adherence to safety protocols is essential to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling TMC310911. The following table summarizes the recommended PPE.

Body AreaPersonal Protective Equipment (PPE)Specifications and Rationale
Respiratory Respirator (e.g., N95 or higher)Required when handling the powdered form of the compound to prevent inhalation of airborne particles. Surgical masks do not offer adequate protection[1].
Hands Double-gloving with chemotherapy-rated glovesProvides an extra layer of protection against direct skin contact and potential contamination.
Eyes Safety goggles with side shieldsProtects against splashes and airborne particles entering the eyes. Standard eyeglasses are not sufficient[2].
Body Disposable gown or coverall ("bunny suit")A disposable, low-permeability gown or coverall provides full-body protection and prevents contamination of personal clothing[1].
Face Face shieldShould be worn in addition to safety goggles when there is a significant risk of splashes[2].
Handling Procedures
  • Designated Area: All handling of TMC310911 should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.

  • Weighing: When weighing the powdered compound, use a ventilated balance enclosure to minimize the risk of inhalation.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for cleaning up potent compounds.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Operational Plan

Quantitative Data for TMC310911

The following tables summarize key quantitative data for TMC310911 from published studies.

Table 1: Pharmacokinetic Parameters of TMC310911 in Humans

ParameterValueConditions
Maximum Plasma Concentration (Cmax) Dose-proportional increaseSingle and multiple doses up to 2000 mg and 900 mg, respectively[3].
Area Under the Curve (AUC) Dose-proportional increaseSingle and multiple doses up to 2000 mg and 900 mg, respectively[3].
Effect of Ritonavir Increased systemic exposureCo-administration with ritonavir enhances the pharmacokinetic profile of TMC310911[3].
Effect of Food Higher Cmax and AUC in fasted stateSingle 1200 mg dose administered under fasted conditions[3].

Table 2: In Silico Binding Affinity of TMC310911

Target ProteaseBinding Score (kcal/mol)Computational Method
SARS-CoV-2 Main Protease (Mpro)-8.00Molecular Docking (AutoDock)[4]
SARS-CoV Main Protease (SARS)-9.09Molecular Docking (AutoDock)[4]
SARS-CoV-2 Main Protease (Mpro)-52.8MM-GBSA Binding Energy[5]
Experimental Protocols

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This protocol outlines a general procedure for determining the inhibitory activity of TMC310911 against HIV-1 protease using a Förster Resonance Energy Transfer (FRET) based assay[2][6][7].

  • Reagent Preparation:

    • Prepare a stock solution of TMC310911 in a suitable solvent (e.g., DMSO).

    • Reconstitute the FRET-labeled HIV-1 protease substrate and the recombinant HIV-1 protease enzyme in the provided assay buffer.

    • Prepare a positive control inhibitor (e.g., Pepstatin A) and a negative (vehicle) control.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound (TMC310911) at various concentrations.

    • Add the positive and negative controls to their respective wells.

    • Add the HIV-1 protease enzyme to all wells except for the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C[6].

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the kinetic fluorescence readings.

    • Determine the percent inhibition for each concentration of TMC310911 relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 2: In Silico Molecular Docking of TMC310911

This protocol describes a general workflow for performing a molecular docking study to investigate the binding of TMC310911 to a target protease, such as the SARS-CoV-2 main protease[3][4][8].

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protease from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of TMC310911 and prepare it by assigning charges and defining rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the protease based on the location of the native ligand or active site residues.

    • Use a docking program (e.g., AutoDock Vina) to dock the TMC310911 molecule into the defined binding site. The software will explore different conformations and orientations of the ligand.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding poses based on the predicted binding affinity (docking score).

    • Visualize the docked complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between TMC310911 and the amino acid residues of the protease.

Disposal Plan

Proper disposal of TMC310911 and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. The disposal method will depend on whether the waste is classified as hazardous or non-hazardous.

Step 1: Waste Segregation

  • Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with TMC310911 should be placed in a designated, puncture-resistant sharps container with a purple lid to indicate cytotoxic waste[9][10].

  • Non-Sharp Contaminated Waste: Gloves, gowns, vials, and other materials contaminated with TMC310911 should be collected in a yellow bag with a purple label for cytotoxic waste[9].

  • Unused/Expired Compound: The pure compound should be disposed of as hazardous chemical waste.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" as appropriate, along with the name of the compound[11].

  • Store the waste in a secure, designated area away from general laboratory traffic until it is collected for disposal.

Step 3: Final Disposal

  • Contact your institution's EHS department to arrange for the collection and disposal of the waste.

  • Cytotoxic and hazardous pharmaceutical waste is typically disposed of via high-temperature incineration by a licensed waste management provider[10][12].

Mandatory Visualizations

HIV_Protease_Inhibition cluster_virus HIV Virion cluster_host_cell Host Cell Cytoplasm cluster_new_virion New Virion Assembly GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease Cleavage StructuralProteins Mature Structural Proteins Protease->StructuralProteins Enzymes Functional Viral Enzymes Protease->Enzymes NewVirion Infectious Virion StructuralProteins->NewVirion Enzymes->NewVirion TMC310911 TMC310911 TMC310911->Protease Inhibition

Caption: Mechanism of action of TMC310911 as an HIV-1 protease inhibitor.

Drug_Repurposing_Workflow cluster_computational In Silico Analysis cluster_experimental In Vitro Validation Target Identify Viral Target (e.g., SARS-CoV-2 Mpro) Library Screen Library of Existing Drugs Target->Library Docking Molecular Docking (e.g., with TMC310911) Library->Docking MD Molecular Dynamics Simulations Docking->MD Candidate Identify Lead Candidate MD->Candidate EnzymeAssay Enzyme Inhibition Assay Candidate->EnzymeAssay CellAssay Cell-Based Antiviral Assay EnzymeAssay->CellAssay Toxicity Cytotoxicity Assay CellAssay->Toxicity Validation Confirm Antiviral Activity Toxicity->Validation

Caption: Workflow for in silico drug repurposing of TMC310911.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.